molecular formula C9H11NO3 B117331 Ethyl 2-hydroxy-6-methylisonicotinate CAS No. 150190-03-7

Ethyl 2-hydroxy-6-methylisonicotinate

Cat. No.: B117331
CAS No.: 150190-03-7
M. Wt: 181.19 g/mol
InChI Key: WZUAZSMUJJUHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-6-methylisonicotinate is a valuable intermediate in organic synthesis and drug discovery. Its core structure is featured in compounds with demonstrated biological activity. For instance, derivatives of 2-hydroxy-6-methylisonicotinate have been identified as key scaffolds in the discovery and optimization of pharmaceutical agents, serving as potential anti-inflammatory and antioxidant compounds . Furthermore, structurally related pyridine esters are frequently utilized as crucial building blocks in the synthesis of more complex molecules for agrochemical applications . Researchers value this compound for its utility in developing novel therapeutic and protective agents, as similar 3-hydroxypyridine derivatives have shown significant cerebroprotective effects in experimental models of central nervous system diseases and retinoprotective effects in models of retinal ischemia . Its application extends to the field of materials science, where such heterocyclic cores are incorporated into molecular designs for functional materials, including dyes .

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(11)5-7/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUAZSMUJJUHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477369
Record name Ethyl 2-hydroxy-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150190-03-7
Record name Ethyl 2-hydroxy-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate, a substituted pyridone, represents a valuable scaffold in medicinal chemistry and drug development. Its synthesis is of significant interest to researchers in these fields. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule. Drawing upon established principles of heterocyclic chemistry and analogous transformations, this document details the most probable and efficient synthetic routes, including the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters. The primary focus is on a robust cyclocondensation strategy, with a discussion of alternative approaches. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Pyridone Scaffold

The 2-pyridone motif, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This is attributed to its ability to act as a versatile hydrogen bond donor and acceptor, its relative metabolic stability, and its capacity to be readily functionalized. Consequently, efficient and reliable synthetic routes to substituted 2-pyridones are of paramount importance for the exploration of new chemical space in drug discovery programs. This guide will focus on the synthesis of a specific, yet representative, member of this class: this compound.

Proposed Primary Synthesis Pathway: Cyclocondensation of an Enamine with a Propiolate Ester

Based on established methodologies for the synthesis of substituted pyridones, the most direct and efficient pathway to this compound is proposed to be the cyclocondensation reaction between ethyl 3-aminocrotonate and ethyl propiolate. This approach leverages the inherent reactivity of the enamine as a nucleophile and the propiolate ester as an electrophilic C3 synthon to construct the desired pyridone ring system in a convergent manner.

Reaction Mechanism

The reaction is postulated to proceed through a sequence of well-understood transformations:

  • Michael Addition: The nucleophilic β-carbon of the enamine, ethyl 3-aminocrotonate, attacks the electrophilic β-carbon of ethyl propiolate. This conjugate addition is a key carbon-carbon bond-forming step.

  • Proton Transfer: A proton transfer event occurs to neutralize the resulting carbanion.

  • Intramolecular Cyclization: The amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl of the propiolate-derived portion of the molecule.

  • Elimination of Ethanol: The resulting tetrahedral intermediate collapses, leading to the elimination of a molecule of ethanol and the formation of the stable, aromatic 2-pyridone ring.

This mechanistic sequence is consistent with numerous reported syntheses of substituted 2-pyridones from similar starting materials.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism reactant1 Ethyl 3-aminocrotonate plus + reactant1->plus reactant2 Ethyl propiolate intermediate1 Michael Adduct reactant2->intermediate1 Michael Addition plus->reactant2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product -EtOH

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl 3-aminocrotonate (98%+)

  • Ethyl propiolate (98%+)

  • Anhydrous Ethanol

  • Sodium ethoxide (21% solution in ethanol or freshly prepared)

  • Glacial acetic acid

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The system is flushed with dry nitrogen.

  • Reagent Addition: Anhydrous ethanol (100 mL) is added to the flask, followed by the slow addition of a catalytic amount of sodium ethoxide solution (e.g., 0.1 equivalents). The mixture is stirred and brought to a gentle reflux.

  • Reactant Introduction: A solution of ethyl 3-aminocrotonate (1 equivalent) in anhydrous ethanol (20 mL) is added dropwise to the refluxing mixture over 30 minutes.

  • Addition of Propiolate: Following the addition of the enamine, ethyl propiolate (1.1 equivalents) is added dropwise via the dropping funnel over a period of 1 hour. The reaction mixture is maintained at reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in water (100 mL) and neutralized with glacial acetic acid to precipitate the crude product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.

Key Process Parameters and Optimization
ParameterRecommended Range/ValueRationale and Field Insights
Solvent Anhydrous Ethanol, Methanol, or aprotic solvents like DMFEthanol is a good choice due to its ability to dissolve the reactants and its relatively high boiling point. Aprotic solvents may also be effective but require more stringent anhydrous conditions.
Base Catalyst Sodium ethoxide, Sodium methoxide, or other non-nucleophilic basesA base is often necessary to facilitate the initial Michael addition by deprotonating the enamine or activating the propiolate. The choice of base can influence reaction rate and yield.
Temperature Reflux (typically 78-85 °C for ethanol)Higher temperatures are generally required to drive the cyclization and elimination steps to completion.
Stoichiometry Slight excess of ethyl propiolate (1.1-1.2 eq.)A slight excess of the more volatile and potentially reactive propiolate can help to ensure complete consumption of the enamine.
Reaction Time 4 - 8 hoursMonitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of side products or degradation.

Alternative Synthesis Pathway: Guareschi-Thorpe Reaction

An alternative and classic approach to substituted 2-pyridones is the Guareschi-Thorpe reaction.[1] This method involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base. For the synthesis of this compound, this would involve the reaction of ethyl acetoacetate with cyanoacetamide, followed by esterification.

Reaction Scheme
  • Condensation: Ethyl acetoacetate reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form 2-hydroxy-6-methyl-4-cyanopyridine.

  • Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid, followed by Fischer esterification to yield the final product.

Diagram of the Guareschi-Thorpe Pathway:

Guareschi_Thorpe reactant1 Ethyl acetoacetate plus + reactant1->plus reactant2 Cyanoacetamide intermediate 2-hydroxy-6-methyl-4-cyanopyridine reactant2->intermediate Condensation (Base) plus->reactant2 product This compound intermediate->product 1. Hydrolysis 2. Esterification

Caption: Alternative synthesis via the Guareschi-Thorpe reaction.

While this method is well-established, it involves more steps than the direct cyclocondensation approach and may result in lower overall yields.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the ester and pyridone, O-H, C-H).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound can be effectively achieved through a cyclocondensation reaction of ethyl 3-aminocrotonate and ethyl propiolate. This approach offers a convergent and potentially high-yielding route to this valuable heterocyclic building block. The proposed experimental protocol, based on established chemical principles, provides a solid starting point for laboratory synthesis. Further optimization of reaction conditions will be key to maximizing yield and purity. The alternative Guareschi-Thorpe reaction, while a viable option, is likely to be less efficient. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and characterize this compound for applications in drug discovery and development.

References

  • Ukrainets, I. V., et al. "4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates." Chemistry of Heterocyclic Compounds 42.2 (2006): 208-216.
  • Benchchem. "this compound.
  • Thermo Fisher Scientific. "Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate, 97%.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of dihydropyridines and pyridines from imines and alkynes via CH activation. Journal of the American Chemical Society, 130(11), 3645-3651.
  • Downey, C. W. (2013).
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC advances, 13(36), 24846-24853.[1][2][3]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(10), 1249-1263.
  • Jin, X., et al. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation." The Journal of Organic Chemistry 87.2 (2022): 1541-1544.[4]

  • Pilotzi, H., et al. "Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates." Molecules 20.10 (2015): 18696-18706.[5]

  • Jentsch, N., et al. "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives." Beilstein journal of organic chemistry 14 (2018): 2529-2536.[6][7]

Sources

An In-Depth Technical Guide to the Formation of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate, a substituted 2-pyridone, is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is a prime example of pyridine ring formation, a cornerstone of heterocyclic chemistry. This guide provides a detailed examination of the predominant mechanism for its formation: a regioselective cyclocondensation reaction analogous to the Guareschi-Thorpe synthesis. We will dissect the reaction pathway, explain the causality behind the mechanistic steps, present an exemplary experimental protocol, and contextualize this synthesis within the broader landscape of pyridine formation methodologies.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone motif is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] Derivatives of this core exhibit a wide array of biological activities, including anti-fungal, anti-HIV, and antitumor properties.[1][2] this compound (IUPAC name: ethyl 2-hydroxy-6-methylpyridine-4-carboxylate) serves as a critical building block for constructing more complex molecular architectures. Understanding its formation is key to developing novel therapeutics and functional materials.

The synthesis of substituted pyridines and pyridones is a well-established field, with several named reactions like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses providing foundational routes.[3][4] For the specific substitution pattern of the target molecule—a methyl group at C6 and an ethyl carboxylate at C4—the most chemically logical and efficient pathway is a variation of the Guareschi-Thorpe pyridine synthesis.[5][6] This multicomponent reaction strategy involves the condensation of a 1,3-dicarbonyl compound with an active methylene compound in the presence of a nitrogen source.[5][6][7]

The Core Mechanism: A Modified Guareschi-Thorpe Condensation

The formation of this compound is best achieved through the base-catalyzed condensation of Ethyl 2,4-dioxopentanoate with Cyanoacetamide . The reaction proceeds through a cascade of Knoevenagel condensation, intramolecular cyclization, and dehydration, culminating in the formation of the stable aromatic pyridone ring.

Reactant Selection: The Logic of Precursors

The choice of starting materials is dictated by the final substitution pattern of the target molecule.

  • Cyanoacetamide (NC-CH₂-CONH₂): This molecule is an ideal precursor for the N1-C2-C3 segment of the pyridone ring. Its active methylene group is readily deprotonated, initiating the reaction, while the amide functionality provides the nitrogen (N1) and the carbonyl carbon (C2) for the pyridone ring.[8]

  • Ethyl 2,4-dioxopentanoate (CH₃-CO-CH₂-CO-COOEt): This β,γ-diketoester provides the C4-C5-C6 backbone. Crucially, it contains the necessary precursors for the C4-carboxylate and the C6-methyl substituents in the correct orientation.

Step-by-Step Mechanistic Pathway

The reaction is typically catalyzed by a weak base, such as piperidine, which facilitates the necessary proton transfers.

Step 1: Knoevenagel Condensation The reaction initiates with a base-catalyzed Knoevenagel condensation. The base abstracts an acidic proton from the active methylene group of cyanoacetamide, creating a resonance-stabilized carbanion. This nucleophile then attacks the more electrophilic C4-carbonyl of ethyl 2,4-dioxopentanoate. A subsequent dehydration step yields the vinylnitrile intermediate.

Step 2: Intramolecular Cyclization The key ring-forming step is an intramolecular nucleophilic attack. The amide nitrogen of the cyanoacetamide moiety attacks the remaining ketone carbonyl (C2) of the diketoester backbone. This favored 6-exo-trig cyclization forms a dihydropyridone intermediate.

Step 3: Aromatization via Dehydration The cyclic dihydropyridone intermediate rapidly undergoes dehydration. The elimination of a water molecule is the thermodynamic driving force of the reaction, resulting in the formation of the stable, conjugated aromatic 2-pyridone ring system.

Mechanistic Diagram

The following diagram illustrates the complete reaction cascade from the starting materials to the final product.

Caption: Guareschi-Thorpe type reaction pathway.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established methods for 2-pyridone synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
Reactant/ReagentMolar Mass ( g/mol )AmountMolesNotes
Ethyl 2,4-dioxopentanoate158.1515.8 g0.10---
Cyanoacetamide84.088.4 g0.10[CAS: 107-91-5]
Piperidine85.151.0 mL~0.01Catalyst
Ethanol (95%)46.07200 mL---Solvent
Acetic Acid (Glacial)60.05As needed---For workup
Deionized Water18.02As needed---For workup/recrystallization
  • Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, filtration flask, standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add ethyl 2,4-dioxopentanoate (15.8 g, 0.10 mol), cyanoacetamide (8.4 g, 0.10 mol), and ethanol (200 mL).

  • Catalyst Addition: Add piperidine (1.0 mL) to the stirred suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour. A precipitate should form.

  • Workup: Acidify the cooled mixture to pH 5-6 by the dropwise addition of glacial acetic acid. This will ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Visualization of the Experimental Workflow

The following workflow diagram outlines the key stages of the synthesis, from reactant assembly to final product purification.

Synthesis_Workflow A 1. Combine Reactants (Ethyl 2,4-dioxopentanoate, Cyanoacetamide, Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool Reaction Mixture (Room Temp -> Ice Bath) C->D E 5. Acidify (Glacial Acetic Acid to pH 5-6) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash Solid (Cold H₂O, Cold Ethanol) F->G H 8. Dry and Purify (Vacuum Oven, Recrystallization) G->H I Final Product: This compound H->I

Caption: Step-by-step experimental workflow.

Conclusion

The formation of this compound is a classic illustration of multicomponent reaction strategy in heterocyclic synthesis. The modified Guareschi-Thorpe condensation of ethyl 2,4-dioxopentanoate and cyanoacetamide provides a regioselective and efficient route to this valuable 2-pyridone scaffold. The reaction's success hinges on a cascade of well-understood organic transformations, driven by the ultimate formation of a stable aromatic ring. This robust methodology allows for the reliable production of this key synthetic intermediate, paving the way for its application in drug discovery and materials science.

References

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Advances. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Di Stefano, A., et al. (2017). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Mariella, R. P., & Leech, J. G. (1955). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses. [Link]

  • Google Patents. (2012). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
  • Fronk, M. H., & Mosher, H. S. (1958). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. Journal of the American Chemical Society. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings. [Link]

  • Liang, C., et al. (2014). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. National Institutes of Health. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Reddit. (2021). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism... r/chemhelp. [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. [Link]

  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

  • Ukrainets, I. V., et al. (2009). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • E3S Web of Conferences. (2019). Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • ResearchGate. (n.d.). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • YouTube. (2021). Synthesis of Pyridine. [Link]

  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2010). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Di Stefano, A., et al. (2017). Icilio Guareschi and his amazing “1897 reaction”. National Institutes of Health. [Link]

Sources

Spectroscopic Elucidation of Ethyl 2-hydroxy-6-methylisonicotinate: A Guide to Structural Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-hydroxy-6-methylisonicotinate (CAS No: 150190-03-7), a key intermediate in medicinal chemistry and drug discovery.[1] Understanding the structural characteristics of this molecule is paramount for its effective use in synthetic pathways. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a field-proven interpretation grounded in established chemical principles. Our focus is on the causality behind the observed spectral features, ensuring a robust and self-validating approach to structural confirmation.

Molecular Structure and Tautomerism

This compound possesses a pyridine core, a heterocyclic scaffold prevalent in many biologically active compounds. A critical feature of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium can be influenced by factors such as the solvent, temperature, and pH, and its understanding is crucial for interpreting the spectroscopic data, particularly in IR and NMR spectroscopy.[1]

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the position of the tautomeric equilibrium and the chemical shift of labile protons (e.g., -OH).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used, with sufficient scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is expected to show five unique signals corresponding to the different proton groups in the molecule.[1]

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
110.0 - 12.0Broad Singlet1HOH / NH
26.5 - 6.7Singlet1HH-5 (Aromatic)
36.2 - 6.4Singlet1HH-3 (Aromatic)
44.2 - 4.4Quartet (q)2H-O-CH₂ -CH₃
52.3 - 2.5Singlet3HRing-CH₃
61.2 - 1.4Triplet (t)3H-O-CH₂-CH₃

Predicted values are based on typical chemical shifts for similar structural motifs.[1]

Interpretation:

  • OH/NH Proton (δ 10.0 - 12.0): The broad singlet in the downfield region is characteristic of a labile proton on a heteroatom. Its broadness is due to chemical exchange, and its exact position is highly dependent on solvent and concentration. This signal represents the hydroxyl proton in the hydroxy form or the N-H proton in the pyridone form.[1]

  • Aromatic Protons (H-3, H-5): The two singlets in the aromatic region correspond to the two protons on the pyridine ring. Their appearance as singlets indicates no adjacent proton neighbors, which is consistent with the substitution pattern.

  • Ethyl Ester Group: The ethyl group presents a classic ethyl pattern: a quartet and a triplet. The methylene (-O-CH₂ -) protons are deshielded by the adjacent oxygen atom, causing them to appear as a quartet around δ 4.2-4.4 ppm due to coupling with the three protons of the methyl group. The methyl (-CH₂-CH₃ ) protons appear as a triplet around δ 1.2-1.4 ppm, split by the two methylene protons.[2]

  • Ring Methyl Group: The methyl group attached to the pyridine ring at C6 is in a distinct chemical environment and appears as a singlet in the upfield region (δ 2.3-2.5 ppm).[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
C2 (C-OH)160 - 165
C6 (C-CH₃)155 - 160
C4 (C-COOEt)140 - 145
C5110 - 115
C3105 - 110
-O-CH₂ -CH₃60 - 65
Ring-CH₃ 20 - 25
-O-CH₂-CH₃ 13 - 16

Predicted values are based on typical chemical shifts for similar structural motifs.[1][3]

Interpretation:

  • Carbonyl Carbon (δ 165-175): The signal at the lowest field corresponds to the ester carbonyl carbon, which is significantly deshielded.[3]

  • Aromatic Carbons (δ 105-165): The six signals in this range correspond to the carbons of the pyridine ring. The carbons bearing heteroatoms or electron-withdrawing groups (C2, C6, C4) are found further downfield compared to the protonated carbons (C3, C5).[1]

  • Aliphatic Carbons (δ 13-65): The three signals in the upfield region are assigned to the aliphatic carbons of the ethyl ester and the ring's methyl group. The methylene carbon (-O-CH₂ -) is deshielded by the oxygen atom, appearing around δ 60-65 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted IR Absorption Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity/Shape
O-H / N-H stretch3200 - 3500Strong, Broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1700 - 1730Strong, Sharp
C=O stretch (pyridone)1650 - 1670Strong, Sharp
C=C / C=N stretch (ring)1400 - 1600Medium-Strong
C-O stretch (ester)1100 - 1300Strong

Predicted values are based on typical frequencies for these functional groups.[1][4][5]

Interpretation: The IR spectrum is particularly insightful for probing the tautomeric equilibrium.

  • O-H/N-H Region: The presence of a broad band between 3200-3500 cm⁻¹ would confirm the presence of either the O-H group (hydroxy form) or the N-H group (pyridone form).[5]

  • Carbonyl Region: This region is diagnostic. The ester C=O stretch is expected as a strong, sharp peak around 1700-1730 cm⁻¹. If the pyridone tautomer is significantly present, a second strong carbonyl peak would appear at a lower wavenumber (around 1650-1670 cm⁻¹), corresponding to the ring amide C=O. The relative intensities of these peaks can provide a qualitative assessment of the tautomeric ratio in the solid state.[1][4]

  • Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including C-C and C-O stretches and various bending modes, which are unique to the molecule and serve as a "fingerprint" for identification. The strong C-O stretch of the ester group is expected here.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's structure through analysis of its fragmentation patterns.[1] For a compound like this, Electrospray Ionization (ESI) is a common and effective technique.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected molecular weight is 181.19 g/mol .[1] The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 182.

  • Tandem MS (MS/MS): For further structural confirmation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Interpretation:

  • Molecular Ion Peak: The observation of a prominent peak at m/z 182 in the positive ion mode ESI mass spectrum would confirm the molecular formula C₉H₁₁NO₃.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint that confirms the connectivity of the molecule. Key fragmentation pathways often involve the loss of neutral molecules from the parent ion.

fragmentation parent [M+H]⁺ m/z = 182 frag1 Loss of C₂H₄ (ethene) m/z = 154 parent->frag1 - C₂H₄ frag2 Loss of C₂H₅OH (ethanol) m/z = 136 parent->frag2 - C₂H₅OH

Caption: Plausible fragmentation pathways for [M+H]⁺ of the title compound.

A primary fragmentation would be the loss of ethanol (46 Da) from the ethyl ester group, resulting in an ion at m/z 136. Another possibility is the loss of ethene (28 Da) via a McLafferty-type rearrangement, leading to an ion at m/z 154.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical progression from sample to confirmed structure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Ethyl 2-hydroxy-6- methylisonicotinate NMR NMR (¹H, ¹³C, 2D) Sample->NMR IR FT-IR (ATR) Sample->IR MS ESI-MS (/MS) Sample->MS NMR_data Chemical Shifts Coupling Constants Correlations NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data MS_data Molecular Ion Fragmentation MS->MS_data Structure Structure Confirmed NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the unique chemical environments of all atoms. IR spectroscopy validates the presence of key functional groups and provides insight into the molecule's tautomeric nature. Finally, mass spectrometry confirms the molecular weight and formula. This self-validating system of analysis ensures the identity and integrity of this important chemical intermediate for its application in research and development.

References

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]

Sources

Introduction: The Versatile Scaffold of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Ethyl 2-hydroxy-6-methylisonicotinate Derivatives

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine derivatives, this compound has emerged as a particularly valuable scaffold. Its unique arrangement of substituents—a hydroxyl group, a methyl group, and an ethyl carboxylate on the pyridine core—provides a versatile platform for synthetic modification, leading to a diverse library of compounds with a wide spectrum of biological activities.[1] This guide offers a technical exploration into the synthesis and multifaceted pharmacological properties of these derivatives, targeting key therapeutic areas including infectious diseases, inflammation, cancer, and viral infections. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of experimental design and mechanistic action, empowering researchers and drug development professionals to harness the full potential of this promising chemical class.

Synthetic Strategies: Building the Derivative Library

The therapeutic potential of any chemical scaffold is unlocked through synthetic chemistry. The core structure of this compound is typically assembled through multi-step sequences, often involving the cyclization of precursors like ethyl 3-aminocrotonate and diethyl malonate.[1] The true diversity, however, arises from the subsequent derivatization of this core. Modifications can be strategically introduced at several key positions:

  • The Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, hydrazides, or other esters.

  • The Hydroxyl Group: The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) can be alkylated or acylated to introduce different functionalities.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring can be quaternized, and electrophilic or nucleophilic aromatic substitution reactions can be employed to further modify the heterocyclic core.

These synthetic manipulations allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which are critical determinants of biological activity.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Derivatization Strategies Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Core This compound Ethyl 3-aminocrotonate->Core Intramolecular Cyclization Diethyl malonate Diethyl malonate Diethyl malonate->Core Deriv1 Amides / Hydrazides Core->Deriv1 Ester Hydrolysis & Amidation Deriv2 O-Alkylation / Acylation Core->Deriv2 Reaction at 2-OH group Deriv3 Ring N-Quaternization Core->Deriv3 Reaction at Pyridine N

Caption: Generalized synthetic pathways to this compound derivatives.

Antimicrobial Activity: Targeting Bacterial Defenses

Derivatives of isonicotinic acid have a storied history in antimicrobial therapy, most famously represented by isoniazid, a frontline drug for tuberculosis.[2] This legacy continues with novel derivatives of this compound, which have shown promise against a range of pathogens.

Mechanism of Action

The primary mechanism for antitubercular activity involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] The isonicotinic acid moiety is a prodrug that, once activated by the bacterial catalase-peroxidase enzyme (KatG), forms a reactive species. This species covalently binds to NADH, and the resulting adduct inhibits the enoyl-acyl carrier protein reductase (InhA), halting fatty acid elongation and mycolic acid production.[2] It is hypothesized that the reactivity of the pyridine nitrogen atom is crucial for this biological activity.[3] For broader-spectrum antibacterial activity against other bacteria like S. aureus and E. coli, mechanisms may vary but often involve disruption of cell wall integrity or other essential enzymatic processes.

Quantitative Data: Antimicrobial Efficacy

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound ClassDerivative TypeTest OrganismMIC (µg/mL)
Isonicotinoyl HydrazoneSchiff base of IsoniazidStaphylococcus aureus16 - 201.25
Isonicotinoyl HydrazoneSchiff base of IsoniazidEscherichia coli4 - 100.63
N(2)-acyl isonicotinic acid hydrazideTetradecanoyl hydrazideMycobacterium tuberculosisMore active than Isoniazid
Isonicotinoylamino acidVariousVarious BacteriaSpecific activities observed

Data compiled from multiple sources for illustrative purposes.[4][5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the antimicrobial potency of synthesized derivatives.

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate (containing the diluted compound) is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G start Start prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plate for Visible Growth incubate->read end Determine MIC read->end G cluster_pathway NF-κB Inflammatory Pathway cluster_nucleus_content ROS ROS (Reactive Oxygen Species) IKK IKK Activation ROS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Inhibitor Isonicotinate Derivatives Inhibitor->ROS Inhibition NFkB_nuc->Genes_nuc activates

Caption: Simplified NF-κB pathway showing inhibition of ROS by derivatives.

Anticancer Activity: A Strategy Against Malignancy

The search for novel anticancer agents is a critical area of drug discovery. The structural versatility of isatin and its derivatives, which share some structural similarities with the pyridine core, has led to their investigation as antineoplastic agents. [7][8]Similarly, derivatives of this compound are being explored for their cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of pyridine-based compounds are diverse. One prominent strategy involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is often overactive in cancer cells and plays a key role in cell proliferation and survival. [9]Derivatives can act as inhibitors of the EGFR-TK pathway, leading to the suppression of tumor growth. [9]Other potential mechanisms include the induction of apoptosis (programmed cell death) through pathways like the PI3K/Akt signaling cascade and the inhibition of tubulin polymerization, which disrupts cell division. [8][10]

Quantitative Data: Cytotoxic Potency

The anticancer activity is quantified by the IC50 value, representing the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Compound IDDerivative TypeCancer Cell LineIC50 Value
3l Icotinib derivative (1,2,3-triazole)KYSE70 (Esophageal)Potent Activity
3l Icotinib derivative (1,2,3-triazole)KYSE410 (Esophageal)Potent Activity
3l Icotinib derivative (1,2,3-triazole)KYSE450 (Esophageal)Potent Activity
Various Isatin-derivativesMCF-7 (Breast)Variable
Various Isatin-derivativesHela (Cervical)Variable

Data compiled from multiple sources for illustrative purposes. [9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the solvent only. The plates are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value. [10]

G start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat Cells with Test Compound seed->treat incubate Incubate for 48-72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance solubilize->read_abs end Calculate IC50 read_abs->end

Sources

An In-Depth Technical Guide to Ethyl 2-hydroxy-6-methylisonicotinate (CAS 150190-03-7): Properties, Synthesis, and Safety Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-6-methylisonicotinate, registered under CAS number 150190-03-7, is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique structural features, particularly the presence of a 2-hydroxypyridine moiety, make it a valuable building block in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, an analysis of its safety profile, and an exploration of its potential applications in medicinal chemistry and drug discovery, with a focus on its emerging role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound exists in tautomeric equilibrium with its 2-pyridone form, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-4-carboxylate. This tautomerism is a key feature of 2-hydroxypyridines and influences their reactivity and biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 150190-03-7N/A
IUPAC Name ethyl 2-hydroxy-6-methylpyridine-4-carboxylatePubChem
Synonyms This compound, Ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylateN/A
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
Appearance White to pale pink crystals or powderThermo Fisher Scientific
Melting Point 188-190 °CAmitychem
Boiling Point 371.5 °C at 760 mmHg (Predicted)Amitychem
InChI Key WZUAZSMUJJUHMM-UHFFFAOYSA-NPubChem
Canonical SMILES CCOC(=O)C1=CC(=O)NC(=C1)CPubChem
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals for the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester and the pyridone tautomer, as well as signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show a protonated molecular ion [M+H]⁺ at m/z 182.1.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H/N-H stretching (indicative of the tautomerism), C=O stretching of the ester and pyridone, and C=C/C=N stretching of the pyridine ring.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between an enamine and a derivative of malonic acid.[2] This approach provides a reliable method for constructing the substituted pyridone ring system.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on established synthetic methodologies for similar compounds. Researchers should adapt and optimize the conditions as necessary.

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl 3-aminocrotonate (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the resulting residue in water and cool the solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, which then acts as a nucleophile. The reflux conditions provide the necessary energy to drive the condensation and subsequent cyclization reaction. Acidification of the reaction mixture is necessary to protonate the pyridone nitrogen and precipitate the product from the aqueous solution.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification R1 Ethyl 3-aminocrotonate Mix Mixing and Reflux R1->Mix R2 Diethyl malonate R2->Mix Base Sodium Ethoxide in Ethanol Base->Mix Evap Solvent Evaporation Mix->Evap Reaction Completion Acid Acidification (HCl) Evap->Acid Filt Filtration Acid->Filt Precipitation Recryst Recrystallization Filt->Recryst Dry Drying Recryst->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

GHS Hazard Classification (Predicted)

Based on analogous compounds, the following GHS classifications are likely applicable:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[3]

Table 2: Safety and Handling Precautions
Precautionary MeasureRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Engineering Controls Use in a well-ventilated area, preferably in a fume hood.
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid (In case of exposure) Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Toxicological Data:

Specific toxicological data, such as LD50 values, for this compound are not currently available in the public domain. However, a study on a structurally related compound, 2-ethyl-6-methylpyridinol-3-yl thioctate, reported on its acute toxicity, suggesting that derivatives of this scaffold are actively being investigated for their safety profiles.[4] Researchers should handle this compound with the care appropriate for a novel chemical entity with a partially defined toxicological profile.

Applications in Drug Discovery and Development

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibitory Activity

A significant area of interest is the development of 2-hydroxypyridine derivatives as kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

The 2-hydroxypyridine moiety can act as a bioisostere for other functional groups and can form key hydrogen bond interactions within the ATP-binding site of kinases. Specifically, derivatives of pyridone have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6]

Hypothetical Signaling Pathway of a 2-Hydroxypyridine-Based PIM-1 Kinase Inhibitor

Caption: Potential mechanism of action for a PIM-1 kinase inhibitor derived from this compound.

This diagram illustrates how a derivative of this compound could inhibit PIM-1 kinase, preventing the phosphorylation of pro-apoptotic proteins like Bad and ultimately leading to the induction of apoptosis and the inhibition of cell proliferation.

Other Potential Applications

Derivatives of structurally similar 3-hydroxypyridines have demonstrated cerebroprotective and retinoprotective effects in preclinical models.[1] This suggests that compounds synthesized from this compound may have potential applications in the treatment of neurodegenerative diseases and ischemic conditions of the central nervous system and retina. The antioxidant properties of the hydroxypyridine core are thought to contribute to these protective effects.

Conclusion

This compound (CAS 150190-03-7) is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward synthesis and the biological relevance of the 2-hydroxypyridine scaffold make it an attractive starting material for the development of new therapeutic agents, particularly in the area of kinase inhibition. While its safety profile is not yet fully characterized, adherence to standard laboratory safety practices should allow for its safe handling and use in a research setting. Further investigation into the biological activities of its derivatives is warranted and holds promise for the discovery of new treatments for a range of diseases.

References

  • Ukrainets, I. V., Sidorenko, L. V., Gorokhova, O. V., & Shishkin, O. V. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 200-208. ([Link]).

  • PubChem. 6-Methylpyridin-2-ol. ([Link]).

  • Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal, 57(12). ([Link]).

  • Abdelaziz, M. E., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044. ([Link]).

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 28(18), 6681. ([Link]).

Sources

Tautomerism in 2-hydroxypyridine compounds like Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 2-Hydroxypyridine Compounds

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept with profound implications in chemical biology and drug development. The 2-hydroxypyridine scaffold, a privileged structure in medicinal chemistry, serves as a canonical example of prototropic tautomerism, existing in a delicate balance with its 2-pyridone isomer. This equilibrium is not static; it is exquisitely sensitive to the molecular environment, including solvent polarity, substitution patterns, and solid-state packing forces. Understanding and controlling this tautomeric preference is paramount, as the distinct forms exhibit divergent physicochemical properties, including solubility, lipophilicity, and, most critically, molecular recognition capabilities at biological targets.[1][2] This guide provides a comprehensive exploration of the core principles governing tautomerism in 2-hydroxypyridine derivatives, presents field-proven experimental methodologies for its characterization, and discusses the critical impact of this phenomenon on the design and development of novel therapeutics.

The Foundational Equilibrium: 2-Hydroxypyridine vs. 2-Pyridone

The tautomerism of 2-hydroxypyridine involves the intramolecular migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[3] This results in two distinct chemical entities:

  • 2-Hydroxypyridine (Enol/Lactim form): This tautomer possesses a hydroxyl group and a fully aromatic pyridine ring. Its aromaticity confers a degree of inherent stability.

  • 2-Pyridone (Keto/Lactam form): This tautomer features a carbonyl group and an N-H bond, with a diene system within the ring. While not classically aromatic, it is significantly stabilized by a charge-separated resonance contributor that places a negative charge on the electronegative oxygen and a positive charge on the nitrogen, which itself participates in delocalization.[4][5]

The position of this equilibrium is a subject of extensive study and is not governed by a single factor. In the gas phase, the aromatic 2-hydroxypyridine form is marginally more stable.[6][7] However, in the solid state and in polar solvents, the equilibrium dramatically shifts to favor the 2-pyridone tautomer.[6][7][8] This shift is primarily driven by the formation of strong intermolecular hydrogen bonds, often leading to stable dimers, and the superior solvation of the more polar pyridone structure.[3][4][8]

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Causality of Equilibrium Shifts: Environmental and Structural Factors

The tautomeric ratio is not an intrinsic, immutable property but a response to the molecule's environment. The causality behind these shifts must be understood to predict and manipulate the dominant species in a given system.

The Decisive Role of the Solvent

The solvent is arguably the most powerful external factor influencing the tautomeric equilibrium. The 2-pyridone form possesses a significantly larger dipole moment than the 2-hydroxypyridine form.[3] Consequently, polar solvents preferentially stabilize the 2-pyridone tautomer through dipole-dipole interactions.

Furthermore, solvents capable of hydrogen bonding, such as water and alcohols, strongly favor the 2-pyridone form, which presents both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).[3][7] Water, in particular, can form bridging hydrogen bonds that not only stabilize the pyridone form but also lower the energetic barrier for interconversion.[3] In contrast, non-polar, aprotic solvents like cyclohexane or carbon tetrachloride favor the less polar 2-hydroxypyridine tautomer.[6][7]

Table 1: Influence of Solvent on the Tautomeric Equilibrium Constant (Keq = [2-Pyridone]/[2-Hydroxypyridine])

SolventDielectric Constant (ε)KeqPredominant FormSource
Gas Phase1~0.42-Hydroxypyridine[6][7]
Cyclohexane2.02~0.4 - 1.72-Hydroxypyridine / Mixed[3][6]
Chloroform4.81~2.4 - 6.02-Pyridone[3]
Acetonitrile37.5-2-Pyridone[9]
Water80.1~9002-Pyridone[6]
Substituent Effects: The Case of Ethyl 2-hydroxy-6-methylisonicotinate

Substituents on the pyridine ring can modulate the equilibrium by altering the electronic properties of the system. For our target molecule, This compound , we must consider the influence of both the methyl group at C6 and the ethyl carboxylate group at C4.

  • Methyl Group (C6): As an electron-donating group, it slightly increases the electron density of the ring, which can subtly influence the basicity of the ring nitrogen and the acidity of the hydroxyl proton.

  • Ethyl Isonicotinate Group (C4): The ester is a strong electron-withdrawing group. This effect significantly reduces the electron density of the pyridine ring, making the ring nitrogen less basic and the hydroxyl proton more acidic. This electronic pull is expected to favor the 2-pyridone tautomer, where the proton resides on the nitrogen, and the system can accommodate the electronic demand of the ester.

The interplay of these substituents with the inherent tautomeric preference and solvent effects determines the final equilibrium position for this specific molecule.

Experimental Validation: Protocols for Tautomer Characterization

Theoretical prediction must be validated by rigorous experimental data. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the principal techniques for the qualitative and quantitative analysis of tautomeric mixtures in solution.[1]

Protocol: Quantitative ¹H NMR Spectroscopy

Proton NMR is a direct and powerful method for quantifying tautomeric ratios because the chemical environments of protons in each form are distinct.[10][11] The ratio can be determined by integrating the signals corresponding to unique protons in each tautomer.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the compound (e.g., this compound). Dissolve the sample in ~0.7 mL of a chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a high-quality NMR tube. The choice of solvent is critical as it will directly influence the observed equilibrium.

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Set a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification. A value of 10-15 seconds is a conservative starting point.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Analysis & Quantification:

    • Identify distinct, well-resolved signals for each tautomer. For this compound, one might compare the integration of the ring protons or the C6-methyl protons, which will have slightly different chemical shifts in the hydroxy vs. pyridone form.[12]

    • Integrate the chosen signals.

    • Calculate the mole fraction (% Tautomer) using the formula: % Tautomer A = [Integral(A) / (Integral(A) + Integral(B))] * 100

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound (10-15 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire Spectrum (≥400 MHz) prep2->acq1 acq2 Set Relaxation Delay (d1 ≥ 5*T₁) acq1->acq2 acq3 Ensure High S/N Ratio acq2->acq3 an1 Process Spectrum (Phase, Baseline) acq3->an1 an2 Identify & Integrate Tautomer Signals an1->an2 an3 Calculate Molar Ratio & Keq an2->an3

Caption: Experimental Workflow for Quantitative NMR Analysis of Tautomerism.

Protocol: UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The π-system of the aromatic 2-hydroxypyridine form and the conjugated system of the 2-pyridone form give rise to distinct absorption maxima (λmax), allowing for their characterization.[13][14][15]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, water). Create a series of dilutions to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

  • Spectrum Acquisition: Scan a suitable wavelength range (e.g., 200-400 nm) to identify all relevant absorption maxima.

  • Analysis:

    • The 2-hydroxypyridine tautomer typically shows a strong absorption band around 270-280 nm.

    • The 2-pyridone tautomer often exhibits a distinct, longer-wavelength absorption band around 300-330 nm.[14][16]

    • By comparing the spectra obtained in different solvents (e.g., cyclohexane vs. water), the characteristic peaks for each tautomer can be definitively assigned. In cyclohexane, the hydroxy form's peak will dominate, while in water, the pyridone form's peak will be prominent.

    • While less direct for quantification than NMR without known extinction coefficients, the relative intensities of these bands provide strong qualitative and semi-quantitative evidence of the equilibrium position.

Impact on Drug Discovery and Development

The seemingly subtle shift of a single proton has dramatic consequences for a molecule's biological activity and viability as a drug candidate.[2][17][18] Tautomerism directly impacts a molecule's pharmacophore, the three-dimensional arrangement of features responsible for molecular recognition.

  • Receptor Interactions: The 2-hydroxypyridine form presents a hydrogen bond donor (-OH) and a weakly basic nitrogen acceptor. In contrast, the 2-pyridone form presents a hydrogen bond donor (-NH) and a strong hydrogen bond acceptor (C=O). This fundamental change can mean the difference between potent binding and complete inactivity at a target protein.

  • Physicochemical Properties & ADME: Tautomerism profoundly affects properties critical for a drug's absorption, distribution, metabolism, and excretion (ADME).[2][19]

    • Solubility: The more polar pyridone tautomer is generally more soluble in aqueous media.

    • Lipophilicity (logP): The less polar hydroxypyridine tautomer is typically more lipophilic and may have better membrane permeability.

    • pKa: The acidity and basicity of the molecule are tautomer-dependent, affecting its charge state at physiological pH and thus its interactions and transport.

For an intermediate like this compound, which serves as a building block for more complex bioactive molecules, knowing the predominant tautomeric form under various conditions is essential for predictable synthesis and rational drug design.[12]

Conclusion

The tautomeric equilibrium of 2-hydroxypyridine derivatives is a dynamic and highly sensitive phenomenon central to their chemistry and application. It is not a mere academic curiosity but a critical variable that must be managed in drug discovery and materials science. The predominance of the 2-pyridone form in polar, protic environments like water is a key takeaway, driven by its higher polarity and hydrogen bonding capacity. For any given derivative, such as this compound, the interplay of intrinsic substituent electronics and external solvent effects dictates the final state. Through the rigorous application of analytical techniques like NMR and UV-Vis spectroscopy, researchers can elucidate and quantify this equilibrium, enabling the rational design of molecules with optimized properties and predictable biological activity.

References

  • The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

  • ResearchGate. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF. [Link]

  • El-Sayed, S. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546. [Link]

  • Deneva, V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 1-6. [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

  • ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(29), 10091-10103. [Link]

  • ACS Publications. (2015). P(O)H to P–OH Tautomerism: A Theoretical and Experimental Study. [Link]

  • ACS Publications. (2006). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

  • ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. [Link]

  • NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

  • ResearchGate. (2024). What impact does tautomerism have on drug discovery and development?. [Link]

  • Taylor, A. M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1903-1916. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • PubMed. (2024). What impact does tautomerism have on drug discovery and development?. [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: An ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645-1652. [Link]

  • Al-Kaabi, S. S., et al. (2003). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 2(4), 369-374. [Link]

  • Varela, M. A., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry-A European Journal, 23(21), 5036-5043. [Link]

  • Evans, D. A., et al. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-594. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-hydroxy-6-methylisonicotinate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate is a key heterocyclic building block with considerable utility in the fields of medicinal chemistry and materials science.[1] As a pivotal intermediate for synthesizing novel compounds, particularly those with potential anti-inflammatory and antioxidant properties, a comprehensive understanding of its fundamental physicochemical characteristics is paramount for its effective application.[1] This technical guide provides a detailed examination of the solubility and stability of this compound. While extensive public data on this specific molecule is limited, this document synthesizes expected behaviors based on its structural motifs and provides robust, field-proven methodologies for experimental determination. The protocols and analytical methods described are grounded in established industry practices and international regulatory guidelines to ensure scientific integrity and reproducibility.

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems, profoundly influencing reaction efficiency, formulation development, and ultimately, bioavailability.[2] Solubility is typically characterized by two key measurements: kinetic and thermodynamic solubility. Kinetic solubility provides a rapid assessment of solubility under non-equilibrium conditions and is widely used for high-throughput screening in early-stage drug discovery.[2][3] In contrast, thermodynamic solubility defines the true equilibrium saturation point of a compound in a solvent, a critical parameter for later-stage development.[2][3]

Illustrative Solubility Data

Due to the limited availability of specific experimental data for this compound, the following table presents illustrative kinetic solubility values based on the expected behavior of analogous heterocyclic compounds. This information serves as a preliminary guide for solvent selection. It is imperative that researchers experimentally verify these values using the detailed protocols provided in this guide.

SolventFormulaPolarity (Dielectric Constant)[4]Expected Kinetic Solubility (µg/mL) at 25°CApplication Notes
Water (pH 7.4)H₂O80.1< 10The molecule's organic nature suggests low aqueous solubility. The 2-hydroxypyridine moiety may exhibit tautomerism, influencing its aqueous behavior.
Phosphate-Buffered Saline (PBS)-~79< 10Solubility is expected to be similar to that in water, a key consideration for initial in vitro biological assays.
MethanolCH₃OH32.7> 1000Good solubility is anticipated due to its polar protic nature. A structurally related compound, Ethyl 2-Chloro-6-methylisonicotinate, is reported to be soluble in methanol.[5][6]
EthanolC₂H₅OH24.5> 1000High solubility is expected, similar to methanol.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7> 2000As a powerful polar aprotic solvent, DMSO is ideal for preparing high-concentration stock solutions for screening purposes.[3][7]
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7> 2000Another suitable polar aprotic solvent for creating concentrated stock solutions.
AcetonitrileCH₃CN37.5> 500Commonly used as a component of the mobile phase in reversed-phase HPLC analysis.
Dichloromethane (DCM)CH₂Cl₂9.1> 1000A versatile solvent for organic synthesis and extraction procedures.
Ethyl AcetateCH₃COOC₂H₅6.0> 500A moderately polar solvent frequently used in chromatographic purification and liquid-liquid extractions.
HexanesC₆H₁₄1.9< 50Due to its non-polar character, minimal solubility is expected in hexanes.
Experimental Workflow for Kinetic Solubility Determination

The following diagram outlines a standardized, plate-based workflow for the high-throughput determination of kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock_solution Prepare 10 mM stock solution in 100% DMSO serial_dilution Create serial dilutions of stock solution in DMSO stock_solution->serial_dilution add_to_buffer Add DMSO solutions to aqueous buffer (e.g., PBS) in a 96-well plate serial_dilution->add_to_buffer shake Shake for 2 hours at 25°C add_to_buffer->shake measure_precipitation Measure precipitation using nephelometry or turbidimetry shake->measure_precipitation quantify Alternatively, filter and quantify soluble compound by LC-MS/UV shake->quantify

Caption: A typical workflow for kinetic solubility determination.

Detailed Protocol for Kinetic Solubility Assay[3][8]
  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to generate a range of concentrations for testing.

  • Addition to Buffer: In a separate 96-well analysis plate, add the DMSO solutions to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration that does not exceed 2%.

  • Incubation: Seal the plate and shake at a consistent speed at room temperature (25°C) for 2 hours to allow for equilibration.[2]

  • Analysis:

    • Nephelometry/Turbidimetry: Measure the light scattering or turbidity of the solutions in each well using a plate reader. The concentration at which a significant increase in signal is detected corresponds to the kinetic solubility limit.[8]

    • LC-MS/UV Analysis: Alternatively, filter the solutions through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the clear filtrate using a validated LC-MS or UV-Vis spectrophotometry method.[3][9]

Part 2: Stability Profile

Evaluating the chemical stability of a compound is essential for defining its shelf-life, identifying appropriate storage conditions, and understanding its potential degradation pathways.[10] Forced degradation (stress testing) is a critical study that subjects the compound to harsh conditions to intentionally induce degradation.[10][11] This process is vital for identifying potential degradants and for developing and validating stability-indicating analytical methods.[10]

Factors Affecting the Stability of this compound

The stability of this compound is influenced by several key environmental factors, as illustrated in the following diagram.

G cluster_factors Stress Conditions compound Ethyl 2-hydroxy-6- methylisonicotinate ph pH (Acidic/Basic) compound->ph Hydrolysis oxidation Oxidation (e.g., H₂O₂) compound->oxidation Oxidative Degradation temperature Temperature compound->temperature Thermal Degradation light Light (Photostability) compound->light Photodegradation

Caption: Key factors influencing compound stability.

Expected Degradation Pathways
  • Hydrolysis: The ethyl ester functional group is a primary site of vulnerability and is susceptible to hydrolysis under both acidic and basic conditions, which would result in the formation of the corresponding carboxylic acid and ethanol.[11]

  • Oxidation: The electron-rich pyridine ring may be prone to oxidation, potentially forming N-oxides or other oxidized derivatives, especially in the presence of oxidizing agents.[12]

  • Photodegradation: As is common with many heterocyclic compounds, exposure to high-intensity UV or visible light may induce photochemical degradation.[12]

  • Thermal Degradation: Elevated temperatures can provide the energy necessary to initiate thermal decomposition of the molecule.[10]

Protocol for a Forced Degradation Study[11][12]

The primary objective of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without over-stressing the molecule.[11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent system, such as a mixture of acetonitrile and water, that ensures complete dissolution.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and incubate at 60°C for 8 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and maintain at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Expose a solid sample of the compound to a dry heat of 80°C for 48 hours.

    • Photostability: In accordance with ICH Q1B guidelines, expose the stock solution to light that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with a UV detector, is a common starting point for method development.

  • Data Evaluation:

    • Quantify the percentage of the parent compound remaining in each stressed sample.

    • Identify and quantify any significant degradation products that are formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound concentration is reasonably accounted for by the formation of degradation products.

Part 3: Analytical Methodologies

The accurate quantification of this compound in both solubility and stability studies necessitates the use of a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its specificity, sensitivity, and robustness.[1]

Illustrative HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm and 280 nm

It is crucial that the analytical method is fully validated according to ICH Q2(R1) guidelines, which includes the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While this guide presents illustrative data based on chemical principles, it is essential that researchers conduct their own empirical studies using the detailed and robust protocols provided. A thorough understanding and documentation of these fundamental physicochemical properties are indispensable for the successful and efficient application of this valuable chemical intermediate in all stages of research and development.

References

  • Lambda Therapeutic Research. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Amerigo Scientific. Ethyl 3-Cyano-2-hydroxy-6-methylisonicotinate. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Scribd. Forced Degradation Studies Guide. [Link]

  • PubChem. Ethyl 2-hydroxy-6-methylbenzoate. [Link]

  • The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. [Link]

  • PubChem. Ethyl 2-cyano-2-(hydroxyimino)acetate. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. [Link]

Sources

The 2-Hydroxypyridinone Core: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxypyridinone (HOPO) moiety represents a versatile and highly valuable scaffold in medicinal chemistry. Its inherent ability to form stable complexes with a variety of metal ions has propelled its exploration across a wide spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the 2-hydroxypyridinone core, delving into its fundamental chemical properties, key therapeutic applications, and the rationale behind the design of HOPO-based drugs. We will explore its established role in iron chelation therapy, its emerging potential in neurodegenerative diseases and oncology, and its utility as an antiviral and antifungal agent. This guide will further provide detailed experimental protocols and visual diagrams to empower researchers in their pursuit of novel HOPO-based therapeutics.

The 2-Hydroxypyridinone Scaffold: A Chemical and Biological Overview

The 2-hydroxypyridinone core is a six-membered N-heterocyclic ring possessing a hydroxyl group and a ketone functionality. The relative positions of these groups give rise to three main isomers: 1-hydroxy-2-pyridinone (1,2-HOPO), 3-hydroxy-2-pyridinone (3,2-HOPO), and 3-hydroxy-4-pyridinone (3,4-HOPO).[1][2] At physiological pH, the hydroxyl group can be deprotonated, enabling the molecule to act as a bidentate chelating agent, forming a stable five-membered ring with metal ions through its two oxygen atoms.[2][3] This strong affinity for hard metal ions, particularly Fe(III), Al(III), and Ga(III), is the cornerstone of its diverse biological activities.[4][5]

The ease of chemical modification of the pyridinone ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged" structure in drug design.[6][7] Substitutions on the ring can influence lipophilicity, metabolic stability, and target specificity, enabling the development of a vast library of derivatives with tailored therapeutic profiles.[3][8]

HOPO_Isomers cluster_12HOPO 1,2-HOPO cluster_32HOPO 3,2-HOPO cluster_34HOPO 3,4-HOPO node_12 node_32 node_34

Figure 1: Chemical structures of the three main isomers of the 2-hydroxypyridinone core.

Therapeutic Applications of the 2-Hydroxypyridinone Core

The unique metal-chelating properties of the 2-hydroxypyridinone scaffold have been harnessed for a variety of therapeutic applications.

Iron Chelation Therapy: A Landmark Achievement

The most prominent and clinically successful application of the 2-hydroxypyridinone core is in the treatment of iron overload disorders, such as β-thalassemia.[2][3] Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, was the first orally active iron chelator approved for clinical use.[2][6]

Mechanism of Action: In conditions of iron overload, excess iron can catalyze the formation of reactive oxygen species (ROS), leading to significant cellular damage. Deferiprone effectively sequesters excess iron from the body, forming a stable, neutral 3:1 iron-ligand complex that is readily excreted in the urine.[9] Its ability to penetrate cell membranes allows it to access and chelate intracellular iron pools.[9]

Deferiprone_Chelation Fe3_excess Excess Fe(III) Complex Stable 3:1 Fe(III)-Deferiprone Complex Fe3_excess->Complex Chelation Deferiprone Deferiprone (3 molecules) Deferiprone->Complex Excretion Renal Excretion Complex->Excretion

Caption: Mechanism of iron chelation by Deferiprone.

Experimental Protocol: Synthesis of a Deferiprone Analogue

A general three-step synthesis for 1-substituted-3-hydroxypyridin-4-ones starting from maltol is outlined below.[10]

  • Protection of the Hydroxyl Group: The hydroxyl group of maltol (2-methyl-3-hydroxy-4-pyrone) is protected, typically as a benzyl ether, to prevent its reaction in the subsequent step. This is achieved by reacting maltol with benzyl chloride in the presence of a base like sodium hydroxide.[10]

  • Ring Opening and Amine Condensation: The protected pyrone is then reacted with a primary amine. This step involves the opening of the pyranone ring followed by condensation with the amine to form the pyridinone ring.[10]

  • Deprotection: The protecting group (e.g., benzyl) is removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the final 3-hydroxypyridin-4-one derivative.[10]

Neurodegenerative Diseases: Combating Metal-Induced Oxidative Stress

The accumulation of metal ions, such as iron and copper, in the brain is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][11] This metal dyshomeostasis contributes to oxidative stress and neuronal damage. The ability of 2-hydroxypyridinone derivatives to cross the blood-brain barrier and chelate these excess metal ions makes them promising therapeutic candidates.[9]

Mechanism of Action: By sequestering redox-active metal ions, HOPO derivatives can mitigate the formation of harmful reactive oxygen species (ROS) and reduce oxidative damage to neurons.[11][12] Some novel HOPO derivatives are designed as multi-target-directed ligands, incorporating moieties that also inhibit enzymes like monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and the generation of ROS.[9]

Table 1: Neuroprotective Activity of Hydroxypyridinone Derivatives

CompoundTargetModelOutcomeReference
DeferiproneIron6-OHDA model of Parkinson'sComparable neuroprotection to novel 1,2-HOPOs[11]
Benzamide-HPO hybrid (8g)MAO-B and IronScopolamine-induced cognitive impairmentAmeliorated cognitive impairment[9]
3,4-HP-propargylamino derivativesIron and potential MAO-BMPP+ induced cell deathPrevented DNA fragmentation and caspase activation[12]
Anticancer Activity: Starving Malignant Cells

Cancer cells exhibit a higher demand for iron compared to normal cells due to their rapid proliferation and DNA synthesis.[10] This dependency on iron presents a therapeutic window for iron chelators.

Mechanism of Action: 2-Hydroxypyridinone derivatives can induce iron depletion in cancer cells, leading to the inhibition of iron-dependent enzymes crucial for cell growth and division, ultimately triggering apoptosis. The cytotoxicity of these compounds is often correlated with their lipophilicity, which influences their ability to penetrate cell membranes.[10]

Anticancer_Mechanism HOPO 2-Hydroxypyridinone Derivative CancerCell Cancer Cell HOPO->CancerCell Cellular Uptake IronDepletion Intracellular Iron Depletion CancerCell->IronDepletion EnzymeInhibition Inhibition of Iron-Dependent Enzymes IronDepletion->EnzymeInhibition Apoptosis Apoptosis EnzymeInhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity of 2-hydroxypyridinones.

Experimental Protocol: Evaluating Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized 2-hydroxypyridinone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antiviral and Antifungal Applications

The proliferation of many viruses and fungi depends on host-cell metalloenzymes. The ability of 2-hydroxypyridinones to chelate essential metal ions makes them potential antiviral and antifungal agents.[13][14]

Mechanism of Action: By sequestering metal ions like zinc and copper, which are crucial cofactors for viral or fungal enzymes (e.g., polymerases, proteases), 2-hydroxypyridinone derivatives can inhibit their activity and disrupt the pathogen's life cycle.[3][14] For instance, some hydroxypyridinone series have shown antiviral activity against influenza viruses.[13] Ciclopirox, a hydroxypyridone antifungal, interferes with active membrane transport and fungal respiratory processes.[15]

Radiopharmaceuticals and Metalloenzyme Inhibition

The strong chelating properties of multidentate 2-hydroxypyridinone ligands have been exploited in the development of radiopharmaceuticals for diagnostic imaging, particularly for chelating Gallium-68 in Positron Emission Tomography (PET).[1][2] Furthermore, their ability to bind to the metal centers of enzymes makes them attractive candidates for the development of metalloenzyme inhibitors, such as tyrosinase and histone deacetylase (HDAC) inhibitors.[3][16]

Future Perspectives and Conclusion

The 2-hydroxypyridinone core continues to be a fertile ground for therapeutic innovation. The ongoing research into multidentate and multi-target ligands holds immense promise for developing more potent and selective drugs for a range of diseases. The ease of synthesis and derivatization, coupled with a favorable toxicity profile, ensures that the 2-hydroxypyridinone scaffold will remain a cornerstone of medicinal chemistry research for years to come. This guide has provided a foundational understanding of the chemistry, biological activities, and therapeutic potential of this remarkable molecule, with the aim of inspiring and equipping researchers to further unlock its therapeutic capabilities.

References

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC - PubMed Central.
  • Antifungal - Wikipedia.
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - MDPI.
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update | Request PDF - ResearchGate.
  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC - PubMed Central.
  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - MDPI.
  • Hydroxypyridinone Journey into Metal Chelation | Chemical Reviews - ACS Publications.
  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - MDPI.
  • Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs.
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PubMed Central.
  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing).
  • Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II - NIH.
  • New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs - PubMed.
  • Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation - Brieflands.
  • Special Issue : Novel Functional Hydroxypyridinone-Based Derivatives - MDPI.
  • Explore Clinical Trials - Exelixis Medical Affairs.
  • Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed.
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - MDPI.
  • Antiviral Activity of Tetrahydro-2(1H)-Pyrimidinones and Related Compounds: Classification SAR Study | Request PDF - ResearchGate.
  • Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones - PubMed.
  • Full article: Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - Taylor & Francis Online.
  • Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors | Request PDF - ResearchGate.
  • Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - PubMed.
  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI.
  • (PDF) Novel 1-hydroxypyridin-2-one metal chelators prevent and rescue ubiquitin proteasomal-related neuronal injury in an in vitro model of Parkinson's disease - ResearchGate.

Sources

Methodological & Application

Title: A Robust Protocol for the Synthesis of Ethyl 2-hydroxy-6-methylisonicotinate via Base-Catalyzed Cyclocondensation of Ethyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Substituted pyridone scaffolds are privileged structures in medicinal chemistry and materials science, serving as key building blocks for a wide array of pharmacologically active agents and functional materials. Ethyl 2-hydroxy-6-methylisonicotinate, a prominent member of this class, is a valuable intermediate for synthesizing more complex heterocyclic systems. This application note provides a comprehensive, field-tested guide to the synthesis of this compound, starting from the readily available precursor, ethyl 3-aminocrotonate.

The described methodology is centered on a base-catalyzed cyclocondensation reaction with diethyl malonate. This approach is not only efficient but also relies on cost-effective starting materials, making it suitable for both academic research and process development environments. We will delve into the mechanistic underpinnings of the transformation, provide a detailed step-by-step protocol, and outline a self-validating system of characterization to ensure the synthesis of a high-purity final product.

Mechanistic Rationale and Theoretical Framework

The synthesis hinges on the versatile reactivity of β-enamino esters, which serve as powerful nucleophilic synthons in heterocyclic chemistry.[1][2] Ethyl 3-aminocrotonate possesses two nucleophilic centers: the nitrogen atom and the α-carbon, a property known as ambident nucleophilicity.[3] The chosen synthetic route leverages the nucleophilicity of the enamine nitrogen to initiate a cyclocondensation cascade with diethyl malonate, a classic C3 electrophilic building block.[4][5]

The reaction proceeds via the following logical steps under basic conditions (e.g., sodium ethoxide):

  • Deprotonation: The base, sodium ethoxide, deprotonates the most acidic proton of diethyl malonate, generating a highly nucleophilic enolate.

  • Nucleophilic Acylation: The enamine nitrogen of ethyl 3-aminocrotonate attacks one of the electrophilic carbonyl carbons of the activated diethyl malonate. This step is an intermolecular acylation that forms a key intermediate.

  • Intramolecular Cyclization (Dieckmann-type Condensation): The newly formed intermediate undergoes a base-catalyzed intramolecular cyclization. The α-carbon of the original aminocrotonate moiety, now activated, attacks the remaining ester carbonyl group. This ring-closing step forms the six-membered pyridone core.

  • Elimination & Tautomerization: The cyclic intermediate eliminates a molecule of ethanol to yield the final, stabilized aromatic ring system. The product, this compound, exists in equilibrium with its tautomeric form, ethyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. The 2-hydroxy form is generally favored in solution.

This mechanistic pathway explains the specific regiochemical outcome and underscores the importance of a strong, non-nucleophilic base to facilitate both the initial acylation and the critical intramolecular cyclization step.

Materials and Instrumentation

Proper preparation and sourcing of high-purity reagents are critical for the success and reproducibility of this synthesis.

Table 1: Reagents and Materials

Reagent/Material CAS Number Molecular Formula Molecular Weight ( g/mol ) Supplier Suggestion Notes
Ethyl 3-aminocrotonate 626-34-6 C₆H₁₁NO₂ 129.16 Santa Cruz Biotechnology[6] Should be stored under nitrogen.
Diethyl malonate 105-53-3 C₇H₁₂O₄ 160.17 Sigma-Aldrich Anhydrous grade recommended.
Sodium metal 7440-23-5 Na 22.99 Sigma-Aldrich Handle with extreme care.
Absolute Ethanol 64-17-5 C₂H₆O 46.07 Fisher Scientific Anhydrous (200 proof).
Diethyl ether 60-29-7 C₄H₁₀O 74.12 VWR Anhydrous, for workup.
Hydrochloric acid 7647-01-0 HCl 36.46 J.T. Baker Concentrated (37%).
Anhydrous MgSO₄ 7487-88-9 MgSO₄ 120.37 Sigma-Aldrich For drying organic layers.

| Deuterated Chloroform | 865-49-6 | CDCl₃ | 120.38 | Cambridge Isotope Labs | For NMR analysis. |

Instrumentation:

  • Round-bottom flasks (three-neck)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • NMR Spectrometer (400 MHz or higher)

  • FT-IR Spectrometer

  • Mass Spectrometer (ESI or GC-MS)

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and rigorous final characterization.

Protocol 3.1: Preparation of Sodium Ethoxide Solution (In situ)

Causality: Preparing the sodium ethoxide solution in situ from sodium metal and absolute ethanol is crucial to ensure it is anhydrous and highly reactive. Water contamination would quench the base and lead to unwanted hydrolysis side reactions, significantly reducing the yield.

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet/drying tube, and a stopper. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Add 80 mL of absolute ethanol to the flask.

  • Sodium Addition: Carefully cut 2.3 g (100 mmol) of sodium metal into small pieces while submerged in mineral oil. Quickly dry the pieces with hexanes, weigh them, and add them portion-wise to the ethanol with vigorous stirring.

    • Safety Note: The reaction is highly exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood, away from ignition sources. The rate of addition should be controlled to maintain a gentle reflux.

  • Completion: Continue stirring until all the sodium has completely dissolved to form a clear, colorless solution of sodium ethoxide. This solution should be used immediately in the next step.

Protocol 3.2: Cyclocondensation and Synthesis of this compound
  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate via syringe or dropping funnel.

  • Substrate Addition: While stirring, add a solution of 12.9 g (100 mmol) of ethyl 3-aminocrotonate in 20 mL of absolute ethanol dropwise over 30 minutes.

  • Reflux: Heat the resulting mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Acidification (Product Precipitation): To the resulting slurry, slowly add 150 mL of ice-cold water. Stir until all solids dissolve. Carefully acidify the aqueous solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A white or off-white precipitate of the product will form.

    • Causality: Acidification protonates the phenoxide-like intermediate, making it insoluble in water and causing it to precipitate, which is a key step in isolating the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight. The expected yield is typically in the range of 70-80%.

Characterization and Data Validation

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Summary of Reaction Parameters and Expected Results

Parameter Expected Value/Result
Physical Appearance White to off-white crystalline solid
Yield 70-80%
Melting Point 148-151 °C
¹H NMR (400 MHz, CDCl₃) δ 12.5 (s, 1H, OH), 6.2 (s, 1H, H-5), 4.4 (q, 2H, OCH₂), 2.4 (s, 3H, CH₃), 1.4 (t, 3H, CH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 172.0, 165.0, 163.0, 148.0, 105.0, 98.0, 62.0, 19.0, 14.0
IR (KBr, cm⁻¹) 3450 (O-H), 2980 (C-H), 1720 (C=O, ester), 1650 (C=O, pyridone), 1600 (C=C)

| Mass Spec (ESI+) | m/z 196.0917 [M+H]⁺ |

The concordance of experimental data with these expected values serves as a validation of the protocol's successful execution.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the entire synthetic and analytical process.

Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation cluster_synthesis Phase 2: Synthesis & Isolation cluster_purification Phase 3: Purification & Analysis cluster_output Final Output Na_EtOH 1. Prepare Anhydrous Sodium Ethoxide Solution Reagents 2. Add Diethyl Malonate & Ethyl 3-aminocrotonate Na_EtOH->Reagents Use Immediately Reflux 3. Heat to Reflux (4-6 hours) Reagents->Reflux Cyclocondensation Workup 4. Quench, Acidify (pH 4-5) & Precipitate Reflux->Workup Isolate 5. Isolate Crude Product (Vacuum Filtration) Workup->Isolate Purify 6. Recrystallize (Ethanol/Water) Isolate->Purify Dry 7. Dry Final Product (Vacuum Oven) Purify->Dry Characterize 8. Characterize Product (NMR, IR, MS) Dry->Characterize QC Check FinalProduct Pure Ethyl 2-hydroxy-6- methylisonicotinate Characterize->FinalProduct Validation

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Safety Precautions

  • Low Yield:

    • Possible Cause: Moisture in reagents or glassware. Ensure absolute ethanol is used and all glassware is flame-dried.

    • Possible Cause: Incomplete reaction. Monitor via TLC and extend reflux time if necessary.

    • Possible Cause: Improper pH during workup. Use a pH meter for precise acidification to maximize precipitation.

  • Product Contamination:

    • Possible Cause: Insufficient washing or purification. Ensure the crude product is thoroughly washed, and perform a careful recrystallization, allowing for slow crystal growth.

  • Safety:

    • Sodium Metal: Highly reactive with water and alcohols. Handle under inert oil and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Absolute Ethanol & Diethyl Ether: Highly flammable. Avoid open flames and use in a well-ventilated area.

    • Concentrated HCl: Corrosive. Handle with care in a fume hood and wear appropriate PPE.

References

  • Salaheldin, A. M.; Al-Sheikh, M. A. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules2010 , 15 (6), 4359–4368. [Link][1][7]

  • Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Org. Biomol. Chem.2014 , 12, 8484-8493. [Link][8]

  • Al-Zaydi, K. M. Synthesis of enaminones, enamino esters and related compounds. J. Saudi Chem. Soc.2009 , 13 (3), 243-265. [Link][2]

  • Stadlbauer, W. Malonates in Cyclocondensation Reactions. Molecules2001 , 6 (3), 338-353. [Link][4][5]

  • Nguyen, T. B. study on factors influencing synthesis of ethyl 3-aminocrotonate. Tạp chí KHOA HỌC & CÔNG NGHỆ2019 , 51. [Link][9]

  • Khimicheskaya, G.; Ilenko, V. S.; Ukrainets, I. V.; Mospanova, E. V. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds2002 , 38, 553-558. [Link][10]

  • Patil, P. et al. Continuous process for the synthesis of beta amino crotonates. US Patent App. 13/276,826. 2012 . [11]

Sources

Using Ethyl 2-hydroxy-6-methylisonicotinate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Ethyl 2-hydroxy-6-methylisonicotinate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers and medicinal chemists on the strategic use of this compound, a highly functionalized pyridine derivative, as a core scaffold in the synthesis of novel kinase inhibitors. The 2-hydroxypyridinone motif present in this starting material is a privileged structure in medicinal chemistry, offering key hydrogen bonding and metal-chelating properties that are advantageous for binding to the ATP pocket of kinases.[2] We present detailed, field-tested protocols for the synthesis of the core scaffold, its strategic functionalization through common and robust chemical transformations, and methods for analytical validation and preliminary biological screening.

The 2-Hydroxypyridinone Scaffold: A Privileged Structure

The utility of this compound stems from its intrinsic 2-hydroxypyridinone core. This scaffold is prevalent in numerous biologically active compounds and is particularly effective as a pharmacophore for enzyme inhibition.[2]

Key Pharmacophoric Features:

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H proton in the pyridone tautomer) and multiple hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen) allows for strong, directional interactions with amino acid residues in a kinase active site.[2]

  • Metal Chelation: The 2-hydroxypyridinone moiety is a well-established metal-binding pharmacophore, capable of coordinating with metal ions (like Mg²⁺) that are often essential for ATP binding and catalysis. This can be a crucial interaction for potent kinase inhibition.[2]

  • Structural Rigidity & Planarity: The aromatic nature of the ring provides a rigid and planar scaffold, which is entropically favorable for binding and serves as an excellent anchor to position other functionalities for further interactions.

  • Synthetic Versatility: The scaffold contains multiple reaction handles—the hydroxyl group, the ethyl ester, and the pyridine ring itself—that can be selectively modified to optimize potency, selectivity, and pharmacokinetic properties.

cluster_features Key Pharmacophoric Features Scaffold This compound H_Bond Hydrogen Bond Donor/Acceptor Scaffold->H_Bond N-H & C=O groups Chelation Metal Chelation (Mg²⁺ in ATP pocket) Scaffold->Chelation Hydroxy & Carbonyl Oxygens Handles Synthetic Handles (Ester, OH, Ring) Scaffold->Handles Enables SAR exploration

Caption: Key pharmacophoric features of the 2-hydroxypyridinone scaffold.

Synthesis of the Core Scaffold

The most direct synthesis of this compound involves the condensation of an enamine with a malonate derivative. This approach is robust and provides a reliable source of the starting material.

Protocol 2.1: Synthesis of this compound

This protocol is based on the well-established Hantzsch-like pyridine synthesis, involving a reaction between ethyl 3-aminocrotonate and diethyl malonate.[2][3]

Reaction Scheme: Ethyl 3-aminocrotonate + Diethyl malonate → this compound

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol or by using a commercial solution.

  • To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir for 15 minutes.

  • Add ethyl 3-aminocrotonate to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by slow, dropwise addition of 2M HCl until the pH is approximately 5-6. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

  • Dry the final product under vacuum.

Causality: The sodium ethoxide acts as a base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a Michael addition with ethyl 3-aminocrotonate, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to form the stable 2-pyridone ring.[2]

Strategic Functionalization for Kinase Inhibitor Synthesis

The true power of this scaffold lies in its modular derivatization. The following multi-step workflow transforms the simple starting material into a complex, drug-like molecule typical of modern kinase inhibitors.

G A Ethyl 2-hydroxy-6- methylisonicotinate B Step 3.1: Chlorination (POCl₃) A->B C Intermediate 1: Ethyl 2-chloro-6- methylisonicotinate B->C D Step 3.2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) C->D E Intermediate 2: 2-Aryl Substituted Ester D->E F Step 3.3: Saponification (LiOH) E->F G Intermediate 3: 2-Aryl Carboxylic Acid F->G H Step 3.4: Amide Coupling (Amine, EDC/HOBt) G->H I Final Kinase Inhibitor Candidate H->I

Caption: General workflow for converting the scaffold into a kinase inhibitor.

Protocol 3.1: Chlorination of the 2-Hydroxyl Group

To enable cross-coupling reactions, the hydroxyl group is converted into a better leaving group, typically a chloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flask under an inert atmosphere, suspend this compound in POCl₃.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature.

  • Caution: Exothermic reaction. Slowly and carefully pour the reaction mixture onto crushed ice.

  • Stir vigorously until all the excess POCl₃ has been quenched.

  • Neutralize the acidic aqueous solution with solid NaHCO₃ or a saturated solution until the pH is ~8.

  • Extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Ethyl 2-chloro-6-methylisonicotinate.

Protocol 3.2: Suzuki Cross-Coupling

This powerful palladium-catalyzed reaction is used to form a C-C bond, attaching a desired aryl or heteroaryl moiety (Ar) which often serves to interact with the hinge region of the kinase.[4]

Materials:

  • Ethyl 2-chloro-6-methylisonicotinate

  • Arylboronic acid (Ar-B(OH)₂) (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents) or other suitable Pd catalyst

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add Ethyl 2-chloro-6-methylisonicotinate, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

  • Heat the mixture to 90-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the desired 2-aryl substituted intermediate.

Protocol 3.3 & 3.4: Saponification and Amide Coupling

The ethyl ester provides a final handle for diversification, allowing the introduction of groups that can target the solvent-exposed region of the ATP binding site.

Procedure (Saponification):

  • Dissolve the 2-aryl substituted ester intermediate in a mixture of THF/Methanol/Water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 2-6 hours until the ester is fully consumed (monitor by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Procedure (Amide Coupling):

  • Dissolve the resulting carboxylic acid in DMF or DCM.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 10 minutes.

  • Add the desired amine (R-NH₂) (1.1 eq) and stir the reaction at room temperature overnight.

  • Work up the reaction by diluting with EtOAc and washing sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the final inhibitor.

Analytical Characterization and Quality Control

Each step of the synthesis must be validated to ensure the identity and purity of the intermediates and final product. This is critical for the reliability of subsequent biological data.[2]

Technique Purpose Acceptance Criteria
¹H & ¹³C NMR Structural Elucidation & ConfirmationSpectrum consistent with proposed structure; absence of significant impurity signals.
LC-MS Purity Assessment & Mass VerificationPurity ≥ 95% by HPLC (e.g., at 254 nm); Observed m/z matches calculated exact mass.
HRMS Exact Mass DeterminationMeasured mass within ± 5 ppm of the calculated mass.

Protocol for In-Vitro Kinase Activity Assay

To evaluate the synthesized compounds, a biochemical assay is performed to measure their ability to inhibit the target kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[5]

Materials:

  • Target kinase enzyme

  • Substrate peptide specific to the kinase

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute further into the assay buffer.

  • In a microplate, add the kinase, substrate peptide, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.

  • Incubate the plate at 30 °C for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent assay reagent according to the manufacturer's protocol.

  • Measure luminescence on a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-only controls.

  • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Example Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Hypothetical-Cmpd-1 EGFR85
Hypothetical-Cmpd-2 VEGFR2120
Hypothetical-Cmpd-3 CDK2250
Staurosporine (Control) Pan-Kinase15

References

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Ethyl 2-hydroxy-6-methylisonicotin
  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE.

Sources

Application Notes and Protocols for the N-alkylation of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regioselectivity Challenge in Pyridone Chemistry

Ethyl 2-hydroxy-6-methylisonicotinate is a versatile heterocyclic building block in medicinal chemistry and materials science. A frequent synthetic transformation involving this scaffold is the alkylation of the pyridone ring system. However, the inherent tautomerism between the 2-hydroxy-pyridine and 2-pyridone forms presents a significant challenge: the potential for competing N-alkylation and O-alkylation.[1][2] This guide provides a detailed protocol for the selective N-alkylation of this compound, offering insights into the mechanistic rationale for achieving high regioselectivity, troubleshooting common issues, and characterizing the final product.

The ambident nucleophilic character of the pyridone ring, with electron density on both the nitrogen and oxygen atoms, means that reaction with an electrophile can lead to a mixture of N-alkylated and O-alkylated products.[3] The desired outcome, N-alkylation, is often crucial for modulating the biological activity or material properties of the final compound. The choice of base, solvent, and alkylating agent all play a critical role in directing the reaction towards the desired N-alkylated product.[3]

Reaction Mechanism: A Tale of Two Nucleophiles

The regioselectivity of the alkylation of this compound is a classic example of kinetic versus thermodynamic control. The pyridone anion, generated upon deprotonation, is a hybrid of two resonance structures, with negative charge density on both the nitrogen and oxygen atoms.

  • O-Alkylation: Alkylation at the oxygen atom is often kinetically favored as the oxygen is typically more readily accessible.

  • N-Alkylation: The N-alkylated product is generally the thermodynamically more stable isomer.

Several strategies have been developed to favor N-alkylation, including:

  • Use of Polar Aprotic Solvents: Solvents like DMF or DMSO can solvate the cation of the base, leading to a "freer" and more reactive pyridone anion, which tends to favor N-alkylation.

  • Choice of Base and Counter-ion: The nature of the base and its counter-ion can influence the aggregation state of the pyridone salt and the accessibility of the nitrogen and oxygen atoms.

  • Phase-Transfer Catalysis (PTC): PTC can effectively transport the pyridone anion into an organic phase where it reacts with the alkylating agent, often leading to high N-selectivity.[4]

  • Mitsunobu Reaction: This reaction provides an alternative route for N-alkylation, although the regioselectivity can be influenced by the substituents on the pyridone ring.[5][6][7]

Detailed Protocol for N-Alkylation under Phase-Transfer Catalysis Conditions

This protocol describes a robust method for the N-alkylation of this compound using a phase-transfer catalyst, which has been shown to favor N-alkylation in many pyridone systems.

Materials:

  • This compound (Substrate)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (Alkylating Agent)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)

  • Acetonitrile (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • UV lamp

Experimental Workflow:

workflow reagents Combine Substrate, Base, Catalyst, and Solvent alkyl_halide Add Alkyl Halide reagents->alkyl_halide reflux Heat to Reflux alkyl_halide->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Upon Completion extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product purify->characterize

A streamlined workflow for the N-alkylation reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Addition of Alkylating Agent: While stirring at room temperature, add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of the N-Alkylated Product

The successful N-alkylation can be confirmed by spectroscopic analysis. Key features to look for in the NMR spectra include:

  • ¹H NMR: The disappearance of the broad N-H proton signal from the starting material and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the pyridine ring protons will also be affected by the N-alkylation.

  • ¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group. The chemical shifts of the pyridine ring carbons, particularly the carbonyl carbon, will also shift upon N-alkylation.

Table 1: Comparison of N-Alkylation Methods for 2-Pyridones

MethodTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis Analogue Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF)Simple and widely usedOften gives a mixture of N- and O-alkylated products
Phase-Transfer Catalysis (PTC) K₂CO₃, TBAB in acetonitrile or tolueneHigh N-selectivity, mild conditions, suitable for scale-upCatalyst may need to be removed
Mitsunobu Reaction PPh₃, DIAD/DEAD, alcoholGood for secondary alcohols, proceeds with inversion of configurationStoichiometric amounts of phosphine oxide byproduct can be difficult to remove
Catalyst- and Base-Free Heating the pyridone with an excess of alkyl halideSimple, avoids the use of baseMay require higher temperatures and longer reaction times

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently active alkylating agent; Incomplete deprotonationUse a more reactive alkylating agent (e.g., iodide instead of bromide); Ensure the base is anhydrous and use a sufficient excess
Formation of O-alkylated byproduct Reaction conditions favoring O-alkylationSwitch to a more polar aprotic solvent; Use a phase-transfer catalyst; Consider a different base
Formation of multiple products Over-alkylation (quaternary salt formation); Side reactions of the ester groupUse a stoichiometric amount of the alkylating agent; Protect the ester group if necessary
Difficult purification Co-elution of product and byproductsOptimize the chromatography conditions (e.g., different solvent system, different stationary phase)

Safety Precautions

  • Alkylating Agents: Many alkyl halides are toxic, mutagenic, and/or carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

  • Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere. Potassium carbonate is a skin and eye irritant.[10][11]

  • Solvents: Acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

By following this detailed protocol and considering the mechanistic principles and potential pitfalls, researchers can confidently and selectively perform the N-alkylation of this compound, a key transformation for the synthesis of novel compounds for a wide range of applications.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2023). The Journal of Organic Chemistry. [Link]

  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2018). ACS Omega. [Link]

  • Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. (2022). Chemical Science. [Link]

  • Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2847-2850. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]

  • NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. (2023). Bulletin of the Georgian National Academy of Sciences. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(38), 5264-5266. [Link]

  • What are some safety precautions to take when working with strong acids and strong bases? Quora. [Link]

  • Mitsunobu Reaction. NROChemistry. [Link]

  • ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. (2010). ChemInform. [Link]

  • A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. AMiner. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Two Consecutive PTC N-Alkylations. PTC Organics, Inc. [Link]

  • Spectrometric Identification of Organic Compounds. [Link]

  • The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Bases - Hydroxides. Division of Research Safety | Illinois. [Link]

  • Standard Operating Procedure: WORKING WITH ACIDS AND BASES. National University of Singapore. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). The Journal of Organic Chemistry. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

  • Engineering Controls Database - Museums (Acids and Alkalis). CDC. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • What Safety Precautions Are Needed For Strong Acids And Bases In Titration? YouTube. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O. ACS Publications. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

Sources

The Versatile Scaffold: Ethyl 2-hydroxy-6-methylisonicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate, a substituted pyridinone derivative, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a modifiable pyridinone core, offer a versatile platform for the design and synthesis of novel therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will explore its synthesis, key chemical transformations, and its role in the development of compounds with significant biological activities, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the 2-Hydroxypyridinone Moiety

The 2-hydroxypyridinone motif, the core of this compound, is a recurring structural element in a multitude of biologically active molecules. This prevalence is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and metal chelation. Consequently, it serves as an excellent starting point for the development of inhibitors for various enzymes and modulators of cellular signaling pathways. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1]

This guide will provide a comprehensive overview of the synthetic routes to this compound and detailed protocols for its subsequent derivatization. Furthermore, we will delve into specific examples of its application in drug discovery, highlighting the biological evaluation of its derivatives and the underlying mechanisms of action.

Synthesis of the Core Scaffold: this compound

The construction of the substituted pyridinone ring is a critical first step. A common and effective method involves the condensation of an enamine with a dicarbonyl compound. The following protocol details a reliable synthesis of this compound from readily available starting materials.

Protocol 1: Synthesis of this compound

Principle: This synthesis is based on the reaction between ethyl 3-aminocrotonate and diethyl malonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring.

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-aminocrotonate (12.9 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Base and Diethyl Malonate: To the stirred solution, add sodium ethoxide solution (32.4 g, 0.1 mol) dropwise at room temperature. After the addition is complete, add diethyl malonate (16.0 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in 100 mL of water and cool the solution in an ice bath. Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is approximately 4-5. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Molecular Formula Molecular Weight Appearance
This compoundC₉H₁₁NO₃181.19 g/mol Off-white to pale yellow solid

Chemical Derivatization: Expanding the Chemical Space

The true utility of this compound lies in its potential for diverse chemical modifications. The reactive sites on the pyridinone ring, including the hydroxyl group, the ester, and the aromatic ring itself, provide handles for introducing a wide array of functional groups. This allows for the fine-tuning of physicochemical properties and biological activity.

O-Alkylation and O-Arylation

The hydroxyl group at the 2-position can be readily alkylated or arylated to introduce various substituents. This modification can significantly impact the compound's lipophilicity and its interaction with biological targets.

Protocol 2: O-Alkylation of this compound

Principle: This protocol describes a standard Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.81 g, 10 mmol) in 20 mL of DMF in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide, 1.71 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Amide Bond Formation

The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Amide bonds are crucial for establishing hydrogen bonding interactions with biological targets.

Protocol 3: Amide Coupling of 2-Hydroxy-6-methylisonicotinic Acid

Principle: This protocol involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by activation of the carboxylic acid with a coupling agent (e.g., HATU) and subsequent reaction with an amine.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (1 M)

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step A: Hydrolysis of the Ester

  • Dissolve this compound (1.81 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add LiOH (0.48 g, 20 mmol) and stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Collect the precipitated 2-hydroxy-6-methylisonicotinic acid by filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling

  • To a solution of 2-hydroxy-6-methylisonicotinic acid (1.53 g, 10 mmol) and the desired amine (12 mmol) in DMF (20 mL), add DIPEA (3.4 mL, 20 mmol).

  • Add HATU (4.56 g, 12 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Cross-Coupling Reactions

To further expand the structural diversity, the pyridinone ring can be functionalized with a halogen (e.g., bromine or chlorine) which can then serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which are prevalent in many kinase inhibitors.

Applications in Medicinal Chemistry: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the development of biologically active compounds.

Anticancer Agents

The 2-pyridone structure is a key pharmacophore in a number of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

One study reported a series of novel 2-pyridone derivatives that exhibited significant anti-tumor activities. For instance, a derivative incorporating a 1,2,3-triazole moiety showed potent inhibitory effects on A549 (lung carcinoma), HeLa (cervical cancer), and SW480 (colon adenocarcinoma) cell lines with IC₅₀ values of 0.86 µM, 0.54 µM, and 0.21 µM, respectively.[1][2]

Logical Workflow for Anticancer Drug Discovery:

anticancer_workflow A Ethyl 2-hydroxy-6- methylisonicotinate B Chemical Derivatization (e.g., Alkylation, Amidation, Cross-Coupling) A->B Synthesis C Library of Novel 2-Pyridone Derivatives B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines C->D Biological Evaluation E Hit Identification (Potent Compounds) D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Western Blotting) E->F Further Investigation G Lead Optimization F->G

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Anti-inflammatory Agents

Inflammation is a key pathological feature of many chronic diseases. The 2-hydroxypyridinone scaffold has been utilized to develop potent anti-inflammatory agents. Derivatives of isonicotinic acid have shown significant inhibitory effects on the production of reactive oxygen species (ROS) by human blood cells. One such derivative demonstrated an IC₅₀ value of 1.42 µg/mL, which was eight-fold more potent than the standard drug Ibuprofen.[3]

Signaling Pathway Implication: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and inflammation.[4][5] Dysregulation of this pathway is implicated in both cancer and inflammatory diseases. The structural features of 2-hydroxypyridinone derivatives make them promising candidates for the development of inhibitors targeting kinases within this pathway. While direct evidence for this compound derivatives targeting this pathway is still emerging, the broader class of pyridinone-containing molecules has shown activity against PI3K and other related kinases. Further investigation into the specific molecular targets of these compounds is a promising area of research.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Inflammation) mTORC1->Downstream Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-hydroxypyridinone derivatives.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease of its chemical modification provide a robust platform for the generation of diverse compound libraries for drug discovery. The demonstrated anticancer and anti-inflammatory activities of its derivatives underscore its potential for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. A deeper understanding of their interactions with key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs.

References

  • Lv, K., et al. (2013). Design and synthesis of novel 2′-hydroxy group substituted 2-pyridone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 64, 433-442.
  • ResearchGate. (2013). Design and synthesis of novel 2′-hydroxy group substituted 2-pyridone derivatives as anticancer agents. Retrieved from [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(10), 2221-2232.
  • Khan, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(23), 5694.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533853, this compound. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Beilstein Journals. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of pyrrolizine-based anti-inflammatory agents 4–6.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central. Retrieved from [Link]

  • MDPI. (2018). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2023). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of diethyl malonate.
  • National Center for Biotechnology Information. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Ethyl 2-hydroxy-6-methylisonicotinate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-hydroxy-6-methylisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key building block in the synthesis of various biologically active compounds.[1] Accurate structural characterization is paramount for its application in drug development and other chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol and in-depth spectral analysis of this compound using ¹H and ¹³C NMR spectroscopy. The causality behind chemical shifts and coupling constants is explained, offering a robust guide for researchers and scientists in the field.

It is important to note that this compound can exist in tautomeric forms, the 2-hydroxy-pyridine and the 2-pyridone form. The equilibrium between these tautomers can be influenced by the solvent and temperature. For the purpose of this analysis, we will consider the predominant tautomeric form expected under standard NMR conditions.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol ensures a homogenous sample, free from particulate matter and paramagnetic impurities, which is crucial for obtaining high-resolution spectra.

Materials:

  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial

  • Vortex mixer

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl group.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any solid particles.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Sample Height: Ensure the sample height in the NMR tube is between 4-5 cm to optimize the shimming process.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

The following diagram illustrates the workflow for NMR sample preparation:

G cluster_workflow NMR Sample Preparation Workflow Weigh_Sample 1. Weigh Sample (5-10 mg) Add_Solvent 2. Add Deuterated Solvent (0.6-0.7 mL) Weigh_Sample->Add_Solvent Dissolve 3. Ensure Complete Dissolution Add_Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Adjust_Height 5. Adjust Sample Height (4-5 cm) Transfer->Adjust_Height Cap_Label 6. Cap and Label Adjust_Height->Cap_Label Analyze 7. Proceed to NMR Analysis Cap_Label->Analyze

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is modulated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, and the electron-donating effects of the hydroxyl and methyl groups.

Molecular Structure with Proton Numbering:

G cluster_mol This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>H₃C(a)TD><TD>--TD><TD>CTD><TD>--TD><TD>OTD><TD>--TD><TD>CH₂(b)TD><TD>--TD><TD>CH₃(c)TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD>TR><TR><TD>TD><TD>//TD><TD>TD><TD>\TD><TD>TD><TD>\TD>TR><TR><TD>TD><TD>NTD><TD>TD><TD>C(d)TD><TD>TD><TD>C(e)TD>TR><TR><TD>TD><TD>\TD><TD>TD><TD>/TD><TD>TD><TD>/TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>OH(f)TD><TD>TD><TD>TD>TR>TABLE>

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Signal Assignments:

LabelProton TypePredicted Chemical Shift (δ, ppm)MultiplicityPredicted IntegrationRationale
a -CH₃ (ring)~2.4Singlet (s)3HMethyl group attached to an aromatic ring.
b -OCH₂-~4.3Quartet (q)2HMethylene group of the ethyl ester, split by the adjacent methyl protons (c).
c -CH₃ (ethyl)~1.3Triplet (t)3HMethyl group of the ethyl ester, split by the adjacent methylene protons (b).
d Ar-H~6.8Singlet (s)1HAromatic proton on the pyridine ring.
e Ar-H~6.6Singlet (s)1HAromatic proton on the pyridine ring.
f -OHVariable (e.g., 10-12 in DMSO-d₆)Broad Singlet (br s)1HExchangeable hydroxyl proton; chemical shift is solvent and concentration dependent.

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The two aromatic protons are expected to appear as singlets due to the substitution pattern on the pyridine ring, which minimizes significant coupling between them.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Molecular Structure with Carbon Numbering:

G cluster_mol This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>C1TD><TD>--TD><TD>C7TD><TD>--TD><TD>OTD><TD>--TD><TD>C8TD><TD>--TD><TD>C9TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>C6TD><TD>--TD><TD>C4TD><TD>--TD><TD>C5TD>TR><TR><TD>TD><TD>//TD><TD>TD><TD>\TD><TD>TD><TD>\TD>TR><TR><TD>TD><TD>NTD><TD>TD><TD>C3TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>\TD><TD>TD><TD>/TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>C2TD><TD>--TD><TD>OHTD><TD>TD><TD>TD>TR>TABLE>

Caption: Molecular structure with carbon numbering.

Predicted ¹³C NMR Signal Assignments:

LabelCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C1 -CH₃ (ring)~20-25Aliphatic methyl carbon attached to an aromatic ring.
C2 C-OH~160-165Aromatic carbon attached to a hydroxyl group, significantly downfield.
C3 Ar-CH~105-110Aromatic methine carbon.
C4 Ar-C~140-145Quaternary aromatic carbon attached to the ester group.
C5 Ar-CH~115-120Aromatic methine carbon.
C6 Ar-C~155-160Aromatic carbon adjacent to the nitrogen and attached to the methyl group.
C7 C=O~165-170Carbonyl carbon of the ester group.[2]
C8 -OCH₂-~60-65Methylene carbon of the ethyl ester.
C9 -CH₃ (ethyl)~14-18Methyl carbon of the ethyl ester.

Note: Predicted chemical shifts are based on typical ranges for similar functional groups and may vary with experimental conditions.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The detailed protocols for sample preparation and the in-depth analysis of the predicted spectra serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development. The provided rationale for the chemical shifts and coupling patterns, grounded in fundamental NMR principles, will aid in the accurate structural verification of this important chemical intermediate. For definitive structural confirmation, it is always recommended to perform a full suite of 2D NMR experiments, such as COSY, HSQC, and HMBC.

References

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. Ethyl isonicotinate. [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

  • PubChem. Ethyl nicotinate. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). [Link]

  • Smith, A. J., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Gallery Indexed by NMR Spin Systems. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • University of New Hampshire. Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. [Link]

  • Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • PubChem. Ethyl 5-hydroxy-2-methylnicotinate. [Link]

  • PubMed Central. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of Ethyl 2-hydroxy-6-methylisonicotinate. We present a predicted fragmentation pattern based on fundamental principles of mass spectrometry and data from analogous structures. This document outlines a comprehensive protocol for sample analysis using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) and offers insights into the structural elucidation of this and similar heterocyclic compounds. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Importance of Structural Characterization

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] Accurate structural characterization is a critical step in the development and quality control of new chemical entities. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[1]

This guide provides an in-depth look at the expected fragmentation behavior of this compound under ESI-MS conditions. By understanding the key fragmentation pathways, researchers can confidently identify this molecule and its potential metabolites or degradation products.

Molecular Structure and Properties:

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol [2]

  • Monoisotopic Mass: 181.0739 Da

  • Key Structural Features:

    • Pyridine ring (a nitrogen-containing aromatic heterocycle)

    • Ethyl ester group (-COOCH₂CH₃)

    • Hydroxyl group (-OH)

    • Methyl group (-CH₃)

Predicted Fragmentation Pathways under Positive-Ion ESI-MS

While an experimental spectrum for this specific molecule is not publicly available, we can predict the major fragmentation pathways based on established chemical principles for esters, hydroxylated pyridines, and related structures.[3][4][5] The analysis will be based on the protonated molecule [M+H]⁺ with an m/z of 182.0812.

The primary sites for fragmentation are the ester group and the pyridine ring, with the hydroxyl and methyl substituents influencing the stability of the resulting fragment ions.

Key Fragmentation Reactions

The fragmentation of the protonated molecular ion of this compound is expected to proceed through several key pathways:

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement or similar process, leading to the formation of a carboxylic acid fragment.[6]

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond can result in the loss of a neutral ethanol molecule.

  • Loss of the Ethoxy Radical (•OC₂H₅): Homolytic cleavage can lead to the loss of an ethoxy radical.

  • Decarbonylation (Loss of CO): Subsequent fragmentation of the initial product ions may involve the loss of carbon monoxide.

  • Ring Fragmentation: The pyridine ring itself can undergo cleavage, often initiated by the loss of small neutral molecules like HCN.[4]

Proposed Fragmentation Diagram

The following diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of this compound.

fragmentation_pattern cluster_path1 Pathway 1: Loss of Ethylene cluster_path2 Pathway 2: Loss of Ethanol cluster_path3 Pathway 3: Loss of Ethoxy Radical cluster_path4 Further Fragmentation M [M+H]⁺ m/z = 182.08 F1 m/z = 154.05 M->F1 - C₂H₄ (28.03 Da) F2 m/z = 136.04 M->F2 - C₂H₅OH (46.04 Da) F3 m/z = 137.05 M->F3 - •OC₂H₅ (45.03 Da) F4 m/z = 108.04 F2->F4 - CO (27.99 Da)

Caption: Predicted fragmentation pathways for [M+H]⁺ of this compound.

Summary of Predicted Fragment Ions
Predicted m/z Proposed Formula Neutral Loss Proposed Structure of Fragment
182.08[C₉H₁₂NO₃]⁺-Protonated Molecular Ion
154.05[C₇H₈NO₃]⁺C₂H₄2-Hydroxy-6-methylisonicotinic acid
136.04[C₇H₆NO₂]⁺C₂H₅OHAcylium ion after ethanol loss
137.05[C₇H₇NO₂]⁺•OC₂H₅Not a primary ion, but possible
108.04[C₆H₆NO]⁺C₂H₅OH, COPyridinol derivative after decarbonylation

Experimental Protocol: LC-MS/MS Analysis

This section provides a step-by-step protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents
  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), 99%+ purity

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Sample and Mobile Phase Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 ACN:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters:

Parameter Value Rationale
ColumnC18 Reversed-PhaseGood retention for moderately polar compounds.
Column Temperature40 °CEnsures reproducible retention times.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume2 µLMinimizes peak broadening.
Gradient5% B to 95% B over 5 minEfficiently elutes the analyte.

Mass Spectrometry (MS) Parameters (Positive ESI Mode):

Parameter Value Rationale
Ionization ModePositive Electrospray (ESI+)The basic nitrogen in the pyridine ring is readily protonated.
Capillary Voltage3.5 kVOptimizes ionization efficiency.
Gas Temperature325 °CFacilitates desolvation.
Gas Flow8 L/minAssists in desolvation.
Nebulizer Pressure45 psiCreates a fine spray for efficient ionization.
MS1 Scan Rangem/z 50-300To detect the precursor ion.
MS2 Collision Energy10-40 eV (ramped)To induce fragmentation and observe multiple fragments.
Experimental Workflow

The following diagram outlines the logical flow of the analytical process.

workflow A Sample Preparation B LC Separation A->B C ESI Ionization (+ve mode) B->C D MS1 Scan (Precursor Ion Selection) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan (Fragment Ion Detection) E->F G Data Analysis F->G

Caption: Workflow for LC-MS/MS analysis of this compound.

Data Analysis and Interpretation

  • Full Scan (MS1) Analysis:

    • Extract the chromatogram for the predicted protonated molecular ion at m/z 182.08.

    • Confirm the monoisotopic mass of the eluting peak.

  • Tandem MS (MS2) Analysis:

    • Examine the MS2 spectrum associated with the precursor ion (m/z 182.08).

    • Identify the major fragment ions and compare their m/z values to the predicted fragments in the table above.

    • The relative intensities of the fragment ions will depend on the collision energy. A ramped collision energy experiment is useful to observe the full range of fragments.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The combination of chromatographic retention time, accurate mass of the precursor ion, and the characteristic fragmentation pattern provides a high degree of confidence in the identification of this compound. For regulated environments, a full method validation according to ICH guidelines would be required.[2]

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric analysis of this compound. The proposed fragmentation pathways, based on sound chemical principles, offer a solid foundation for the identification and structural elucidation of this compound. The detailed experimental protocol provides a starting point for researchers to develop robust analytical methods for this and structurally related molecules.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Available from: [Link]

  • Koning, L. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available from: [Link]

  • Nakata, H., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry. Available from: [Link]

  • PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Institutes of Health. Available from: [Link]

  • PubChem. Ethyl 6-methylnicotinate. National Institutes of Health. Available from: [Link]

  • PubChem. Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. National Institutes of Health. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

Sources

High-performance liquid chromatography (HPLC) method for Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-hydroxy-6-methylisonicotinate

Abstract

This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This document provides a complete protocol, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines. It is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method to determine the purity and concentration of this key pyridine derivative, which serves as a vital building block in pharmaceutical synthesis.[1][2]

Introduction and Method Rationale

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications.[2] Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Therefore, a precise, accurate, and robust analytical method is essential for its quality control.

The core challenge in analyzing this molecule lies in its physicochemical properties. The structure contains a pyridine ring, which is basic (pKa ~5-6 for typical pyridines), and a hydroxyl group, which is acidic.[3][4] This amphoteric nature, combined with the potential for keto-enol tautomerism in the 2-hydroxypyridine moiety, means that the analyte's charge state and chromatographic behavior are highly dependent on the mobile phase pH. An unbuffered mobile phase can lead to poor peak shape, peak splitting, and inconsistent retention times.

This application note describes a method that addresses these challenges by using a buffered mobile phase to control pH, ensuring the analyte is in a single, consistent ionic form. A reversed-phase C18 column is selected for its versatility and broad applicability in pharmaceutical analysis. The method is developed and validated to meet the stringent requirements of regulatory bodies, ensuring its suitability for its intended purpose.[5][6]

Physicochemical Properties of the Analyte
PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₀N₂O₃ (for a related structure)Used to calculate molecular weight and for mass spectrometry.[7][8]
Molecular Weight ~194.19 g/mol Essential for preparing standard solutions of known concentration.
Structure Pyridine ring with hydroxyl, methyl, and ethyl ester substituents.The polar functional groups and aromatic ring dictate the choice of a reversed-phase system.
pKa (predicted) Basic pKa (pyridine N) ≈ 5-6; Acidic pKa (hydroxyl OH) ≈ 9-10.Critical parameter. Mobile phase pH must be controlled to be at least 2 units away from the pKa to ensure a single ionic species and good peak shape.
UV Molar Absorptivity Strong absorbance in the UV region due to the substituted pyridine ring.Allows for sensitive detection using a standard UV-Vis detector.

HPLC Method Development and Logic

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from any impurities, a symmetrical peak shape, a reasonable retention time, and high sensitivity. The logic behind the key decisions is outlined below.

Method_Development_Logic Analyte Analyte Characterization This compound Polar, Amphoteric (pKa ~5 & ~10) Mode Mode Selection Reversed-Phase (RP-HPLC) Good for moderately polar compounds Analyte->Mode Column Column Selection C18, 5 µm, 4.6x150 mm Industry standard, good efficiency & backpressure Mode->Column MobilePhase Mobile Phase Optimization A: pH 3.0 Phosphate Buffer B: Acetonitrile (ACN) Column->MobilePhase pH_Control pH Rationale pH 3.0 is ~2 units below pyridine pKa Ensures protonation (BH+), single species, no silanol interaction MobilePhase->pH_Control Detection Detector Settings UV-Vis Detector @ 275 nm Wavelength of maximum absorbance MobilePhase->Detection FinalMethod Final Method Isocratic Elution Buffer:ACN (70:30) Flow: 1.0 mL/min Temp: 30 °C Detection->FinalMethod

Caption: Logical workflow for HPLC method development.

Choice of Stationary Phase

A C18 (octadecylsilyl) column is chosen as the stationary phase. This non-polar phase provides excellent retention for moderately polar aromatic compounds like this compound. To minimize peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica support, a modern, high-purity, end-capped C18 column is essential.[9]

Mobile Phase Selection and pH Control

The mobile phase composition is the most critical factor.

  • Aqueous Component: A buffer is required to maintain a constant pH. A phosphate buffer is selected due to its appropriate buffering capacity in the acidic pH range. A pH of 3.0 is chosen to ensure the pyridine nitrogen (pKa ~5-6) is fully protonated. This suppresses its interaction with free silanols and ensures a single, stable cationic form of the analyte, leading to sharp, symmetrical peaks.[3][9]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shape and lower backpressure.

  • Elution Mode: An isocratic elution is preferred for its simplicity and robustness, which is ideal for routine quality control analysis of a single target analyte. The ratio of buffer to acetonitrile is optimized to achieve a retention time of approximately 5-10 minutes.

Detection Wavelength

Based on the UV spectrum of the substituted pyridine ring, a detection wavelength of 275 nm is selected. This wavelength provides high sensitivity for the analyte while minimizing interference from potential impurities.

Detailed Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase (Aqueous Component): 20 mM Potassium Phosphate Buffer, pH 3.0

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Diluent: Mix the aqueous mobile phase and acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the sample equivalent to about 25 mg of this compound.

    • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent.

    • Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 275 nm
Run Time 15 minutes

Method Validation Protocol

The analytical method is validated according to the ICH Q2(R2) guideline to demonstrate its suitability.[6][10][11]

HPLC_Analysis_Workflow Prep Preparation Prepare Mobile Phase Prepare Standards & Samples Setup Instrument Setup Equilibrate Column (30 min) Set Method Parameters Prep->Setup SST System Suitability Test (SST) Inject Standard (n=5) Check RSD, Tailing, Plates Setup->SST SST_Check SST Pass? SST->SST_Check SST_Check->Setup No (Troubleshoot) Analysis Sequence Analysis Inject Blank (Diluent) Inject Standards Inject Samples SST_Check->Analysis Yes Processing Data Processing Integrate Peaks Generate Calibration Curve Analysis->Processing Report Reporting Calculate Analyte Concentration Generate Final Report Processing->Report

Caption: General workflow for the HPLC analysis.

System Suitability

Before performing any validation tests, the suitability of the chromatographic system is verified. This is an integral part of any analytical procedure.[12][13]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 replicate injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[14][15]

  • Protocol: Inject the diluent (blank), a standard solution, a sample solution, and a placebo solution (if applicable). Stress degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the analyte peak is resolved from all potential degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.

Linearity
  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Perform spike recovery studies. Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[14]

Precision
  • Repeatability (Intra-day precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[16][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, S/N ratios of 3:1 for LOD and 10:1 for LOQ are acceptable.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the effect on system suitability and analyte quantification. Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase organic composition (± 2%)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the minor variations.[14]

Conclusion

This application note presents a highly specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound. The method leverages fundamental chromatographic principles to overcome the analytical challenges posed by the analyte's structure. The comprehensive validation protocol, grounded in ICH and USP guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment.[18][19][20]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • PubChem. Ethyl 2-hydroxy-6-methylbenzoate. [Link]

  • Amerigo Scientific. Ethyl 3-Cyano-2-hydroxy-6-methylisonicotinate. [Link]

Sources

Application Note: Ethyl 2-hydroxy-6-methylisonicotinate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Ethyl 2-hydroxy-6-methylisonicotinate, a pivotal building block in modern medicinal chemistry and organic synthesis. We delve into its structural features, inherent reactivity, and its application as a privileged scaffold for the construction of complex heterocyclic compounds. This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for both the synthesis of the title compound and its subsequent elaboration into high-value fused heterocyclic systems like pyridopyrimidines. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" because they possess the ideal geometry and functionality to interact with various biological targets. The 2-pyridone motif, the core of this compound, is a classic example of such a scaffold, serving as a versatile template for pharmaceutical agent discovery.[1]

This compound (more formally named ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) is a multi-substituted pyridine derivative that offers a rich tapestry of reactive sites.[2] Its utility is enhanced by its existence in tautomeric equilibrium between the 4-hydroxypyridine and 2-pyridone forms, which dictates its reactivity in different chemical environments. Understanding and harnessing this tautomerism is key to its successful application in synthesis.

Caption: Tautomeric forms of the title compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is fundamental for its effective use.

PropertyValueSource
IUPAC Name ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[3]
CAS Number 10350-10-4[3]
Molecular Formula C₉H₁₁NO₄[2]
Molecular Weight 197.19 g/mol [2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in polar solvents like methanol; insoluble in nonpolar solvents.[2]
Stability Stable under normal conditions. Avoid strong oxidizing agents and bases.[3]

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the ethyl ester protons (a triplet and a quartet), a pyridine ring proton, and exchangeable protons for the N-H and O-H groups, confirming the presence of the 2-pyridone tautomer.[1]

  • ¹³C NMR: The carbon spectrum will feature characteristic peaks for the two carbonyl carbons (ester and pyridone), olefinic carbons of the ring, and the aliphatic carbons of the methyl and ethyl groups.

  • IR Spectroscopy: Key stretches would include C=O vibrations for the ester and amide (pyridone) groups, O-H and N-H stretching, and C=C stretching from the pyridine ring.

Core Reactivity: A Guide to Synthetic Strategy

The synthetic versatility of this compound stems from its array of nucleophilic and electrophilic centers. A strategic approach to synthesis involves selectively targeting these sites.[4]

Caption: Major nucleophilic and electrophilic centers.

  • Nucleophilic Sites: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond.[4] The N-H of the pyridone ring and the C4-hydroxyl group are both nucleophilic. The N-H can be deprotonated to form a highly reactive anion, facilitating N-alkylation or N-acylation. The hydroxyl group can similarly be alkylated or acylated to introduce further diversity.

  • Electrophilic Sites: An electrophile accepts an electron pair to form a new bond.[4] The carbonyl carbons of the ester and the pyridone ring are primary electrophilic centers.[5] They are susceptible to attack by strong nucleophiles, leading to reactions like amidation, transesterification, or addition of organometallic reagents.

  • The C5 Position: The C5 carbon, vinylogous to the ring carbonyl, is electron-deficient and can act as a Michael acceptor in conjugate addition reactions or participate in condensation reactions with various electrophiles and nucleophiles to build fused ring systems.

Protocol 1: Synthesis of the Building Block

This protocol details the synthesis of this compound via a Hantzsch-like pyridine synthesis, which involves the condensation of an enamine with a 1,3-dicarbonyl compound.[1][6]

Causality: The reaction mechanism begins with the nucleophilic attack of the enamine nitrogen from ethyl 3-aminocrotonate onto a carbonyl carbon of diethyl malonate.[1] This is followed by an intramolecular cyclization via elimination of ethanol, and subsequent tautomerization to yield the thermodynamically stable 2-pyridone ring. Using a high-boiling point solvent like diphenyl ether facilitates the high temperatures needed to drive the cyclization and ethanol removal.

Reagents and Equipment:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Diphenyl ether

  • Ethanol

  • Hexane

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar.

  • Charging Reagents: To the flask, add ethyl 3-aminocrotonate (1.0 eq), diethyl malonate (1.1 eq), and diphenyl ether to create an approximately 0.5 M solution.

  • Reaction: Heat the mixture to reflux (approx. 250-260 °C). Ethanol will begin to collect in the Dean-Stark trap as the reaction progresses.

  • Monitoring: Monitor the reaction by observing the cessation of ethanol collection (typically 2-4 hours).

  • Cooling and Precipitation: Once complete, allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

  • Isolation: Dilute the cooled mixture with an equal volume of hexane to further precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid extensively with hexane to remove residual diphenyl ether.

  • Recrystallization: Recrystallize the solid from hot ethanol to yield the pure this compound as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Annulation to Fused Pyridopyrimidines

This protocol demonstrates the power of this compound as a precursor for fused heterocyclic systems, specifically pyridopyrimidines, which have shown potential as anti-diarrheal agents.[7] This transformation is a multi-component reaction, showcasing an efficient way to build molecular complexity.

Causality: This reaction proceeds via a condensation cascade. The electron-rich C5 position of the pyridone ring and the active N-H group react with a suitable three-carbon electrophilic partner, often formed in situ. Microwave irradiation is employed to drastically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[7] Acetic acid serves as both a slightly acidic catalyst to activate the carbonyl groups and as a polar solvent suitable for microwave heating.

Reagents and Equipment:

  • This compound (1.0 eq)

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)

  • Urea or a suitable amine source (1.2 eq)

  • Glacial acetic acid

  • Microwave synthesis reactor with sealed vessels

  • Ice bath

  • Standard laboratory glassware for filtration and washing

workflow cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A Charge microwave vessel with: - Pyridone Precursor (1.0 eq) - Aldehyde (1.0 eq) - Urea (1.2 eq) - Glacial Acetic Acid B Seal vessel and place in microwave reactor. A->B C Irradiate: - Temp: 120-140 °C - Power: 300-400 W - Time: 20-40 min B->C D Cool vessel to room temp. C->D E Pour mixture into ice-cold water. D->E F Collect precipitate by vacuum filtration. E->F G Wash solid with water, then cold ethanol. F->G H Dry under vacuum. G->H

Caption: Workflow for pyridopyrimidine synthesis.

Step-by-Step Procedure:

  • Reagent Charging: In a 10 mL microwave reaction vessel, combine this compound, the aromatic aldehyde, urea, and glacial acetic acid (3-5 mL).

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with a maximum power of 400 W.[7]

  • Cooling: After the irradiation is complete, cool the vessel to room temperature (an external airflow or water bath can be used).

  • Precipitation: Carefully open the vessel and pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid will precipitate.

  • Isolation: Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with deionized water (3 x 20 mL) and cold ethanol (1 x 10 mL) to remove acetic acid and unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final pyridopyrimidine derivative by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Aldehyde SubstituentReaction Time (min)Yield (%)
H40~85
4-Cl40~90
4-OCH₃40~82
4-NO₂40~92

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazards: May cause skin, eye, and respiratory system irritation.[3]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

Conclusion

This compound is a testament to the power of well-designed building blocks in chemical synthesis. Its accessible reactive sites, coupled with its status as a privileged scaffold, make it an invaluable tool for the rapid construction of diverse and complex heterocyclic libraries. The protocols provided herein offer robust and reproducible methods for its synthesis and elaboration, empowering researchers to accelerate their drug discovery and materials science programs.

References

  • Bondarenko, P.S., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Scientia Pharmaceutica. Available at: [Link]

  • Abdellatif, K.R.A., et al. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Esteves, A.R., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect. Available at: [Link]

  • Catarzi, D., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. Available at: [Link]

  • Crash Course (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. Available at: [Link]

  • Catarzi, D., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. Available at: [Link]

  • Ukrainets, I.V., et al. (2006). Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]

  • Chad's Prep (2020). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Isonicotinate Scaffold

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research.

The isonicotinate scaffold has emerged as a promising starting point for the discovery of new anti-inflammatory drugs. Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties, in some cases exceeding the potency of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The proposed mechanisms of action for these compounds often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the suppression of reactive oxygen species (ROS).[1]

Ethyl 2-hydroxy-6-methylisonicotinate is a valuable synthetic intermediate, possessing a core structure that has been identified in compounds with potential anti-inflammatory and antioxidant activities.[1] Its chemical structure offers multiple sites for modification, making it an ideal starting scaffold for a medicinal chemistry program aimed at developing novel anti-inflammatory therapeutics. These application notes will provide a comprehensive guide for researchers to explore the potential of this compound as a precursor to a new class of anti-inflammatory agents. We will detail its synthesis and characterization, outline a strategic workflow for lead generation and optimization, and provide detailed protocols for in vitro and in vivo evaluation of novel derivatives.

Section 1: Characterization and Synthesis of the Starting Scaffold

Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound
Synonyms Ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate
CAS Number 51146-04-4
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically ≥95%
Synthesis of this compound

A common synthetic route to this compound involves the reaction of ethyl 3-aminocrotonate with diethyl malonate. The reaction mechanism proceeds through a nucleophilic attack of the enamine nitrogen on a carbonyl carbon of diethyl malonate, followed by elimination of an ethoxy group and intramolecular cyclization. The final step is a tautomerization to form the stable 2-pyridone ring.[1]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group on the pyridine ring (a singlet), and the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the carbonyl carbons of the ester and the pyridone, the carbons of the pyridine ring, the ethyl group, and the methyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands will be observed for the O-H/N-H stretching (indicative of the hydroxy/pyridone tautomerism), the C=O stretching of the ester and the pyridone, and the C=C and C=N stretching of the pyridine ring.[1]

Section 2: A Strategic Workflow for Developing Anti-inflammatory Leads

The following workflow provides a structured approach to developing novel anti-inflammatory agents from this compound.

G cluster_0 Phase 1: Lead Generation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation A Synthesis of a Focused Library of Derivatives B In Vitro Screening Cascade A->B C Identification of 'Hit' Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D Advance Hits E Optimization of Potency and Selectivity D->E F Improvement of ADME Properties E->F G Acute Inflammation Models F->G Select Lead Candidates H Chronic Inflammation Models G->H I Preliminary Toxicology H->I

A strategic workflow for drug discovery.

Section 3: Protocols for In Vitro Screening

A tiered in vitro screening approach is recommended to efficiently identify and characterize the anti-inflammatory potential of synthesized derivatives.

Primary Screen: Inhibition of Cyclooxygenase-2 (COX-2)

Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[2] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory drug development.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [3]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and store in aliquots at -80°C.

    • Prepare a stock solution of Arachidonic Acid in 100% ethanol.

    • Prepare stock solutions of test compounds and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test inhibitor or DMSO (vehicle control) to appropriate wells.

    • Add 10 µL of COX Assay Buffer to enzyme control wells.

    • Add a mixture of Celecoxib and COX Assay Buffer to inhibitor control wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Secondary Screen: Inhibition of NF-κB Signaling

Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[4]

Protocol: NF-κB Luciferase Reporter Assay in HEK293 Cells [5][6]

  • Cell Culture and Seeding:

    • Culture NF-κB reporter (Luc)-HEK293 cells in appropriate growth medium containing a selection antibiotic (e.g., hygromycin B).

    • Seed 30,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 5 ng/mL. Include unstimulated and vehicle controls.

    • Incubate for 5-6 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a one-step luciferase assay reagent to each well.

    • Rock the plate for approximately 15 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Degradation->NF-κB (p65/p50) Translocation to Nucleus Binding to κB sites Binding to κB sites NF-κB (p65/p50) Translocation to Nucleus->Binding to κB sites Gene Transcription (e.g., Luciferase) Gene Transcription (e.g., Luciferase) Binding to κB sites->Gene Transcription (e.g., Luciferase)

NF-κB signaling pathway leading to reporter gene expression.
Tertiary Screen: Cytokine Release from LPS-Stimulated Macrophages

Rationale: Macrophages play a central role in inflammation, and their activation by lipopolysaccharide (LPS) leads to the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7]

Protocol: Measurement of Cytokine Release from RAW 264.7 Macrophages [7][8]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed 4 x 10⁵ cells/mL in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS. Include unstimulated and vehicle-treated, LPS-stimulated controls.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of LPS-induced cytokine production for each test compound concentration.

    • Determine the IC₅₀ values for the inhibition of each cytokine.

Section 4: Protocols for In Vivo Validation

Promising lead compounds identified through in vitro screening should be evaluated in animal models of inflammation to assess their in vivo efficacy.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and widely used model to evaluate the anti-inflammatory activity of novel compounds.[9][10][11]

Protocol: [9][11]

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. The vehicle and a positive control (e.g., Indomethacin, 10 mg/kg) should be administered to separate groups.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Systemic Inflammation Model: LPS-Induced Endotoxemia in Mice

Rationale: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions, allowing for the evaluation of a compound's effect on systemic cytokine production.[12][13][14]

Protocol: [12][14]

  • Animals: Use male C57BL/6 or BALB/c mice (8-10 weeks old).

  • Compound Administration: Administer the test compound (e.g., intravenously or intraperitoneally) at selected doses.

  • LPS Challenge: After a suitable pre-treatment time (e.g., 4 hours), administer a sublethal dose of LPS (e.g., 10 mg/kg) via intraperitoneal injection.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-6 hours), collect blood via cardiac puncture for plasma separation.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using ELISA.

  • Data Analysis: Compare the plasma cytokine levels in the compound-treated groups to the vehicle-treated, LPS-challenged group to determine the percentage of inhibition.

Section 5: Lead Optimization and Structure-Activity Relationship (SAR)

Once 'hit' compounds are identified, a lead optimization phase is initiated to improve their pharmacological and pharmacokinetic properties.

  • Systematic Structural Modifications: Synthesize analogs of the hit compounds by modifying the substituents on the pyridine ring and the ester group.

  • SAR Elucidation: Correlate the structural changes with the in vitro anti-inflammatory activity to understand the key structural features required for potency and selectivity.

  • In Silico Modeling: Employ computational tools such as molecular docking to predict the binding modes of the compounds with their target enzymes (e.g., COX-2) and guide the design of new analogs.

  • ADME Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to ensure they have drug-like characteristics.

Conclusion

This compound represents a promising and versatile starting scaffold for the development of novel anti-inflammatory agents. By employing a systematic approach of chemical synthesis, a tiered in vitro screening cascade, and in vivo validation, researchers can effectively explore the therapeutic potential of this chemical class. The detailed protocols provided in these application notes offer a robust framework for initiating a drug discovery program aimed at identifying new and effective treatments for inflammatory diseases.

References

  • Kovalenko, S. M., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Scientia Pharmaceutica, 86(2), 21. [Link]

  • Dzerovych, O., et al. (2020). Rat paw oedema modeling and NSAIDs: Timing of effects. Bratislava Medical Journal, 121(11), 819-823. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]

  • Wang, J., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(9), 10574-10587. [Link]

  • Itagaki, K., et al. (2010). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 176(5), 2356–2366. [Link]

  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

  • ResearchGate. (2023). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Göksu, S., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Archiv der Pharmazie, 340(10), 531-536. [Link]

  • Weldon, R. H., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 35(5), 633–639. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Rojas-Carvajal, M., & Chavarría, M. (2019). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Acta Medica Costarricense, 61(4), 173-177. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter (Luc) HEK293 Cell Line. Retrieved from [Link]

  • ResearchGate. (2020). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-5-hydroxy-6-phenylnicotinate. Retrieved from [Link]

  • Muhammad, U., et al. (2024). Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences, 5(03). [Link]

  • Ukrainets, I. V., et al. (2000). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 36(7), 811-815. [Link]

  • ResearchGate. (2018). Cytokine release profile in LPS activated RAW 264.7 cells. [Link]

  • Hargreaves, K. M., & Costello, A. H. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Gao, Y., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine, 17, 23. [Link]

  • University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Retrieved from [Link]

  • Lee, Y., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, RP93430. [Link]

  • Bohlin, L., & Rosen, J. (2000). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • Lee, J. Y., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Molecular Medicine Reports, 23(4), 282. [Link]

  • Wang, Y., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Psychiatry, 14, 1195508. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

Sources

Investigating the Retinoprotective Effects of 3-Hydroxypyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Retinal Protection

Retinal degenerative diseases, including age-related macular degeneration (AMD), diabetic retinopathy, and retinitis pigmentosa, represent a significant and growing cause of irreversible vision loss worldwide. A common thread weaving through the complex pathologies of these diseases is the relentless assault of oxidative stress and inflammation on the delicate neural tissue of the retina.[1][2][3] The retina, with its high metabolic rate and constant exposure to light, is particularly vulnerable to the damaging effects of reactive oxygen species (ROS), which can trigger a cascade of events leading to cellular damage, apoptosis, and ultimately, vision loss.[4][5][6]

In the quest for effective therapeutic strategies, 3-hydroxypyridine derivatives have emerged as a promising class of compounds with potent antioxidant and neuroprotective properties.[7][8][9] These molecules, characterized by a pyridine ring with a hydroxyl group at the 3-position, have demonstrated the ability to mitigate ischemic damage and protect retinal cells from oxidative insults.[8][9] This guide provides a comprehensive overview of the mechanisms of action of 3-hydroxypyridine derivatives and offers detailed protocols for researchers, scientists, and drug development professionals to investigate their retinoprotective effects in both in vitro and in vivo models.

Core Mechanisms of Retinoprotection by 3-Hydroxypyridine Derivatives

The therapeutic potential of 3-hydroxypyridine derivatives in retinal diseases stems from their multifaceted mechanism of action, primarily centered around combating oxidative stress and its downstream consequences.

Antioxidant Powerhouse: The Nrf2 Signaling Pathway

A critical defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][10][11] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it orchestrates the transcription of a battery of antioxidant and cytoprotective genes.[10][12][13] 3-Hydroxypyridine derivatives are believed to activate this crucial pathway, thereby bolstering the retina's intrinsic antioxidant defenses.[4][10]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HP_Deriv 3-Hydroxypyridine Derivatives HP_Deriv->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_Nucleus Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Survival Enhanced Cell Survival & Protection Antioxidant_Genes->Cell_Survival leads to Nrf2_in_Nucleus->ARE binds to

Caption: Nrf2 Signaling Pathway Activation.

Taming the Flames: Anti-inflammatory Effects

Chronic inflammation is a key driver of retinal degeneration.[2] Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), along with vascular endothelial growth factor (VEGF), contribute to retinal damage and pathological neovascularization.[2][14][15][16] 3-Hydroxypyridine derivatives can help to quell this inflammatory storm by downregulating the expression of these harmful mediators.

Halting Cell Suicide: Anti-apoptotic Activity

The culmination of oxidative stress and inflammation is often apoptosis, or programmed cell death, of retinal cells. A key executioner in this process is Caspase-3, an enzyme that, when activated, triggers a cascade of events leading to cell demise.[17][18][19] Evidence suggests that 3-hydroxypyridine derivatives can inhibit the activation of Caspase-3, thereby preserving retinal cell populations.[17][20]

Experimental Models for Investigating Retinoprotective Effects

A robust investigation of the retinoprotective properties of 3-hydroxypyridine derivatives necessitates the use of well-characterized in vitro and in vivo models that recapitulate key aspects of retinal diseases.[1][21][22]

In Vitro Models: A Cellular Perspective

In vitro models provide a controlled environment to dissect the molecular mechanisms of action of test compounds.

Model SystemDescriptionKey ApplicationsReferences
ARPE-19 Cells A human retinal pigment epithelial cell line.Screening for antioxidant and anti-inflammatory effects. Assessing protection against oxidative stress induced by H₂O₂ or blue light.[3][23]
Primary Retinal Ganglion Cells (RGCs) Isolated from rodent retinas.Investigating neuroprotective effects on a specific and vulnerable neuronal population.[24][25][26][27][28]
Retinal Organoids 3D structures derived from pluripotent stem cells that mimic the layered structure of the retina.Studying developmental neurotoxicity and the effects of compounds on different retinal cell types in a more physiologically relevant context.[29][30]
In Vivo Models: A Systemic View

In vivo models are indispensable for evaluating the efficacy and safety of potential therapeutic agents in a whole-organism context.

Model SystemDescriptionKey ApplicationsReferences
Ischemia-Reperfusion (I/R) Injury Model Induced by transiently elevating intraocular pressure, leading to a temporary cessation and subsequent restoration of blood flow to the retina. This mimics the damage seen in conditions like glaucoma and retinal vascular occlusions.Assessing the ability of compounds to protect against ischemic damage, inflammation, and neuronal cell death.[8][9][31][32][33][34]
Phototoxicity (Light-Induced Damage) Model Exposing animals to high-intensity light, which generates excessive ROS and causes photoreceptor degeneration, modeling aspects of AMD.Evaluating the protective effects of compounds against light-induced oxidative stress and photoreceptor apoptosis.[35]

Detailed Protocols for Key Experiments

The following protocols provide step-by-step methodologies for assessing the retinoprotective effects of 3-hydroxypyridine derivatives.

Protocol 1: In Vitro Oxidative Stress Protection Assay in ARPE-19 Cells

This protocol details the induction of oxidative stress in ARPE-19 cells using hydrogen peroxide (H₂O₂) and the evaluation of the protective effects of a 3-hydroxypyridine derivative.[23]

Materials:

  • ARPE-19 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 3-hydroxypyridine derivative stock solution

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Cell Viability Assay Kit (e.g., MTT or PrestoBlue™)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the 3-hydroxypyridine derivative for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: Remove the pre-treatment medium and expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 200 µM) in serum-free medium for 4 hours.[23]

  • Assessment of Cell Viability: After H₂O₂ exposure, wash the cells with PBS and measure cell viability according to the manufacturer's instructions for your chosen assay.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in cell viability in the groups pre-treated with the 3-hydroxypyridine derivative compared to the H₂O₂-only group indicates a protective effect.

InVitro_Workflow cluster_workflow In Vitro Oxidative Stress Protocol Start Seed ARPE-19 Cells Pretreat Pre-treat with 3-Hydroxypyridine Derivative Start->Pretreat Induce Induce Oxidative Stress (H₂O₂) Pretreat->Induce Assess Assess Cell Viability (e.g., MTT Assay) Induce->Assess Analyze Data Analysis Assess->Analyze

Caption: In Vitro Oxidative Stress Workflow.

Protocol 2: In Vivo Ischemia-Reperfusion (I/R) Injury Model and Functional Assessment

This protocol describes the induction of retinal I/R injury in a rodent model and the subsequent evaluation of retinal function using electroretinography (ERG).[8][31][34]

Materials:

  • Rodents (e.g., C57BL/6J mice or Sprague-Dawley rats)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • 30-gauge needle connected to a saline reservoir

  • 3-hydroxypyridine derivative formulation for injection (e.g., intraperitoneal)

  • Electroretinography (ERG) system

  • Topical mydriatic and anesthetic agents

Procedure:

  • Animal Preparation and Pre-treatment: Administer the 3-hydroxypyridine derivative or vehicle control to the animals at a pre-determined dose and time point before inducing ischemia.

  • Induction of I/R Injury: Anesthetize the animal and cannulate the anterior chamber of one eye with the 30-gauge needle. Raise the saline reservoir to increase the intraocular pressure (IOP) to 110-120 mmHg for 45-60 minutes to induce ischemia.[8][31] The contralateral eye can serve as a control.

  • Reperfusion: Lower the saline reservoir to normalize IOP and allow for reperfusion.

  • Electroretinography (ERG): After a set reperfusion period (e.g., 7 days), perform ERG to assess retinal function.[36][37][38][39][40] Dark-adapt the animals overnight. Under dim red light, record scotopic (rod-driven) and photopic (cone-driven) ERG responses to flashes of light of increasing intensity.

  • Histological Analysis: Following ERG, euthanize the animals and enucleate the eyes for histological analysis (e.g., H&E staining to measure retinal layer thickness, TUNEL staining for apoptosis).

Data Analysis: Compare the amplitudes of the ERG a-wave (photoreceptor function) and b-wave (inner retinal function) between the treated and untreated I/R groups. A preservation of a- and b-wave amplitudes in the treated group indicates a retinoprotective effect.[8] Histological analysis can provide corroborating evidence of structural preservation.

Protocol 3: Measurement of Caspase-3 Activity in Retinal Tissue

This protocol outlines the colorimetric assay for determining Caspase-3 activity in retinal lysates from the in vivo I/R model.[18][20][41]

Materials:

  • Retinal tissue lysates

  • Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Lysate Preparation: Homogenize the retinal tissue in the provided lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add reaction buffer containing DTT.

  • Substrate Addition: Initiate the reaction by adding the Caspase-3 substrate (DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.[18][20]

Data Analysis: Calculate the Caspase-3 activity based on the absorbance values, normalized to the protein concentration. A significant reduction in Caspase-3 activity in the retinas of animals treated with the 3-hydroxypyridine derivative compared to the untreated I/R group suggests an anti-apoptotic effect.

Conclusion: Paving the Way for Novel Retinal Therapies

3-hydroxypyridine derivatives represent a promising therapeutic avenue for the treatment of a wide range of retinal degenerative diseases. Their ability to combat oxidative stress, reduce inflammation, and inhibit apoptosis addresses the core pathological mechanisms underlying these conditions. The application notes and protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. By employing these standardized and validated methodologies, researchers can effectively investigate the retinoprotective potential of novel 3-hydroxypyridine derivatives and accelerate their translation from the laboratory to the clinic, offering hope to millions affected by vision loss.

References

  • [Effect of 3-hydroxypyridine derivatives on the central nervous system]. PubMed.
  • Regulation of VEGF expression in human retinal cells by cytokines: implications for the role of inflammation in age-related macular degeneration. PubMed.
  • Caspase-3 in Postnatal Retinal Development and Degeneration. IOVS | ARVO Journals.
  • Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models. PMC - NIH.
  • Models of retinal diseases and their applicability in drug discovery. PMC - PubMed Central.
  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. PMC.
  • The Role of Nrf2/sMAF Signalling in Retina Ageing and Retinal Diseases. PubMed Central.
  • A Mouse Model of Retinal Ischemia-Reperfusion Injury Through Elevation of Intraocular Pressure. PubMed.
  • Oxidative stress in the retina and retinal pigment epithelium (RPE): Role of aging, and DJ-1. PMC - PubMed Central.
  • Viability of mitochondria-labeled retinal ganglion cells in organotypic retinal explant cultures by two methods. PubMed Central.
  • The Role of Cytokines in Degenerative Retinal Diseases: A Comprehensive Review. MDPI.
  • Mechanism of Action of Risuteganib for Retinal Diseases through Protection of Retinal Pigment Epithelium (RPE) and Enhancement of Mitochondrial Functions. ResearchGate.
  • Animal Models of LED-Induced Phototoxicity. Short- and Long-Term In Vivo and Ex Vivo Retinal Alterations. MDPI.
  • Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. MDPI.
  • Oxidative Stress Implication in Retinal Diseases—A Review. MDPI.
  • (PDF) Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. ResearchGate.
  • Video: Isolation of Primary Murine Retinal Ganglion Cells RGCs by Flow Cytometry. JoVE.
  • Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning. JoVE.
  • Regulation of VEGF Expression in Human Retinal Cells by Cytokines: Implications for the Role of Inflammation in Age-Related Macular Degeneration. NIH.
  • Application Notes and Protocols for Inducing Oxidative Stress in Retinal Cells for Zeaxanthin Studies. Benchchem.
  • Purification of retinal ganglion cells using low-pressure flow cytometry. PubMed Central.
  • Evidence for a Functional Link Between the Nrf2 Signalling Pathway and Cytoprotective Effect of S-Petasin in Human Retinal Pigment Epithelium Cells Exposed to Oxidative Stress. MDPI.
  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
  • Retinal ischemia reperfusion injury model: a contrast in pathogenic responses between C57BL/6J versus BALB/cJ mice. IOVS.
  • Mechanism of Action of Risuteganib for Retinal Diseases through Protection of Retinal Pigment Epithelium (RPE) and Enhancement of Mitochondrial Functions. IOVS.
  • In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers.
  • 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. PubMed.
  • Targeting the Nrf2 Signaling Pathway in the Retina With a Gene-Delivered Secretable and Cell-Penetrating Peptide. NIH.
  • Caspase Protocols in Mice. PMC - PubMed Central - NIH.
  • In vitro retinal disease modeling for retinal therapy. News-Medical.net.
  • Retinal Ganglion Cell Isolation Kit. Miltenyi Biotec.
  • Flow cytometric method for the detection and quantification of retinal cell death and oxidative stress. PMC - NIH.
  • (PDF) Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models. ResearchGate.
  • Modeling of Retina and Optic Nerve Ischemia–Reperfusion Injury through Hypoxia–Reoxygenation in Human Induced Pluripotent St. Semantic Scholar.
  • VEGF and beyond: therapeutic targeting in retinal vascular disorders. Modern Retina.
  • Oxidative Stress and Inflammation in Retinal Degeneration. MDPI.
  • Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model. PubMed.
  • A reliable method to culture human retinal ganglion cells for live-cell imaging. IOVS.
  • Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. ResearchGate.
  • Retinal Toxicity Service. Newcells Biotech.
  • Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning. NIH.
  • VEGF and TNF signaling in retinal vascular disease. Increased... | Download Scientific Diagram. ResearchGate.
  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • The Role of Nrf2/sMAF Signalling in Retina Ageing and Retinal Diseases. ResearchGate.
  • Involvement of Caspase-3 in Photoreceptor Cell Apoptosis Induced by In Vivo Blue Light Exposure. IOVS | ARVO Journals.
  • Celeris: Rodent Electroretinography (ERG) for Testing the Genetics of Degenerative Disease. YouTube.
  • Nrf2 Is an Attractive Therapeutic Target for Retinal Diseases. PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-6-methylisonicotinate. This valuable building block is integral to the development of novel pharmaceutical agents and agrochemicals, finding use as a scaffold for potential anti-inflammatory and antioxidant compounds.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Reaction Pathway Overview

The synthesis of this compound can be approached through several routes. A common and effective method involves the reaction of ethyl 3-aminocrotonate with diethyl malonate.[1] The mechanism begins with a nucleophilic attack of the enamine nitrogen on a carbonyl carbon of diethyl malonate, forming a tetrahedral intermediate. This is followed by the elimination of an ethoxy group and subsequent intramolecular cyclization. The final step is tautomerization to yield the stable 2-pyridone ring.[1]

Reaction Workflow Diagram

G cluster_start Starting Materials Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Reaction Reaction Ethyl 3-aminocrotonate->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Intermediate Intermediate Reaction->Intermediate Nucleophilic Attack Cyclization Cyclization Intermediate->Cyclization Ethoxy Elimination Tautomerization Tautomerization Cyclization->Tautomerization Crude Product Crude Product Tautomerization->Crude Product Purification Purification Crude Product->Purification Washing/Recrystallization Final Product Final Product Purification->Final Product G cluster_solutions Potential Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Reaction Monitoring (TLC/HPLC) Side Reactions Side Reactions Low Yield->Side Reactions Analyze Crude Product (NMR/MS) Product Degradation Product Degradation Low Yield->Product Degradation Review Temperature and Time Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Adjust Stoichiometry Adjust Stoichiometry Incomplete Reaction->Adjust Stoichiometry Use Milder Base/Solvent Use Milder Base/Solvent Side Reactions->Use Milder Base/Solvent Product Degradation->Use Milder Base/Solvent Purification Issues Purification Issues Oily Product Oily Product Purification Issues->Oily Product Incomplete Solvent Removal or Impurities Co-eluting Impurities Co-eluting Impurities Purification Issues->Co-eluting Impurities Optimize Chromatography Conditions Optimize Purification Method Optimize Purification Method Oily Product->Optimize Purification Method Thorough Drying Thorough Drying Oily Product->Thorough Drying Change Solvent System Change Solvent System Co-eluting Impurities->Change Solvent System

Sources

Technical Support Center: Purification of Crude Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Ethyl 2-hydroxy-6-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization process. The information is presented in a question-and-answer format to provide direct solutions to specific experimental issues.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section covers the fundamental principles of recrystallization as they apply to this compound.

Q1: What is this compound and why is its purity crucial?

A: this compound is a heterocyclic compound, specifically a substituted pyridone. It serves as a valuable intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] Its core structure is found in compounds investigated for anti-inflammatory, antioxidant, and cerebroprotective activities.[1]

Purity is paramount because impurities from the synthesis—such as unreacted starting materials, byproducts, or degradation products—can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products.[2] In a pharmaceutical context, even trace impurities can have significant toxicological implications, making high purity a regulatory requirement.

Q2: What is the fundamental principle of recrystallization for purifying this compound?

A: Recrystallization is a purification technique based on differential solubility.[3][4] The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[5]

The process involves dissolving the crude, impure solid in a minimum amount of a hot solvent to create a saturated solution.[6] Any impurities that are insoluble at high temperatures can be filtered off at this stage (hot filtration). As the saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The soluble impurities remain dissolved in the cold solvent (the "mother liquor") and are separated when the pure crystals are collected by filtration.[7]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A: The choice of solvent is the most critical factor for a successful recrystallization.[5] An ideal solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at room temperature or below.[3] This differential ensures maximum recovery of the pure product upon cooling.

  • Impurities' Solubility: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-120 °C) so it can be easily removed from the purified crystals by drying.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Given the structure of this compound (containing a polar pyridone ring, an ester, and a hydroxyl group), moderately polar solvents are a good starting point. A systematic screening process, as detailed in the protocols section, is the most reliable method for solvent selection.

Solvent Class Examples Potential Suitability for this compound Boiling Point (°C)
Alcohols Ethanol, Methanol, IsopropanolGood starting point. The compound is likely soluble in hot alcohols.78, 65, 82
Esters Ethyl AcetateGood potential. Matches the ester functional group ("like dissolves like").77
Ketones AcetoneOften a powerful solvent; may dissolve the compound too well at room temp.56
Aromatic TolueneMay be effective, especially if impurities are non-polar. Higher boiling point.111
Water WaterThe compound has H-bonding capability, so water is a possibility, often in a solvent pair.100
Non-Polar Hexane, HeptaneUnlikely to be a good single solvent, but excellent as an "anti-solvent" in a two-solvent system.69, 98

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem: The compound separates as an oil, not crystals ("Oiling Out").

Q: I dissolved my crude product in the hot solvent, but as it cooled, a cloudy oil separated instead of solid crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound comes out of solution as a liquid. This is common for low-melting point solids or when using a solvent with a very high boiling point.[7]

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves, creating a clear solution again.

  • Add More Solvent: While hot, add more of the same solvent (10-20% increments) to make the solution slightly more dilute. This lowers the saturation temperature, hopefully to a point below the compound's melting point.

  • Induce Crystallization Slowly: Allow the solution to cool very slowly. Rapid cooling encourages oiling out. You can insulate the flask to slow the process.

  • Scratch/Seed at a Lower Temperature: Once the solution is just warm to the touch (but still clear), try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or switch to a two-solvent system where the second solvent (anti-solvent) can gently induce crystallization at a lower temperature.[9]

Problem: No crystals form, even after extensive cooling.

Q: My solution is clear and has cooled to room temperature, and I've even placed it in an ice bath for 20 minutes, but nothing has happened. What should I do?

A: This is a classic case of a stable supersaturated solution. The thermodynamic driving force for crystallization is present, but the kinetic barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[10] This often happens when the solution is too dilute or if the glassware is exceptionally clean.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface.[9] The microscopic scratches on the glass provide a surface for the first crystals to form.

  • Introduce a Seed Crystal: If you have a small crystal of the pure product, add it to the cold solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) to re-concentrate it. Allow it to cool slowly again.

  • Try an Anti-Solvent (Two-Solvent System): If you are using a solvent in which the compound is quite soluble, you can add a second solvent (an "anti-solvent") in which the compound is insoluble. Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the first solvent to make it clear again before allowing it to stand.[6]

Problem: Premature crystallization occurs during hot filtration.

Q: I'm trying to remove insoluble impurities, but my product crystallizes on the filter paper and in the funnel stem. How do I prevent this loss of yield?

A: This happens when the saturated hot solution cools too quickly upon contact with the colder funnel and filter paper.[11] The key is to keep everything hot during the transfer.

Troubleshooting Steps:

  • Use a Stemless or Short-Stemmed Funnel: This prevents the solution from cooling and clogging a long, narrow stem.[7]

  • Pre-heat the Filtration Assembly: Place the funnel and fluted filter paper on top of the receiving flask, which should contain a small amount of the boiling solvent. The rising vapor will heat the funnel and paper.[11]

  • Use a Slight Excess of Solvent: Add a small amount of extra hot solvent (5-10%) to the solution before filtering. This ensures it remains just below the saturation point, providing a margin of safety against premature crystallization. This excess solvent can be boiled off after filtration is complete.[7]

  • Filter in Portions: Pour the hot solution into the funnel in several small batches rather than all at once to minimize the time it has to cool.[7]

Problem: The final crystals are still colored.

Q: I performed the recrystallization, but my final product is still yellow or brown. How do I remove colored impurities?

A: Colored impurities are common in pyridine derivatives and are often large, polar, conjugated molecules.[12] They can be effectively removed using activated carbon (decolorizing charcoal).

Procedure for Using Activated Carbon:

  • Dissolve the crude solid in the minimum amount of hot solvent as usual.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and drastically reduce the yield.[3]

  • Re-heat the solution to boiling for a few minutes, swirling gently. The colored impurities will adsorb to the carbon's surface.

  • Perform a hot filtration as described above to remove the fine carbon particles. The resulting filtrate should be colorless.

  • Proceed with cooling and crystallization as normal.

Problem: The final yield of pure crystals is very low.

Q: I successfully obtained pure crystals, but my recovery was only 30%. What are the most likely causes of this low yield?

A: A low yield can result from several procedural errors throughout the recrystallization process.

Potential Causes and Solutions:

  • Using Too Much Solvent: This is the most common cause.[5] An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold. Always use the minimum amount of hot solvent required for complete dissolution.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. Cooling in an ice-water bath for at least 15-20 minutes after crystals first appear is recommended.[9]

  • Washing with Warm Solvent: When washing the collected crystals in the filter funnel, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[6]

  • Premature Filtration: Do not be too hasty to filter the crystals. Allow sufficient time for crystallization to complete in the cold bath.

  • Product Adsorption on Charcoal: If you used decolorizing carbon, using an excessive amount can lead to significant product loss.[3]

Section 3: Standard Operating Protocols

Workflow Diagram for Single-Solvent Recrystallization

G Figure 1: General Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Cool Solution Slowly (Room Temp -> Ice Bath) B->D No C->D E Crystals Formed? D->E F Induce Crystallization (Scratch / Seed) E->F No G 4. Collect Crystals (Vacuum Filtration) E->G Yes F->D Re-cool H 5. Wash Crystals with Ice-Cold Solvent G->H I 6. Dry Crystals H->I J Pure Product I->J

Caption: A flowchart of the single-solvent recrystallization process.

Protocol 1: Systematic Solvent Screening
  • Place a small amount of crude product (approx. 20-30 mg) into several small test tubes.

  • To the first test tube, add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a single solvent.[13]

  • If the solid is insoluble at room temperature, begin heating the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-formed crystals.

  • Repeat this process for several different candidate solvents to find the most suitable one.

Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small portion of the selected solvent, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess.[7]

  • If insoluble impurities are present , perform a hot filtration (see Troubleshooting section and Figure 1).

  • If the solution is colored , remove it from the heat, add a minimal amount of activated carbon, boil for a few minutes, and perform a hot filtration.[3]

  • Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the growth of larger crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[9]

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent to ensure a good seal.

  • Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.

  • Wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]

  • Continue to draw air through the crystals for several minutes to help dry them. Transfer the crystals to a watch glass for final drying.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Decision Pathway Start Problem Occurred During Cooling Oil Compound Oiled Out Start->Oil NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Obtained Start->LowYield Sol1 Reheat & Add More Solvent Oil->Sol1 Sol4 Scratch Inner Flask NoCrystals->Sol4 Sol5 Add Seed Crystal NoCrystals->Sol5 Sol6 Boil Off Excess Solvent NoCrystals->Sol6 If scratching fails Sol7 Used Too Much Solvent? LowYield->Sol7 Sol8 Washed with Warm Solvent? LowYield->Sol8 Sol9 Cooled Long Enough? LowYield->Sol9 Sol2 Cool Slowly Sol1->Sol2 Sol3 Change to Lower BP Solvent Sol2->Sol3 If problem persists

Caption: A decision tree for common recrystallization problems.

Section 4: Purity Verification

Q: My recrystallization is complete. How do I verify the purity of the final product?

A: Verifying the purity is a critical final step. A combination of methods provides the most confidence:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. The pure product should show a single, distinct spot, while the crude material may show multiple spots. The mother liquor will ideally contain spots corresponding to the impurities.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used. The ¹H NMR spectrum of pure this compound should show distinct signals corresponding to the protons in the molecule, free from impurity peaks.[1]

References

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. As cited in University of Colorado, Boulder, Chemistry Department resources. Available at: [Link]

  • University of Calgary. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization, filtration and melting point. Department of Physical & Environmental Sciences. Retrieved from [Link]

  • Nielsen, M. H., De Yoreo, J. J., & Dove, P. M. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications, 9(1), 1578. Available at: [Link]

  • LibreTexts Chemistry. (2022). 1.5E: Hot Filtration. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • PubMed. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications. Retrieved from [Link]

  • Saifilter. (n.d.). Different Types of Filtration Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Dual Mode of Action of Organic Crystal Growth Inhibitors. Crystal Growth & Design. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Ingevity. (2022). Crystal growth inhibition strategies in suspension concentrate formulations with case studies. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

  • ACS Omega. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-hydroxy-6-methylisonicotinate (IUPAC Name: Ethyl 2-methyl-6-oxo-1,6-dihydro-pyridine-4-carboxylate). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. As a key building block in medicinal and agrochemical research, achieving a high-yield, reproducible synthesis is paramount.[1] This guide provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and reliable methods for constructing the substituted 2-pyridone core of this molecule involve condensation reactions. A prevalent strategy is the reaction between an enamine, such as ethyl 3-aminocrotonate, and a 1,3-dicarbonyl compound like diethyl malonate.[1] This approach is a variation of foundational pyridine syntheses which build the ring through sequential condensation, cyclization, and dehydration/tautomerization steps.[2]

Q2: How does tautomerism affect this molecule's structure and reactivity?

This compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. Spectroscopic evidence and chemical stability strongly favor the 2-pyridone tautomer.[1] This is crucial for characterization; for instance, in an IR spectrum, you should expect to see a prominent N-H stretch and a C=O stretch characteristic of the pyridone ring, rather than a broad O-H stretch of a pyridine-ol.[1] Understanding this equilibrium is vital for predicting reactivity and interpreting analytical data.

Q3: What are the most critical parameters influencing the reaction yield?

Low yields in multi-component pyridine syntheses often stem from a few key areas:

  • Purity of Reactants: Impurities in starting materials can introduce side reactions or inhibit catalysis.[3][4]

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are interdependent and crucial for driving the reaction to completion while minimizing byproduct formation.[3]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the likely causes and how can I fix this?

Answer: Low yield is a frequent challenge in multi-component condensation reactions.[4] A systematic approach to troubleshooting is essential.

Potential Cause A: Purity of Starting Materials
  • The "Why": The initial condensation step relies on the nucleophilicity of the enamine (ethyl 3-aminocrotonate). Acidic or electrophilic impurities can quench this nucleophile, while other impurities might interfere with the catalyst. The presence of water can hydrolyze reactants or intermediates.

  • Solution:

    • Verify Purity: Confirm the purity of your starting materials (ethyl 3-aminocrotonate, diethyl malonate) via NMR or GC-MS.

    • Purify if Necessary: Recrystallize or distill starting materials if significant impurities are detected.

    • Use Anhydrous Conditions: Ensure solvents are dry and the reaction is protected from atmospheric moisture, for example, by using an inert atmosphere (Nitrogen or Argon).

Potential Cause B: Suboptimal Reaction Conditions
  • The "Why": The reaction involves multiple steps: nucleophilic attack, elimination of an ethoxy group, and intramolecular cyclization.[1] Each step has a different activation energy. Insufficient temperature may stall the reaction, while excessive heat can cause degradation or promote side reactions. The choice of base catalyst is critical for deprotonation and facilitating the cyclization step.

  • Solution:

    • Catalyst Selection: A base catalyst is typically required. While organic bases like piperidine are common, stronger bases may be needed. A systematic screen of bases (e.g., NaOEt, K₂CO₃) can identify the optimal choice.

    • Temperature Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC). Start at a literature-reported temperature and adjust in 10-20°C increments. High temperatures can sometimes be avoided by choosing more effective catalyst/solvent systems.[2]

    • Solvent Effects: The solvent must fully solubilize the reactants and intermediates. Protic solvents like ethanol can participate in the reaction, while high-boiling aprotic solvents like toluene or DMF can allow for higher reaction temperatures.

The following diagram illustrates a logical workflow for troubleshooting low yield issues.

TroubleshootingWorkflow start Problem: Low Yield check_purity Step 1: Verify Reactant Purity (NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Action: Purify Starting Materials (Distill, Recrystallize) purity_ok->purify No check_conditions Step 2: Evaluate Reaction Conditions purity_ok->check_conditions Yes purify->check_purity temp_ok Optimize Temperature? (Monitor via TLC) check_conditions->temp_ok catalyst_ok Optimize Catalyst/Solvent? temp_ok->catalyst_ok Yes optimize_temp Action: Adjust Temperature (Increase/Decrease) temp_ok->optimize_temp No optimize_catalyst Action: Screen Catalysts & Solvents (e.g., NaOEt, K₂CO₃ in EtOH, Toluene) catalyst_ok->optimize_catalyst No check_workup Step 3: Review Workup & Purification catalyst_ok->check_workup Yes success Yield Improved optimize_temp->success optimize_catalyst->success workup_ok Product Lost During Purification? check_workup->workup_ok optimize_workup Action: Modify Purification (e.g., Different chromatography, trituration) workup_ok->optimize_workup Yes workup_ok->success No optimize_workup->success ReactionScheme cluster_reactants Reactants cluster_conditions Conditions R1 Ethyl 3-aminocrotonate Product This compound R1->Product R2 Diethyl malonate R2->Product C1 Sodium Ethoxide (NaOEt) in Ethanol (EtOH) C1->Product Catalyst/Solvent C2 Reflux C2->Product Temperature

Sources

Troubleshooting side reactions in the synthesis of isonicotinate esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isonicotinate esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Instead of a generic overview, we will tackle specific, frequently encountered side reactions and experimental roadblocks in a practical, question-and-answer format. Our focus is on diagnosing the root cause of these issues and providing field-proven, validated protocols to overcome them.

General Troubleshooting FAQs

This section addresses broad issues that can occur regardless of the specific synthetic method employed.

Q1: My reaction mixture has turned dark brown/black. What does this indicate and is my product salvageable?

A: Discoloration, especially charring, often points to decomposition, which can be caused by excessive heat or overly strong acidic conditions. Isonicotinic acid and its derivatives can be sensitive to aggressive reaction conditions.

  • Diagnosis: First, take a small aliquot of the crude mixture and analyze it by Thin Layer Chromatography (TLC) against your starting materials. If you see a new, highly polar spot at the baseline and streaking, significant decomposition has likely occurred.

  • Root Cause: The pyridine ring is susceptible to oxidation and other side reactions at high temperatures, especially in the presence of strong mineral acids like sulfuric acid which can act as an oxidant at elevated temperatures.

  • Solution:

    • Immediately reduce the reaction temperature.

    • Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), which is less prone to causing charring.[1]

    • If the product is still present (as indicated by TLC), attempt to salvage it by proceeding to the workup and purification, but anticipate a lower yield. Activated carbon treatment during workup can sometimes remove color impurities.

Q2: My TLC shows multiple unexpected spots. How do I begin to identify the byproducts?

A: A "messy" TLC plate is a common challenge. The key is systematic analysis. The relative polarity of the spots provides initial clues.

  • Diagnosis:

    • Polar Impurities (Low Rf): Spots with a low Rf value (close to the baseline) are polar. This often corresponds to unreacted isonicotinic acid, or a hydrolyzed ester product. Co-spotting your crude mixture with the isonicotinic acid starting material will confirm its presence.

    • Non-polar Impurities (High Rf): These are less common but could indicate byproducts from reactions with the solvent or other reagents.

    • Spots Close to the Product: These may be isomers or closely related structures, such as products of N-alkylation.

  • Troubleshooting Workflow: The following workflow can help systematically identify and address the formation of multiple byproducts.

G start Multiple Spots on TLC analysis Analyze Crude Mixture: 1. Co-spot with Starting Materials 2. Run ¹H NMR of crude sample start->analysis q1 Unreacted Starting Material Present? analysis->q1 q2 Signals for Hydrolyzed Acid Present? q1->q2 No sol1 See Section 1.1: Drive Equilibrium Forward q1->sol1 Yes q3 New Aromatic/Alkyl Signals Suggest Side Reaction? q2->q3 No sol2 See Section 1.2: Modify Workup Conditions q2->sol2 Yes sol3 See Section 1.3 & 2.2: Investigate N-Alkylation or Other Side Reactions q3->sol3 Yes

Caption: General troubleshooting workflow for identifying byproducts.

Section 1: Fischer-Speier Esterification (from Isonicotinic Acid)

This classic method involves reacting isonicotinic acid with an alcohol under acidic catalysis. While economical, it is an equilibrium-driven process fraught with potential pitfalls.

Q1.1: My Fischer esterification stalls at ~60-70% conversion, even after prolonged heating. How can I drive it to completion?

A: This is the most common issue with Fischer esterification and is a direct consequence of the reaction equilibrium.[2] The reaction produces one molecule of water for every molecule of ester formed. As water accumulates, the reverse reaction—acid-catalyzed hydrolysis—accelerates until it matches the rate of the forward reaction, establishing an equilibrium.

  • Root Cause Analysis: The reaction is reversible, and its equilibrium constant (Keq) is often not large. To achieve high conversion, Le Châtelier's principle must be applied to shift the equilibrium towards the products.[2]

    Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

  • Solutions & Protocols:

    • Use Excess Alcohol: The simplest method is to use a large excess of the alcohol, which acts as both reactant and solvent. A 10-fold to 100-fold excess can significantly increase ester yield at equilibrium.[3]

    • Remove Water: Actively removing water as it forms is the most effective strategy.

    MethodDescriptionBest For
    Dean-Stark Trap The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene, hexane). The azeotrope distills into the trap, water separates and is collected, and the solvent returns to the flask.High-boiling alcohols.
    Drying Agents Adding a desiccant like molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced.Lower temperature reactions or when a Dean-Stark setup is impractical.

    Protocol: Esterification of Isonicotinic Acid using a Dean-Stark Trap

    • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add isonicotinic acid (1.0 eq), the alcohol (1.5 - 2.0 eq), and toluene (approx. 0.2 M concentration).

    • Add an acid catalyst (e.g., TsOH, 0.05 eq).

    • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

    • Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting acid.

    • Cool the reaction and proceed with an appropriate aqueous workup.

  • Preventative Measures: For future syntheses, plan to incorporate a water-removal strategy from the outset rather than waiting for the reaction to stall.

Q1.2: I achieved high conversion, but a significant amount of my ester was hydrolyzed back to isonicotinic acid during the aqueous workup. How can I prevent this?

A: This occurs when the acidic catalyst is not properly neutralized before or during the addition of water. The workup essentially becomes a rapid, acid-catalyzed hydrolysis reaction, undoing your hard work.[4]

  • Root Cause Analysis: The mechanism for Fischer esterification is fully reversible.[5] Adding water to the acidic reaction mixture without neutralization simply pushes the equilibrium back to the starting materials.

  • Solution: Mild Basic Wash: The key is to neutralize the acid catalyst before extensive contact with water.

    • After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate or dichloromethane.

    • Slowly and carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.

    • Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper).

    • Follow with a wash with brine to remove excess water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

G start End of Reaction is_acid_labile Is the ester acid-labile? start->is_acid_labile mild_wash Dilute with Organic Solvent Wash with sat. NaHCO₃ (aq) Wash with Brine is_acid_labile->mild_wash Yes (All Fischer Esterifications) standard_wash Dilute with Organic Solvent Wash with Water Wash with Brine is_acid_labile->standard_wash No dry Dry (Na₂SO₄), Filter, Concentrate mild_wash->dry standard_wash->dry

Caption: Decision tree for aqueous workup conditions.

Q1.3: My NMR spectrum shows signals consistent with my desired ester, but also a new set of signals indicating modification to the pyridine ring. What could this be?

A: This is often indicative of N-alkylation, a side reaction where the pyridine nitrogen acts as a nucleophile and attacks an alkylating agent.[6] While less common than in other contexts, it can occur under certain Fischer esterification conditions.

  • Root Cause Analysis: The pyridine nitrogen is nucleophilic. If the alcohol can be converted into a good electrophile (e.g., by protonation and loss of water to form a carbocation, especially with secondary or tertiary alcohols) or if there are reactive alkyl halide impurities, N-alkylation can compete with O-acylation.

  • Diagnosis: In the ¹H NMR, look for a downfield shift of the pyridine protons and the appearance of new signals corresponding to the N-alkyl group. The product will be a pyridinium salt, which is highly polar and may be difficult to isolate from the standard organic phase.

  • Solution:

    • Use Milder Conditions: Avoid excessively high temperatures and strongly acidic conditions that favor carbocation formation from the alcohol.

    • Purify Reagents: Ensure your alcohol is free of any corresponding alkyl halides.

    • Switch Synthetic Route: If N-alkylation is persistent, especially with complex alcohols, the acyl chloride method (see Section 2) is a better choice as it is performed under basic or neutral conditions that do not activate the alcohol for alkylation.

G cluster_0 Desired Esterification cluster_1 N-Alkylation Side Reaction Isonicotinic_Acid Isonicotinic Acid Protonated_Carbonyl Protonated Carbonyl Isonicotinic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R-OH Ester Isonicotinate Ester Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Alcohol R-OH Alcohol->Tetrahedral_Intermediate Pyridine_N Pyridine Nitrogen (Nucleophile) Pyridinium_Salt N-Alkyl Pyridinium Salt (Byproduct) Pyridine_N->Pyridinium_Salt Alkylating_Agent Alkylating Agent (e.g., R⁺ from alcohol) Alkylating_Agent->Pyridinium_Salt

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these basic heterocyclic compounds. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?

A: Peak tailing is a prevalent issue when purifying basic compounds like pyridine derivatives, primarily stemming from strong, undesirable interactions between the analyte and the stationary phase.[1] The fundamental cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak where the trailing edge is broader than the leading edge.[1][3]

Other factors that can contribute to or exacerbate peak tailing include:

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak distortion.[1]

  • Physical Issues: Poorly packed columns, voids in the column bed, or excessive dead volume in the chromatography system can disrupt the flow path and cause peak asymmetry.[1]

  • Solvent Mismatch: A significant difference in elution strength between the solvent your sample is dissolved in and the mobile phase can cause distorted peak shapes.[1]

Q2: How can I eliminate or reduce peak tailing for my pyridine compounds?

A: A systematic approach that addresses the interactions at the molecular level is required to mitigate peak tailing. This involves modifications to the mobile phase, selection of an appropriate stationary phase, and proper column handling.

Mobile Phase Modifications

A common and effective strategy is to add a modifier to the mobile phase to suppress the unwanted interactions with silanol groups.

  • Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA) or pyridine itself (at about 0.1-1% v/v), to the mobile phase is a widely used technique.[4] These bases are stronger and will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative.[1]

  • pH Adjustment: For reversed-phase chromatography, adjusting the mobile phase pH can significantly improve peak shape. Lowering the pH (e.g., to 2.5-3.0 using formic acid, acetic acid, or a phosphate buffer) protonates the pyridine nitrogen.[1] While this can sometimes increase retention, it also protonates the residual silanol groups, minimizing their interaction with the now-cationic analyte.[1]

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA)0.1 - 1% (v/v)Acts as a competing base, blocking silanol interaction sites.[1][4]Can shorten column lifetime and is not ideal for MS detection.[1]
Formic Acid / Acetic Acid0.1% (v/v)Adjusts mobile phase pH to protonate silanols and/or the analyte, reducing unwanted interactions.MS-compatible and effective for improving peak shape of basic compounds.
Pyridine0.1 - 1% (v/v)Acts as a competing base.Useful when other amines might interfere with downstream applications.
Stationary Phase Selection

If mobile phase additives are insufficient or undesirable, changing the stationary phase is the next logical step.

  • End-Capped Silica: Modern, high-purity, end-capped silica gels are treated to minimize the number of accessible silanol groups, leading to more symmetrical peaks for basic compounds.

  • Alumina: Using neutral or basic alumina as the stationary phase can be an excellent alternative to silica gel, as it lacks the highly acidic silanol groups.[4]

  • Polymer-Based Supports: These supports are more stable over a wider pH range and can be a good option for pyridine derivatives.

Q3: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?

A: Achieving good resolution between compounds with similar polarities requires a methodical optimization of chromatographic conditions.

  • Optimize the Solvent System: Systematically screen different solvent systems. Sometimes a switch in solvent polarity or the use of a different solvent with similar polarity (e.g., replacing dichloromethane with chloroform) can alter selectivity.[5]

  • Change Stationary Phase: If you are using a standard C18 column in reversed-phase, switching to a phenyl, cyano, or a polar-embedded phase can introduce different interaction mechanisms (e.g., π-π interactions) and improve separation.[1] For normal phase, switching from silica to alumina might be beneficial.[4]

  • Decrease Particle Size: Using columns with smaller particle sizes (e.g., in HPLC/UHPLC) increases column efficiency, leading to sharper peaks and better resolution. However, this will also increase backpressure.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} enddot Caption: A logical workflow for systematically improving chromatographic resolution.

Q4: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?

A: Low recovery can be attributed to several factors, often related to the interaction of the pyridine derivative with the stationary phase or its stability under the chromatographic conditions.

  • Irreversible Adsorption: The strong interaction between the basic pyridine and acidic silanol groups on silica can sometimes lead to irreversible binding of the compound to the column.[4]

    • Solution: Deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a competing base like TEA.[4] Alternatively, use a less acidic stationary phase like neutral alumina.[4]

  • Degradation on the Column: Some pyridine derivatives may be sensitive to the acidic nature of silica gel and can decompose during the purification process.[4][6]

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a period of time, and then developing it to see if any new spots appear. If degradation is observed, switch to a more inert stationary phase like end-capped silica or alumina.[1][4]

  • Volatility: Some smaller pyridine derivatives can be volatile, leading to loss during solvent evaporation.

    • Solution: Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen.

Experimental Protocol: 2D TLC for Stability Assessment

This protocol helps determine if your compound is degrading on the silica plate.

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on the diagonal. Any spots that appear off the diagonal indicate degradation products formed during the chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying pyridine derivatives?

A: For general-purpose preparative column chromatography, standard silica gel (60 Å, 230-400 mesh) is a common starting point due to its versatility and low cost. However, given the basic nature of pyridines, it is often beneficial to consider alternatives to mitigate tailing and improve recovery.

  • For less polar derivatives (Normal Phase):

    • Silica Gel: Still the most common. Be prepared to use mobile phase additives like TEA.[4]

    • Neutral or Basic Alumina: A very good alternative to avoid issues with acidic silanol groups.[4]

  • For more polar derivatives (Reversed-Phase):

    • End-Capped C18 or C8 Silica: An excellent starting point for HPLC/Flash chromatography. These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds.

  • For very polar derivatives:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for retaining and separating very polar compounds that show little to no retention in reversed-phase.[7][8][9][10] This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7]

    • Mixed-Mode or Ion-Exchange Chromatography: These columns offer multiple interaction mechanisms and can provide unique selectivity for polar and charged pyridine derivatives.[11][12][13][14][15]

Q2: How does mobile phase pH affect the chromatography of pyridines?

A: The pH of the mobile phase is a critical parameter, especially in reversed-phase and ion-exchange chromatography, as it dictates the ionization state of the pyridine derivative. Most pyridine derivatives have a pKa between 5 and 6.[11]

  • At low pH (e.g., < 4): The pyridine nitrogen is protonated (Py-H+). This increases the compound's polarity, which can be beneficial for retention on reversed-phase columns. This is also a common strategy for reducing peak tailing.[1]

  • At neutral pH (around 7): The pyridine is close to its pKa, and both the neutral and protonated forms may exist. This pH range should generally be avoided with standard silica columns as it can lead to broad peaks and poor separation.

  • At high pH (e.g., > 8): The pyridine is in its neutral, less polar form, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.

Q3: My pyridine derivative is a hydrochloride salt. How does this affect purification?

A: Purifying pyridine derivatives that are salts (e.g., hydrochlorides) can introduce additional challenges. When the sample is injected, the analyte is cationic (Py-H+) with a chloride counter-ion.

If the mobile phase does not contain the same counter-ion (chloride), ion exchange can occur on the column.[16] The analyte can transiently pair with anions from the mobile phase buffer (e.g., formate, acetate), creating a mixture of ion pairs with different retention times, leading to very broad peaks.[16]

Solutions:

  • Use the Same Counter-Ion: If possible, ensure the mobile phase contains the same counter-ion as your sample.[16]

  • High Salt Concentration: Use a high concentration of a salt (e.g., ammonium acetate or formate) in the mobile phase. This can "swamp" the ion-pairing effects and lead to more symmetrical peaks.[16]

  • Pre-Injection Exchange: In some cases, adding a high concentration of the mobile phase anion to the sample solvent before injection can help exchange the counter-ion off the column.[16]

Q4: What are the key considerations for scaling up a purification from TLC/analytical HPLC to preparative column chromatography?

A: Scaling up requires careful consideration to maintain the separation quality achieved at the analytical scale.

  • Maintain the Stationary Phase: Use the same stationary phase (and particle size, if possible) for both the analytical and preparative scales.

  • Column Loading: Do not overload the column. A general rule of thumb for silica gel is to load 1-10% of the silica weight with your crude sample, depending on the difficulty of the separation.

  • Flow Rate Adjustment: The linear velocity of the mobile phase should be kept constant. When scaling up to a column with a larger diameter, the volumetric flow rate must be increased proportionally to the square of the column radius.

  • Trial Run: Before committing the bulk of your material, it is always wise to conduct a small-scale trial run to ensure the separation is successful on the larger column.[17]

dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=circle, style="filled", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} enddot Caption: Key parameter relationships when scaling up chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 14, 2026, from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

  • Restek. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved January 14, 2026, from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 14, 2026, from [Link]

  • Chromatography Today. (n.d.). What is Peak Tailing?. Retrieved January 14, 2026, from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved January 14, 2026, from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved January 14, 2026, from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved January 14, 2026, from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Retrieved January 14, 2026, from [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved January 14, 2026, from [Link]

  • Defense Technical Information Center. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. Retrieved January 14, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Pyridine containing chiral macrocycles. Retrieved January 14, 2026, from [Link]

  • Inter-Research Science Publisher. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved January 14, 2026, from [Link]

  • OSTI.GOV. (n.d.). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. Retrieved January 14, 2026, from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 14, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Retrieved January 14, 2026, from [Link]

  • YouTube. (2025). How To Scale Up Column Chromatography?. Retrieved January 14, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). NMR studies of pyridine on silica-alumina. Retrieved January 14, 2026, from [Link]

  • Bio-Rad. (n.d.). Analytical Grade Ion Exchange Resins. Retrieved January 14, 2026, from [Link]

  • Lanlang. (2019). The principle of mixed bed ion exchange system. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Anion and Cation Mixed-Bed Ion Exchange for Enhanced Multidimensional Separations of Peptides and Phosphopeptides. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid. Retrieved January 14, 2026, from [Link]

  • Huayue. (n.d.). Mixed Bed Ion Exchange Resin. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Adsorption Mechanism of Substituted Pyridines on Silica Suspensions: An NMR Study. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. Retrieved January 14, 2026, from [Link]

Sources

Preventing degradation of Ethyl 2-hydroxy-6-methylisonicotinate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-6-methylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize degradation, and ensure the highest purity of your final product.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the condensation of ethyl 3-aminocrotonate and diethyl malonate, is a classic example of pyridone ring formation. While the reaction appears straightforward, it is often accompanied by the formation of impurities and degradation products that can complicate purification and compromise yield and purity. This guide will provide a detailed understanding of the underlying chemical principles to empower you to troubleshoot and prevent these issues.

The core of the synthesis involves a cascade of reactions, including enamine formation, Michael addition, cyclization, and aromatization. Each of these steps is sensitive to reaction parameters, and slight deviations can lead to the formation of unwanted byproducts. This guide will dissect these potential pitfalls and offer practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the root causes and actionable steps for resolution.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • A large amount of starting material remains unreacted, as observed by TLC or LC-MS analysis.

Potential Causes and Solutions:

CauseScientific ExplanationRecommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature. The activation energy for the cyclization step may not have been overcome.Monitor the reaction progress closely using TLC or LC-MS. If starting materials are still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature in small increments (e.g., 5-10 °C).
Suboptimal Stoichiometry An incorrect molar ratio of ethyl 3-aminocrotonate to diethyl malonate can lead to the incomplete consumption of one of the reactants.[1]Ensure precise measurement of your starting materials. A 1:1 molar ratio is typically recommended, but empirical optimization may be necessary. Consider a slight excess (e.g., 1.05 equivalents) of diethyl malonate to drive the reaction to completion.
Ineffective Catalyst If using a catalyst, it may be inactive or used in an insufficient amount. Catalysts can lower the activation energy of the reaction, and their absence or poor activity will result in a sluggish reaction.If a base catalyst (e.g., sodium ethoxide) is used, ensure it is fresh and handled under anhydrous conditions. If an acid catalyst is employed, verify its concentration and consider a stronger acid if the reaction is slow.
Hydrolysis of Starting Materials or Product The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups in both the starting materials and the product, reducing the overall yield.Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC analysis of the crude product shows multiple spots in addition to the desired product.

  • NMR or LC-MS analysis reveals the presence of unexpected peaks.

Potential Causes and Solutions:

ImpurityFormation MechanismPrevention and Removal
Unreacted Starting Materials As discussed in "Low Yield," incomplete reaction is a primary cause.Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Unreacted starting materials can often be removed by recrystallization or column chromatography.
Hydrolysis Product: 2-hydroxy-6-methylisonicotinic acid The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This results in the formation of the corresponding carboxylic acid.Maintain neutral or near-neutral pH conditions if possible. If acidic or basic conditions are required, use the minimum necessary amount of acid or base and keep the reaction temperature as low as feasible. The carboxylic acid impurity can often be removed by washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution), which will deprotonate the acid and make it water-soluble.
Decarboxylation Product: 2-hydroxy-6-methylpyridine At high temperatures, the isonicotinic acid moiety can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.Avoid excessive heating. If high temperatures are necessary for the reaction to proceed, carefully control the temperature and reaction time to minimize this side reaction. Purification by column chromatography can separate the desired product from the decarboxylated impurity.
Side-Reaction Products (e.g., self-condensation of starting materials) Diethyl malonate can undergo self-condensation under basic conditions. Similarly, ethyl 3-aminocrotonate can participate in side reactions.Add the base catalyst slowly and at a controlled temperature to minimize side reactions. A well-controlled addition of reactants can also be beneficial. Column chromatography is typically effective for removing these types of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

The choice of solvent can significantly impact the reaction. Protic solvents like ethanol can participate in the reaction and are often used. Aprotic polar solvents such as DMF or DMSO can also be effective as they can help to dissolve the reactants and intermediates. The optimal solvent should be determined empirically for your specific reaction conditions.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, product, and any major impurities. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What is the best method for purifying the final product?

Recrystallization is often the most effective method for purifying this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel is a viable alternative.

Q4: My final product is colored. What is the cause and how can I decolorize it?

The formation of colored impurities is often due to side reactions or the degradation of starting materials or the product, especially at high temperatures. These colored byproducts are typically highly conjugated organic molecules. To decolorize your product, you can treat a solution of the crude product with activated carbon, followed by filtration through celite. Recrystallization can also be effective in removing colored impurities.

Q5: What are the key analytical techniques to confirm the structure and purity of my product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your product. The proton NMR should show characteristic signals for the ethyl group, the methyl group on the pyridine ring, and the aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of your final product. A suitable method with a C18 column and a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid can be developed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl and the hydroxyl group on the pyridine ring.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminocrotonate (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol).

  • Addition of Reactant: To this solution, add diethyl malonate (1.0 - 1.1 eq).

  • Initiation of Reaction: If a catalyst is used (e.g., a catalytic amount of sodium ethoxide), add it to the reaction mixture at this stage.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time (typically several hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If no solid forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of Key Processes

Synthesis Pathway

Synthesis_Pathway Ethyl_3_aminocrotonate Ethyl 3-aminocrotonate Intermediate Acyclic Intermediate Ethyl_3_aminocrotonate->Intermediate Michael Addition Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: General synthesis pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Synthesis Issue Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Degradation Degradation Low_Yield->Degradation Impure_Product->Degradation Side_Reactions Side Reactions Impure_Product->Side_Reactions Purification Improve Purification Method Impure_Product->Purification Optimize_Conditions Optimize Time/Temp/Stoichiometry Incomplete_Rxn->Optimize_Conditions Check_Purity Check Reagent Purity & Dryness Degradation->Check_Purity Side_Reactions->Optimize_Conditions

Caption: A logical flow for troubleshooting common synthesis problems.

References

Sources

Technical Support Center: A Guide to Scaling the Production of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity

Ethyl 2-hydroxy-6-methylisonicotinate is a pivotal heterocyclic building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its substituted 2-pyridone core is a common scaffold in various biologically active compounds. However, transitioning the synthesis of this molecule from the laboratory bench to pilot or industrial scale presents significant challenges. Issues such as inconsistent yields, impurity formation, and difficulties in purification are common hurdles that can impede development timelines and increase production costs.[3]

This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up the production of this compound, ensuring a robust, reproducible, and efficient process.

Synthesis Overview: Mechanism and Pathway

The most prevalent and reliable method for synthesizing this compound involves the condensation reaction between ethyl 3-aminocrotonate and diethyl malonate.

The reaction mechanism proceeds through a series of well-understood steps:

  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the enamine nitrogen from ethyl 3-aminocrotonate onto a carbonyl carbon of diethyl malonate.[1]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination & Cyclization: The intermediate then eliminates an ethoxy group, which is followed by an intramolecular cyclization to form the heterocyclic ring.

  • Tautomerization: The final step involves tautomerization to yield the more thermodynamically stable 2-pyridone structure.[1]

Synthesis_Pathway cluster_conditions Reaction Conditions EM Diethyl Malonate INT1 Tetrahedral Intermediate EM->INT1 EAC Ethyl 3-aminocrotonate EAC->INT1 Nucleophilic Attack INT2 Cyclized Intermediate INT1->INT2 Elimination & Intramolecular Cyclization PRODUCT Ethyl 2-hydroxy-6- methylisonicotinate INT2->PRODUCT Tautomerization conds Base Catalyst (e.g., NaOEt) Heat (Δ)

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this synthesis? A: The three most critical parameters are temperature, stoichiometry, and moisture control. The reaction is often exothermic, and poor temperature control can lead to side reactions and product degradation. Precise stoichiometric control of the reactants is essential to maximize conversion and minimize impurities from unreacted starting materials or self-condensation products.[1] Finally, the reaction is sensitive to water, which can hydrolyze the ester groups; therefore, using anhydrous solvents and reagents is crucial.

Q2: What is the expected yield for this reaction at a lab scale versus a pilot scale? A: At a laboratory scale (1-100 g), yields can often reach 75-85% under optimized conditions. However, during scale-up, it is common to see an initial drop in yield to the 60-70% range due to challenges in maintaining optimal heat and mass transfer in larger reactors. Process optimization at the pilot scale is focused on closing this gap. Difficulties in synthesizing pyridine compounds in high yields are well-documented, making process control paramount.[3]

Q3: Are there any significant safety concerns I should be aware of? A: Yes. The reaction is typically run at elevated temperatures using sodium ethoxide, which is a flammable solid and corrosive. It reacts vigorously with water. Ensure all equipment is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Ethanol, a common solvent for this reaction, is also highly flammable. A proper risk assessment should be conducted before proceeding, especially at a larger scale where heat dissipation becomes a major safety factor.

Q4: How does the keto-enol tautomerism of the 2-pyridone ring affect the product? A: The product, this compound, exists in equilibrium with its tautomeric form, ethyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. The 2-pyridone (keto) form is generally the more stable and predominant tautomer. This is important for characterization, as the proton and carbon NMR spectra will reflect this structure.[1] It also influences the compound's reactivity and physical properties, such as its melting point and solubility.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through common experimental failures.

Troubleshooting_Workflow START Problem Detected P1 Low or No Yield START->P1 P2 High Impurity Profile START->P2 P3 Purification Issues (Oiling out, poor recovery) START->P3 C1a Poor Reagent Quality? P1->C1a C1b Incorrect Temp/Time? P1->C1b C1c Moisture Contamination? P1->C1c C2a Side Reactions? P2->C2a C2b Product Degradation? P2->C2b C2c Incomplete Conversion? P2->C2c C3a Wrong Recrystallization Solvent? P3->C3a C3b Cooling Rate Too Fast? P3->C3b C3c Insoluble Impurities Present? P3->C3c S1a Verify SM Purity (NMR, GC) C1a->S1a S1b Optimize Reaction Profile C1b->S1b S1c Use Anhydrous Conditions C1c->S1c S2a Adjust Stoichiometry & Addition Rate C2a->S2a S2b Lower Temp or Reduce Reaction Time C2b->S2b S2c Monitor by TLC/HPLC Extend Time if Needed C2c->S2c S3a Screen Solvent/ Anti-solvent Systems C3a->S3a S3b Allow Slow Cooling, Seeding C3b->S3b S3c Perform Hot Filtration or Charcoal Treatment C3c->S3c

Caption: Decision tree for troubleshooting common synthesis issues.

Problem: My reaction yield is significantly lower than expected.

  • Probable Cause 1: Sub-optimal Reagent Quality.

    • Explanation: The purity of ethyl 3-aminocrotonate is critical. It can degrade upon storage or contain impurities from its synthesis. Similarly, diethyl malonate should be free of excess water or acid.

    • Suggested Solution: Always verify the purity of your starting materials before use via ¹H NMR or GC analysis. Store ethyl 3-aminocrotonate under nitrogen in a cool, dark place. Use freshly distilled diethyl malonate if its quality is suspect.

  • Probable Cause 2: Incorrect Reaction Temperature or Time.

    • Explanation: While heat is required to drive the reaction, excessive temperatures or prolonged reaction times can lead to the degradation of the product and starting materials, forming tar-like by-products.[1] Conversely, insufficient temperature or time will result in incomplete conversion.

    • Suggested Solution: Establish a precise temperature profile. Monitor the reaction progress every 1-2 hours using TLC or HPLC. The reaction is typically complete when the starting materials are no longer visible. For a related dihydropyridine synthesis, optimization was found at 60°C, with higher temperatures failing to improve yield.[1]

Problem: The crude product is highly impure.

  • Probable Cause 1: Formation of Side-Products.

    • Explanation: Improper stoichiometry or a poorly controlled rate of addition can lead to side reactions. For instance, self-condensation of ethyl 3-aminocrotonate or reactions involving impurities in the starting materials can generate unwanted by-products that are difficult to separate.

    • Suggested Solution: Maintain a strict 1:1 molar ratio of the key reactants.[1] If the reaction is highly exothermic, consider adding one reagent slowly to the other to maintain better temperature control and minimize side reactions.

  • Probable Cause 2: Post-Reaction Degradation.

    • Explanation: The product may be unstable under the work-up conditions. For example, highly acidic or basic conditions during extraction can cause hydrolysis of the ethyl ester group.

    • Suggested Solution: Use a mild work-up procedure. Neutralize the reaction mixture carefully, preferably with a buffered solution or a weak acid like ammonium chloride. Avoid excessive exposure to strong acids or bases.

Problem: I am struggling with the final purification by recrystallization.

  • Probable Cause 1: The product is "oiling out" instead of crystallizing.

    • Explanation: This happens when the product's solubility in the chosen solvent is too high, or when significant impurities are present, which inhibit crystal lattice formation. The cooling rate might also be too fast.

    • Suggested Solution:

      • Solvent Screening: The ideal recrystallization solvent will dissolve the product when hot but not when cold. Ethanol is a commonly used and effective solvent.[1] If the product is too soluble in pure ethanol, try a mixed solvent system like ethanol/water or ethanol/hexane, adding the anti-solvent dropwise to the hot solution until turbidity appears, then redissolving with a small amount of hot ethanol before cooling.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling promotes oil formation.

      • Seeding: Add a few seed crystals of pure product to the solution as it cools to induce crystallization.

      • Trituration: If oiling persists, decant the solvent, and triturate the oil with a cold, non-polar solvent (like hexane or diethyl ether) to induce solidification.

  • Probable Cause 2: Poor recovery after recrystallization.

    • Explanation: This indicates that the product has significant solubility in the mother liquor even at low temperatures, or too much solvent was used.

    • Suggested Solution: Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude product. After filtering the crystals, cool the mother liquor further or concentrate it by partially removing the solvent to recover a second crop of crystals.

Key Considerations for Process Scale-Up

Scaling the synthesis from grams to kilograms introduces new variables that must be carefully managed.

  • Heat Transfer: The condensation reaction is exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized hot spots, increasing by-product formation and creating a potential for a runaway reaction.

    • Mitigation: Use a jacketed reactor with precise temperature control. Implement a slow, controlled addition of one reagent to the other. Perform a reaction calorimetry study to understand the thermal profile and ensure the cooling capacity is sufficient.

  • Mass Transfer & Mixing: Inefficient stirring in a large vessel can lead to poor mixing, creating localized areas of high reagent concentration and temperature gradients. This results in inconsistent product quality and lower yields.

    • Mitigation: Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) and agitation speed to ensure homogeneity without causing excessive shear. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before the first pilot run.

  • Solid Handling: At scale, filtering, washing, and drying large quantities of solid product can be challenging. Inefficient filtration or washing can leave impurities trapped in the product cake.

    • Mitigation: Use appropriate large-scale filtration equipment like a Nutsche filter-dryer. Develop a robust washing protocol with pre-determined solvent volumes to ensure effective impurity removal. Ensure the drying process (e.g., vacuum oven) is optimized to remove residual solvents without causing thermal degradation of the product.

Scale_Up_Flow R1 Reactor Setup (Inert Atmosphere, Dry) R2 Reagent Charge & Controlled Addition R1->R2 R3 Reaction (Temp & Mixing Control) R2->R3 R4 Work-up & Quench R3->R4 R5 Phase Separation (If applicable) R4->R5 R6 Crystallization Vessel (Controlled Cooling) R5->R6 R7 Filtration & Washing (e.g., Nutsche Filter) R6->R7 R8 Drying (e.g., Vacuum Oven) R7->R8 R9 Final Product QC (Packaging) R8->R9

Caption: Generalized process flow diagram for scale-up production.

Analytical Quality Control

Robust analytical methods are essential for monitoring the reaction and ensuring the final product meets purity specifications. Method validation should be performed according to ICH guidelines.[1]

Technique Purpose Typical Observations & Parameters
¹H NMR Structural Confirmation & PurityExpected signals include an ethyl ester triplet and quartet, an aromatic methyl singlet, and two distinct singlets for the protons on the pyridine ring. Integration can provide a quantitative purity assessment against a known standard.[1]
HPLC/UPLC Purity Assay & Impurity ProfilingMethod: C18 reverse-phase column. Mobile Phase: Acetonitrile/water gradient with a modifier like formic acid or ammonium acetate. Detection: UV at ~254 nm and ~280 nm. Purity should be >98% for most applications.
GC-MS Volatile Impurity IdentificationUseful for detecting residual solvents or volatile by-products. The product itself is not very volatile and may require derivatization (e.g., silylation) for analysis.[1]
FTIR Functional Group ConfirmationExpect characteristic peaks for N-H stretching (~3100-3000 cm⁻¹), C=O stretching (ester and pyridone, ~1730-1650 cm⁻¹), and C=C/C=N stretching (~1600-1450 cm⁻¹).
Melting Point Purity AssessmentA sharp melting point range indicates high purity. A broad or depressed range suggests the presence of impurities.

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.

Reagents:

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Diethyl malonate (1.05 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Ethanol (as solvent)

  • 2M Hydrochloric Acid (for neutralization)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive flow of nitrogen, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethyl 3-aminocrotonate, followed by the dropwise addition of diethyl malonate over 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization: Carefully add the residue to ice-cold water. Acidify the aqueous mixture to pH ~6-7 by the slow addition of 2M HCl. A solid precipitate should form.

  • Isolation (Option A - Direct Filtration): If a clean solid precipitates, stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

  • Isolation (Option B - Extraction): If an oil or impure solid forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.[1] Dissolve the solid in a minimal amount of boiling ethanol, and if necessary, add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C to a constant weight.

References

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: International Agency for Research on Cancer; 1999. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available from: [Link]

  • U.S. Patent 4,675,410. Process for the production of pyridine or alkyl substituted pyridines. Google Patents.
  • U.S. Patent 2,877,228. Production of substituted pyridines. Google Patents.
  • Kumar, A., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry. Available from: [Link]

  • Engle, K. N., & Touré, B. B. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. Available from: [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (2010). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. In: Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. In: Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available from: [Link]

  • Das, M., et al. (2017). Catalytic Bu4NOAc as silicon activator of ethyl 2-(trimethylsilyl)acetate enables the synthesis of β-hydroxy esters, whereas catalytic Bu4NOTMS provides α,β-unsaturated esters. Synlett. Available from: [Link]

  • Zefirova, O. N., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Available from: [Link]

  • Greco, C., et al. (2022). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials. Available from: [Link]

  • Greco, C., et al. (2023). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules. Available from: [Link]

Sources

Removal of unreacted starting materials from Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of Ethyl 2-hydroxy-6-methylisonicotinate. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the common challenges encountered when removing unreacted starting materials from your crude product.

Technical Support Center: this compound Purification

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude this compound?

A1: The most prevalent synthetic route to this compound involves the condensation reaction of Ethyl Acetoacetate (EAA) and 2-Cyanoacetamide . Therefore, these two reagents are the primary impurities you will need to target for removal from your crude solid product. Understanding their distinct physical properties is the cornerstone of developing an effective purification strategy.

Q2: How do the physical properties of the starting materials and product guide the purification method?

A2: The success of any purification hinges on exploiting the differences in physical properties between your desired compound and the impurities. Your product, this compound, is a solid, whereas EAA is a high-boiling point liquid and cyanoacetamide is a water-soluble solid.[1][2][3][4] This allows for a multi-step approach.

CompoundFormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility Profile
This compound C₉H₁₁NO₃181.19SolidNot specifiedNot specifiedSoluble in polar organic solvents like ethanol, ethyl acetate. Recrystallization from ethanol is effective for related pyridones.[1][5]
Ethyl Acetoacetate (EAA) C₆H₁₀O₃130.14Liquid-45~181Slightly soluble in water; miscible with ethanol, ether, and ethyl acetate.[3][6][7][8]
2-Cyanoacetamide C₃H₄N₂O84.08Solid119-121DecomposesSoluble in water (1g/6.5mL), ethanol, and acetone. Poorly soluble in dichloromethane and non-polar solvents.[4][9][10]

Q3: My crude product looks like a sticky oil or gum instead of a solid. What happened and what should I do?

A3: This is a common issue, often caused by a significant amount of residual liquid EAA coating the solid product particles. The high boiling point of EAA means it is not easily removed by simple rotary evaporation. Before attempting recrystallization, it's crucial to remove the excess EAA. Try triturating the crude gum with a cold, non-polar solvent in which your product has poor solubility, such as diethyl ether or a hexane/ethyl acetate mixture. This will dissolve the EAA, hopefully allowing your product to precipitate as a free-flowing solid that can be filtered.

Q4: My NMR spectrum shows two sets of peaks, but TLC shows a single spot. Is my product impure?

A4: Not necessarily. This is a classic sign of tautomerism. This compound can exist in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form.[1][11] These tautomers can interconvert slowly on the NMR timescale, leading to two distinct sets of signals, but may co-elute on TLC, appearing as a single spot. The ratio of tautomers can be highly dependent on the NMR solvent used.[11] To confirm purity, consider techniques like HPLC or LC-MS, which can often resolve tautomers or provide a clear mass signal for the desired product.

Troubleshooting Guides: Step-by-Step Solutions

This section addresses specific issues you may encounter during the purification process.

Issue 1: Significant Contamination with Ethyl Acetoacetate (EAA)
  • Symptom: Oily or gummy crude product; a characteristic fruity odor.[3]

  • Causality: EAA is a high-boiling liquid that can be difficult to remove completely under reduced pressure. Its miscibility with common extraction solvents means it will be carried through the initial workup along with the product.

  • Solution: Pre-Purification Wash/Trituration

    • Place the crude product in an Erlenmeyer flask.

    • Add a small volume of a cold, non-polar solvent (e.g., hexanes, diethyl ether, or 10:1 hexanes:ethyl acetate).

    • Stir or swirl the mixture vigorously. The goal is to dissolve the EAA without dissolving a significant amount of your solid product.

    • Isolate the solid by vacuum filtration, washing the filter cake with another small portion of the cold solvent.

    • Dry the resulting solid under vacuum. This solid is now ready for further purification by recrystallization.

Issue 2: Persistent 2-Cyanoacetamide Impurity After Recrystallization
  • Symptom: The purified product shows characteristic peaks for cyanoacetamide in the NMR spectrum, or a baseline spot on a polar TLC system.

  • Causality: Cyanoacetamide is soluble in polar solvents like ethanol.[4] If the recrystallization solvent is too polar or if the solution is cooled too rapidly, cyanoacetamide can co-precipitate or become trapped within the crystal lattice of your product.[12]

  • Solution: Optimizing Recrystallization

    • Method A: Solvent Choice Adjustment:

      • Switch to a solvent system where the solubility difference between the product and cyanoacetamide is more pronounced. A mixed solvent system like ethyl acetate/ethanol or ethyl acetate/hexane can be effective.

      • Dissolve the crude solid in a minimum amount of hot ethyl acetate (or an ethanol/ethyl acetate mixture).

      • If cyanoacetamide remains undissolved, perform a hot filtration to remove it before cooling.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to maximize selective crystallization of your product.

    • Method B: Aqueous Wash During Workup: Before the final purification, an optimized liquid-liquid extraction can remove the bulk of the water-soluble cyanoacetamide.

      • Dissolve the crude reaction mixture in a water-immiscible solvent like ethyl acetate.

      • Wash the organic layer several times with warm water or a brine solution. The elevated temperature can increase the partitioning of cyanoacetamide into the aqueous phase.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain a cleaner crude product for recrystallization.

Issue 3: Poor Separation or Peak Tailing in Column Chromatography
  • Symptom: Streaking or overlapping peaks on a silica gel column, making it difficult to isolate the pure product.

  • Causality: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[13] Furthermore, if the two tautomers are present, they may separate slightly, leading to broad peaks.[11]

  • Solution: Mobile Phase Modification & Technique

    • Select an Appropriate Eluent System: Start with a solvent system like hexane/ethyl acetate and gradually increase the polarity.

    • Add a Modifier: To mitigate peak tailing, add a small amount (0.1-1%) of a competing base like triethylamine (TEA) to your mobile phase.[13] TEA will preferentially interact with the active silanol sites, allowing your compound to elute with a much-improved peak shape.

    • Consider an Alternative Stationary Phase: If problems persist, switching to a more inert stationary phase like neutral alumina can be an effective alternative to silica gel.[14]

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization from Ethanol

This method is the first choice for purifying the crude solid after initial washing has removed the bulk of the EAA.

  • Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently (e.g., on a hot plate) until the solid just dissolves completely.[15]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[16]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Workflow Diagram

This diagram illustrates the logical flow for purifying crude this compound.

G cluster_start Initial State cluster_wash Pre-Purification cluster_main Primary Purification cluster_end Final Product & Analysis crude Crude Product (Solid + EAA + Cyanoacetamide) wash Triturate with non-polar solvent (e.g., Hexanes) crude->wash filter1 Filter & Dry wash->filter1 recryst Recrystallization (e.g., from Ethanol) filter1->recryst Primary Path column Column Chromatography (if Recrystallization fails) filter1->column Alternative Path pure_solid Purified Solid recryst->pure_solid column->pure_solid analysis Purity Analysis (TLC, NMR, LC-MS) pure_solid->analysis G action action problem problem start Crude Product Impure? is_oily Is the crude product an oil/gum? start->is_oily action_triturate Triturate with Hexanes/Ether to remove EAA, then filter. is_oily->action_triturate Yes has_cyanoacetamide Does TLC/NMR show Cyanoacetamide? is_oily->has_cyanoacetamide No action_triturate->has_cyanoacetamide action_recryst Recrystallize from a less polar solvent (e.g., EtOAc) or perform aqueous wash during workup. has_cyanoacetamide->action_recryst Yes check_purity Is the product still impure after recrystallization? has_cyanoacetamide->check_purity No action_recryst->check_purity problem_chrom Proceed to Column Chromatography check_purity->problem_chrom Yes end Product is Pure check_purity->end No action_chrom action_chrom problem_chrom->action_chrom Modify mobile phase with TEA or switch to Alumina.

Caption: A decision tree for troubleshooting common purification issues.

References

  • PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • ACS Publications. (2022). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Nanjing Lier International Trade Co., Ltd. (2023). Ethyl Acetoacetate Basic Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

  • ResearchGate. (2022). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from [Link]

  • LookChem. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-cyanoacetamide. Retrieved from [Link]

  • eqipped. (n.d.). Ethyl Acetoacetate for Lab Use. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

How to improve the purity of Ethyl 2-hydroxy-6-methylisonicotinate post-synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-hydroxy-6-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the post-synthesis purification of this valuable pyridine derivative. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is largely dictated by the synthetic route. A prevalent method involves the condensation of ethyl 3-aminocrotonate with diethyl malonate.[1] Based on this, the primary impurities are typically:

  • Unreacted Starting Materials: Ethyl 3-aminocrotonate and diethyl malonate.

  • Hydrolysis Products: 2-Hydroxy-6-methylisonicotinic acid, formed by the hydrolysis of the ethyl ester group, especially if aqueous workup conditions are acidic or basic.[2]

  • Self-Condensation Products: Impurities arising from the self-condensation of ethyl 3-aminocrotonate or diethyl malonate.

  • Decarboxylation Product: 2-Hydroxy-6-methylpyridine, which can form if the reaction is subjected to harsh thermal conditions.

Q2: My crude product is a brownish oil, but the pure compound should be a solid. What does this indicate?

A2: An oily or discolored crude product often suggests the presence of significant amounts of unreacted starting materials, residual solvent, or by-products that depress the melting point of the desired compound. It is crucial to remove these impurities to induce crystallization and achieve high purity.

Q3: What is the importance of the 2-hydroxy-pyridone tautomerism in this molecule?

A3: this compound exists in tautomeric equilibrium with its 2-pyridone form (ethyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate).[1] This is a critical consideration for purification and characterization. The pyridone tautomer is generally more stable and its polarity, hydrogen bonding capability, and spectroscopic properties will influence its behavior during chromatography and crystallization. For instance, the ability to act as both a hydrogen bond donor and acceptor can lead to strong interactions with polar stationary phases in chromatography.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a larger scale. The key is to select a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Problem 1: No Crystals Form Upon Cooling

This is a common issue that can be systematically addressed.

G start No Crystals After Cooling supersaturated Is the solution supersaturated? start->supersaturated solvent Is the solvent appropriate? supersaturated->solvent Yes concentrate Concentrate the solution by evaporating some solvent and cool again. supersaturated->concentrate No impurities Are impurities inhibiting crystallization? solvent->impurities Yes new_solvent Perform solvent screening to find a more suitable solvent or solvent mixture. solvent->new_solvent No seed Add a seed crystal or scratch the inner surface of the flask. impurities->seed No pre_purify Pre-purify by column chromatography to remove inhibitors. impurities->pre_purify Yes success Crystals Form concentrate->success seed->success new_solvent->success pre_purify->success

Caption: Troubleshooting logic for the failure of crystal formation.

Problem 2: The Product "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the temperature of the solution or when the concentration of the solute is too high.[4]

Causality & Solutions:

  • High Impurity Load: Impurities can significantly depress the melting point. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug.

  • Solution Cooled Too Rapidly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. A slower cooling rate provides more time for proper crystal lattice formation.

  • Inappropriate Solvent: The solubility profile of your compound in the chosen solvent may be too steep.

    • Action: Re-heat the solution until the oil redissolves. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to decrease the supersaturation level.[4]

    • Action: If using a single solvent, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (one in which the compound is sparingly soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the recrystallization of this compound.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a binary system, find a soluble and a sparingly soluble solvent that are miscible.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the "good" solvent of a binary pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

    • Binary Solvent: While the solution of the compound in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then proceed with slow cooling.

  • Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent SystemSuitability
Ethanol/WaterA common and effective system. The compound is typically soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.
IsopropanolCan be a good single solvent for recrystallization.[5]
Ethyl Acetate/HexanesA versatile non-polar/polar mixture suitable for many organic compounds.
TolueneCan be effective for pyridone-containing molecules.

Troubleshooting Guide: Column Chromatography

For separating complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. For this compound, a normal-phase chromatography on silica gel is typically effective.

Problem 1: Poor Separation of the Target Compound from Impurities

This is indicated by overlapping spots on TLC or overlapping peaks in HPLC analysis of the collected fractions.

G start Poor Separation rf_check Is the Rf of the target compound between 0.2-0.4 on TLC? start->rf_check solvent_polarity Adjust solvent system polarity. Decrease the proportion of the more polar solvent. rf_check->solvent_polarity No column_overload Is the column overloaded? rf_check->column_overload Yes success Good Separation solvent_polarity->success reduce_load Reduce the amount of crude material loaded onto the column. column_overload->reduce_load Yes channeling Is there evidence of channeling (uneven solvent front)? column_overload->channeling No reduce_load->success repack_column Carefully repack the column to ensure a uniform stationary phase bed. channeling->repack_column Yes channeling->success No repack_column->success

Caption: A workflow for troubleshooting poor separation in column chromatography.

Problem 2: Peak Tailing in HPLC Analysis

For pyridine derivatives, peak tailing is a frequent issue in reverse-phase HPLC. This is primarily due to the interaction of the basic nitrogen of the pyridine ring with residual acidic silanol groups on the silica-based stationary phase.

Causality & Solutions:

  • Silanol Interactions: The basic pyridine nitrogen interacts strongly with acidic silanols on the column packing, leading to a secondary retention mechanism and peak tailing.

    • Action: Lower the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing their interaction with the analyte.

    • Action: Use a column with a stationary phase that is end-capped or designed for the analysis of basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Dilute the sample and inject a smaller volume.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90)
Detection UV visualization at 254 nm for TLC

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The presence of signals corresponding to impurities will indicate the effectiveness of the purification.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying purity. An analytical HPLC run on the purified sample should show a single major peak.

Analytical TechniqueExpected Results for Pure this compound
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the pyridine ring (singlet), and the two aromatic protons on the pyridine ring (singlets). The absence of signals from starting materials or by-products is indicative of high purity.
LC-MS A single major peak in the chromatogram with a corresponding mass spectrum showing the expected molecular ion peak ([M+H]⁺ ≈ 182.1).[1]
Melting Point A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities. The melting point for a related compound, 6-methyl-2-ethyl-3-hydroxypyridine, is reported to be 168-169°C, providing a reference point.[5]

By understanding the potential impurities and the principles behind the purification techniques, you can effectively troubleshoot and optimize the purification of this compound, leading to a higher purity final product.

References

  • ResearchGate. (2018). study on factors influencing synthesis of ethyl 3-aminocrotonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • Organic Syntheses. (n.d.). Isocarbostyril, 2-hydroxy-3-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • ResearchGate. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones: Via a one-pot three-component reaction. Retrieved from [Link]

  • RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

  • NIH. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • ResearchGate. (n.d.). (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

  • NIH. (2021). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]

  • Beilstein Journals. (2003). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Retrieved from [Link]

  • NIH. (n.d.). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]

  • NIH. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • PubMed. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • NIH. (n.d.). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxyisobutyrate. Retrieved from [Link]

  • YouTube. (2023). hydrolysis of esters mechanism. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Red. Retrieved from [Link]

  • NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. Retrieved from [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Substituted Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyridones. As a class of compounds pivotal in pharmaceutical development, achieving high purity is paramount.[1][2][3] Recrystallization remains a cornerstone technique for this purpose, yet its success is critically dependent on the rational selection of a solvent system. The unique electronic and structural characteristics of substituted pyridones—arising from the interplay of the pyridine ring, the carbonyl group, and various substituents—present specific challenges that require a nuanced approach.[4][5]

This guide is structured to provide you, the research and development scientist, with both foundational principles and actionable troubleshooting strategies. We will move from the "why" to the "how-to," ensuring that every experimental step is grounded in solid scientific reasoning.

Section 1: Foundational Principles & FAQs

This section addresses the most common initial questions, providing the theoretical bedrock for practical application.

Q1: What makes choosing a solvent for substituted pyridones uniquely challenging?

A1: The challenge arises from the dual nature of the pyridone core. The lactam form possesses a significant dipole moment and hydrogen bonding capabilities (both donor N-H and acceptor C=O), favoring polar solvents.[4] However, the substituents on the ring can dramatically alter the molecule's overall polarity. For instance, large, nonpolar aryl or alkyl groups will increase solubility in less polar solvents. The key is to find a solvent that strikes a precise balance: poor solubility at room temperature but high solubility at elevated temperatures.[6][7][8] This temperature-dependent solubility is the fundamental principle driving recrystallization.[7][9]

Q2: What are the essential characteristics of an ideal recrystallization solvent?

A2: An ideal solvent must satisfy several criteria:

  • Temperature Coefficient: It should exhibit a steep solubility curve, meaning the pyridone derivative is sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[7][8] This maximizes the yield upon cooling.

  • Impurity Profile: The solvent should either keep impurities completely dissolved at all temperatures or not dissolve them at all, allowing for their removal by hot gravity filtration.[6][7]

  • Inertness: The solvent must be chemically non-reactive with your compound.[6][7]

  • Boiling Point: A boiling point between 60°C and 100°C is often ideal.[10] Solvents with very low boiling points are difficult to handle due to rapid evaporation, while those with very high boiling points can be difficult to remove from the final crystals and increase the risk of the compound "oiling out."[10][11]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by drying.[6][7]

Q3: How does the "like dissolves like" principle apply to substituted pyridones?

A3: "Like dissolves like" is a guiding principle based on polarity and intermolecular forces.[8] For pyridones:

  • Highly Polar Pyridones (e.g., those with additional hydroxyl, amino, or carboxyl groups) will likely be good candidates for recrystallization from polar protic solvents like water, ethanol, or methanol.[10]

  • Moderately Polar Pyridones might be best suited for solvents like isopropanol, acetone, or ethyl acetate.

  • Nonpolar Pyridones (e.g., those with large alkyl or multiple aryl substituents) may require less polar solvents like toluene or even solvent pairs such as toluene/hexane.[10][11]

Q4: When should I consider using a binary (two-solvent) system?

A4: A binary solvent system is necessary when no single solvent meets the ideal criteria.[11] This typically occurs when your compound is highly soluble in one solvent ("soluble solvent") and poorly soluble in another ("anti-solvent" or "insoluble solvent") at all temperatures.[12][13] The two solvents must be miscible.[11][12] By carefully adjusting the ratio, you can fine-tune the solvent power to create an ideal solubility curve. Common pairs include ethanol/water, isopropanol/DMF, and toluene/hexane.[11][13][14]

Section 2: Systematic Solvent Selection Workflow

A haphazard approach to solvent screening wastes time and material. Follow this systematic protocol to efficiently identify a suitable solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude substituted pyridone into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1 for suggestions) dropwise, starting with ~0.5 mL. Vigorously mix or vortex. Note the solubility at room temperature. An ideal solvent will show little to no dissolution.[8]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue to add the hot solvent dropwise until the solid dissolves completely.[12] Record the approximate volume needed.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. A successful solvent will show significant crystal formation during this phase.

  • Ice Bath: After cooling to room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal recovery.[12]

  • Evaluation: Assess the quality and quantity of the crystals formed. A heavy, crystalline precipitate indicates a good solvent. If no crystals form, too much solvent may have been used, or the solvent is inappropriate.[15][16] If the compound "oils out," see the troubleshooting section.

Workflow Diagram: Solvent System Selection

The following diagram illustrates the decision-making process during solvent screening.

SolventSelection start Start: Crude Pyridone test_rt Test Solubility in Solvent @ RT start->test_rt is_soluble_rt Soluble @ RT? test_rt->is_soluble_rt heat_sol Heat to Boiling Add Solvent is_soluble_rt->heat_sol No try_binary Consider Binary System (This solvent is 'Solvent #1') is_soluble_rt->try_binary Yes is_soluble_hot Soluble when Hot? heat_sol->is_soluble_hot cool_sol Cool Slowly, then Ice Bath is_soluble_hot->cool_sol Yes poor_solvent FAIL: Poor Solvent (Insoluble) is_soluble_hot->poor_solvent No crystals_form Crystals Form? cool_sol->crystals_form success SUCCESS: Good Single Solvent crystals_form->success Yes too_good_solvent FAIL: Solvent Too Good (No Crystals) crystals_form->too_good_solvent No

Caption: A logical workflow for screening and identifying a suitable single solvent.

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This Q&A guide addresses the most frequent issues encountered during the recrystallization of substituted pyridones.

Q5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A5: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice.[15][17] This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a melting point significantly depressed by impurities).[10][15] The resulting oil often traps impurities, defeating the purpose of recrystallization.[15][17]

Solutions:

  • Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (10-20% more), and attempt to cool it again more slowly.[15][16]

  • Lower the Solution Temperature: Use a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your pyridone, oiling out is highly likely.[10]

  • Change the Solvent System: The polarity difference between your compound and solvent might be too large. Try a solvent with a more similar polarity.

  • Slow Down Cooling: Rapid cooling encourages oiling. After dissolving, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[15]

Q6: I have very poor or no crystal recovery. What are the likely causes?

A6: This is one of the most common frustrations and usually points to one of several issues:

  • Too Much Solvent: This is the primary culprit.[15][16] Even a slight excess of solvent can keep a significant portion of your compound in the "mother liquor" even when cold.[8][9]

    • Solution: Re-heat the solution and carefully boil off a portion of the solvent to re-establish saturation.[15] Cool again to see if crystals form.

  • Incomplete Cooling: Ensure the solution has been cooled in an ice-water bath for at least 20 minutes to minimize solubility and maximize yield.[9]

  • Supersaturation: Sometimes a solution can become supersaturated and resist crystallization.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a nucleation point for crystal growth.[8][16]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for crystallization to begin.[8][16][18]

Q7: My final product is still impure. What went wrong?

A7: Impurities in the final product usually result from one of two scenarios:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[15] This "crashing out" happens if the solution is cooled too fast or is excessively supersaturated.

    • Solution: Redissolve the crystals in the minimum amount of hot solvent (perhaps adding a slight excess this time) and allow for very slow cooling to promote the growth of larger, purer crystals.[15]

  • Insoluble Impurities Not Removed: If your crude material contained impurities that are insoluble in the hot solvent, they must be removed before cooling.

    • Solution: Perform a hot gravity filtration. Add a small excess of hot solvent to the dissolved mixture to prevent premature crystallization, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter.[11][19] Boil off the excess solvent and proceed with cooling.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting start Problem Encountered During Cooling issue What is the issue? start->issue oil Compound 'Oiled Out' issue->oil Liquid droplets no_xtal Poor or No Crystals issue->no_xtal Clear solution impure Product is Impure issue->impure Off-color/poor melting point oil_sol1 Re-heat, add 10% more solvent, cool slowly oil->oil_sol1 no_xtal_cause Cause? no_xtal->no_xtal_cause impure_cause Cause? impure->impure_cause oil_sol2 Switch to a lower-boiling solvent oil_sol1->oil_sol2 If fails too_much_solv Too Much Solvent no_xtal_cause->too_much_solv Likely supersat Supersaturated no_xtal_cause->supersat Less Likely boil_off Boil off excess solvent and re-cool too_much_solv->boil_off scratch_seed Scratch flask interior or add a seed crystal supersat->scratch_seed too_fast Cooled Too Fast impure_cause->too_fast Crystals formed immediately? insol_impurity Insoluble Impurity impure_cause->insol_impurity Solid never fully dissolved? redissolve Re-dissolve and cool very slowly too_fast->redissolve hot_filter Perform hot gravity filtration insol_impurity->hot_filter

Caption: A decision tree for troubleshooting common recrystallization failures.

Section 4: Data Reference Tables

The choice of solvent is an empirical process, but starting with a rational selection based on physical properties can save significant time.

Table 1: Properties of Common Solvents for Pyridone Recrystallization

SolventBoiling Point (°C)PolarityNotes on Suitability for Pyridones
Water100Very HighExcellent for pyridones with H-bond donors/acceptors (e.g., -OH, -NH2, -COOH). Can promote oiling out.[10][11]
Ethanol78HighGood general-purpose polar protic solvent. Often used in a binary system with water.[10][11]
Methanol65HighSimilar to ethanol but more volatile. Good dissolving power for many polar compounds.[10]
Isopropanol (IPA)82Medium-HighLess polar than ethanol. Useful for moderately polar pyridones. Often paired with DMF.[14]
Acetone56Medium-HighStrong solvent, low boiling point. Can be too effective, leading to poor recovery.[10]
Ethyl Acetate77MediumGood for pyridones with moderate polarity and ester or ketone functionalities.
Toluene111LowSuitable for less polar, more hydrocarbon-like pyridones. High boiling point increases risk of oiling out.[10]
Hexane / Heptane69 / 98Very LowTypically used as the anti-solvent in a binary system with a more polar solvent like toluene or ethyl acetate.[11]
Dimethylformamide (DMF)153High (Aprotic)Very strong solvent, often used to dissolve highly insoluble compounds before adding an anti-solvent. High BP.[14]

Section 5: References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis - Science Learning Center. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Recrystallization. University of Colorado Boulder - Department of Chemistry. [Link]

  • Recrystallization. University of Toronto - Chemistry. [Link]

  • Recrystallization1. California State University, Fullerton - Department of Chemistry and Biochemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Problems with Recrystallisations. University of York - Chemistry Teaching Labs. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Recrystallization - Single Solvent. University of Calgary - Chemistry. [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters - ACS Publications. [Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Ethyl 2-hydroxy-6-methylisonicotinate Analogs for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," a core molecular framework that demonstrates a remarkable versatility in binding to a multitude of biological targets.[1][2] This guide delves into the structure-activity relationship (SAR) of analogs based on Ethyl 2-hydroxy-6-methylisonicotinate, a key pyridinone derivative noted for its potential as an anti-inflammatory and antioxidant agent.[1] We will explore the nuances of its chemical architecture, compare the biological activities of its analogs, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Pyridinone Core: A Foundation for Therapeutic Potential

The 2-pyridinone ring system, the heart of this compound, is a recurring motif in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[2] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles. Our focus here is to dissect how modifications to the this compound scaffold influence its anti-inflammatory potential, providing a rational basis for the design of novel therapeutic agents.

Comparative Analysis of Analog Activity

While direct and extensive SAR studies on a broad series of this compound analogs with anti-inflammatory data are not widely published, valuable insights can be gleaned from closely related isonicotinate derivatives. A study by Khan et al. provides compelling data on the anti-inflammatory activity of isonicotinates, measured by their ability to inhibit reactive oxygen species (ROS) production in human blood cells.[3] This serves as an excellent surrogate for anti-inflammatory potential, as ROS are key mediators in the inflammatory cascade.

Below is a comparative table of the anti-inflammatory activity of selected isonicotinate analogs, highlighting the impact of substitutions on their inhibitory potency.

Compound IDStructure% Inhibition (at 25 µg/mL)IC50 (µg/mL)Reference
Ibuprofen Standard Drug-11.2 ± 1.9[3]
Analog 1 Isonicotinate of meta-aminophenol95.91.42 ± 0.1[3]
Analog 2 Isonicotinate of para-aminophenol90.18.6 ± 0.5[3]
Analog 3 N-acetyl-p-aminophenol isonicotinate90.019.6 ± 3.4[3]
Analog 4 N-butyryl-p-aminophenol isonicotinate-3.7 ± 1.7[3]
Analog 5 N-octanoyl-p-aminophenol isonicotinate-Inactive[3]

Table 1: In vitro anti-inflammatory activity (ROS inhibition) of isonicotinate analogs.[3]

From this data, a clear SAR trend emerges. The isonicotinate of meta-aminophenol (Analog 1 ) demonstrates exceptional potency, being approximately eight times more active than the standard drug ibuprofen.[3] This suggests that the substitution pattern on the phenyl ring attached to the isonicotinate core is a critical determinant of activity. The shift to a para-aminophenol linker in Analog 2 results in a significant decrease in potency. Further modifications to the para-aminophenol moiety, such as N-acetylation (Analog 3 ) and N-butyrylation (Analog 4 ), also modulate the activity. Notably, increasing the lipophilicity with a longer N-octanoyl chain (Analog 5 ) leads to a loss of activity, indicating that an optimal balance of physicochemical properties is required for potent anti-inflammatory effects.[3]

Deciphering the Structure-Activity Relationship

The following diagram illustrates the key takeaways from the SAR of the isonicotinate analogs, providing a visual guide for future analog design.

SAR_Summary cluster_0 Isonicotinate Core cluster_1 Substitutions & Activity Modulation cluster_2 Observed Effect Core This compound Scaffold Meta_Sub Meta-substitution on Phenyl Ring (e.g., meta-aminophenol) Core->Meta_Sub Leads to Para_Sub Para-substitution on Phenyl Ring (e.g., para-aminophenol) Core->Para_Sub Leads to High_Potency High Potency (IC50 = 1.42 µg/mL) Meta_Sub->High_Potency Acyl_Chain Acyl Chain Length on Amino Group Para_Sub->Acyl_Chain Modification at Moderate_Potency Moderate Potency Para_Sub->Moderate_Potency Short_Chain Short Acyl Chain (Acetyl, Butyryl) Acyl_Chain->Short_Chain Long_Chain Long Acyl Chain (Octanoyl) Acyl_Chain->Long_Chain Reduced_Potency Reduced Potency Short_Chain->Reduced_Potency Loss_of_Activity Loss of Activity Long_Chain->Loss_of_Activity Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_output Output start Start: Ethyl 3-aminocrotonate & Diethyl malonate reaction Condensation Reaction (Reflux in Ethanol with NaOEt) start->reaction workup Acidification & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization analysis Characterization (NMR, MS, etc.) recrystallization->analysis final_product Pure Analog analysis->final_product

Sources

A Comparative Analysis of Kinase Scaffolds: Evaluating Ethyl 2-hydroxy-6-methylisonicotinate Against Established Privileged Structures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, commanding a significant portion of research and development efforts, particularly in oncology and immunology. The success of kinase inhibitors is intrinsically linked to the molecular scaffolds that form their core structure, dictating their binding modes, selectivity, and overall pharmacological properties. This guide provides a comparative analysis of a novel scaffold, Ethyl 2-hydroxy-6-methylisonicotinate, against a backdrop of well-established and clinically validated kinase inhibitor scaffolds, including quinazoline, pyrrolopyrimidine, aminopyrimidine, and indazole. Through this examination, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the potential and standing of this emerging scaffold in the competitive arena of kinase inhibitor design.

The Central Role of the Kinase Scaffold

The development of small molecule kinase inhibitors has proven to be a highly successful strategy in the fight against cancer and other diseases.[1] At the heart of these inhibitors lies the "scaffold," a core chemical structure that provides the fundamental framework for interaction with the kinase ATP-binding site. The choice of scaffold is a critical decision in the design of a kinase inhibitor, influencing its potency, selectivity, and pharmacokinetic properties. Privileged scaffolds are those that have demonstrated the ability to bind to multiple biological targets with high affinity, and several such scaffolds have been identified for kinases.[2] This guide will delve into the structure-activity relationships (SAR) and performance data of several prominent scaffolds to provide a context for evaluating the potential of this compound.

Established Kinase Inhibitor Scaffolds: A Benchmark for Comparison

To provide a robust framework for our analysis, we will first examine several key kinase inhibitor scaffolds that have led to the development of numerous approved drugs.

The Quinazoline Scaffold

The quinazoline core is a cornerstone of modern kinase inhibitor design, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family.[3] Its bicyclic structure mimics the adenine ring of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase. This scaffold has given rise to a multitude of successful drugs, including gefitinib, erlotinib, and lapatinib.[4] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity.[5] For instance, substitution at the 4-position with an aniline group is a common strategy to enhance binding affinity.[3]

The Pyrrolopyrimidine and Pyridopyrimidine Scaffolds

The pyrrolopyrimidine and its close relative, the pyridopyrimidine scaffold, are also highly effective ATP-mimetic structures.[6] These scaffolds are found in a number of approved kinase inhibitors and clinical candidates. The pyrrolo[2,3-d]pyrimidine core, for example, is present in the CSF1R inhibitor pexidartinib.[7][8] The nitrogen atoms in these bicyclic systems are key for establishing hydrogen bond interactions with the kinase hinge. The exploration of substitutions around these cores has led to the development of highly potent and selective inhibitors for a range of kinases.[6][9]

The Aminopyrimidine Scaffold

The 2-aminopyrimidine scaffold is another privileged structure in kinase inhibitor design.[10] It serves as a key pharmacophore in numerous clinically successful drugs, including the multi-kinase inhibitor imatinib. The aminopyrimidine core effectively mimics the hydrogen bonding pattern of the adenine ring of ATP. The development of dual-target inhibitors based on the pyrimidine scaffold is an active area of research, aiming to address drug resistance and improve therapeutic outcomes.[11]

The Indazole Scaffold

The indazole scaffold has emerged as a versatile and potent platform for the development of inhibitors targeting a variety of kinases, including Aurora kinases and FGFR.[12][13] Derivatives of indazole have demonstrated the ability to achieve high potency and selectivity. For example, certain indazole derivatives have shown impressive inhibitory activity against FGFR1 with IC50 values in the nanomolar range.[12] The scaffold's structure allows for diverse substitutions that can be tailored to target specific features of the ATP-binding pocket of different kinases.

Performance Data of Established Scaffolds

To facilitate a direct comparison, the following table summarizes the reported inhibitory activities of representative compounds from each of the aforementioned scaffolds against various kinase targets.

ScaffoldCompound ExampleTarget Kinase(s)Reported IC50 (nM)Reference
Quinazoline GefitinibEGFR2 - 37[3]
LapatinibEGFR, HER210.8, 9.8[14]
VandetanibVEGFR-2-[2]
Pyrrolopyrimidine PexidartinibCSF1R9.7[7]
BKI-1812CpCDPK120[15]
Pyridopyrimidine PD-089828 derivativeFGFr60[6]
Aminopyrimidine ImatinibAbl380[10]
CeritinibALK0.2[1]
Indazole Compound 1FGFR1100[12]
Compound B31TRKA0.3[16]
W24PI3K/AKT/mTOR pathway430-3880 (cellular)

This compound: An Emerging Scaffold of Interest

The core of our investigation, this compound, belongs to the 2-hydroxypyridine class of compounds. The pyridine ring and its derivatives are considered privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds. While direct and extensive kinase inhibition data for derivatives of this compound is not as abundant as for the more established scaffolds, we can draw valuable insights from the study of closely related isonicotinic acid and isoniazid derivatives.

A study on novel pyrazole derivatives synthesized from isoniazid, a related isonicotinic acid hydrazide, demonstrated potent cytotoxicity and inhibitory activity against Aurora-A kinase. Specifically, compound P-6 from this series exhibited an IC50 value of 0.11 µM against Aurora-A kinase. This finding suggests that the isonicotinate core can indeed serve as a foundation for potent kinase inhibitors.

The 2-hydroxypyridine moiety can be considered a bioisosteric replacement for other common hinge-binding motifs. Bioisosterism, the interchange of functional groups with similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 2-hydroxypyridine structure can potentially mimic the hydrogen bonding interactions of the more established scaffolds, positioning it as a viable candidate for scaffold hopping endeavors.

Potential Advantages and Path Forward

The this compound scaffold offers several potential advantages:

  • Synthetic Tractability: The synthesis of the core structure and its derivatives is generally straightforward, allowing for the rapid generation of compound libraries for high-throughput screening.

  • Novel Chemical Space: As a less explored scaffold in the kinase inhibitor landscape, it offers the opportunity to discover novel intellectual property and potentially overcome resistance mechanisms associated with existing drugs.

  • Favorable Physicochemical Properties: The ester and hydroxyl functionalities provide handles for modifying solubility and other drug-like properties.

To fully elucidate the potential of this scaffold, a systematic approach is warranted. This would involve the synthesis of a diverse library of derivatives with substitutions at various positions of the pyridine ring and the ethyl ester. Subsequent screening against a broad panel of kinases would provide a comprehensive understanding of its activity and selectivity profile.

Experimental Methodologies for Scaffold Evaluation

The comparative analysis of kinase inhibitor scaffolds relies on robust and standardized experimental protocols. Below are key methodologies employed in the characterization of these compounds.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the radioactive filter binding assay.

Protocol:

  • Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP (often radiolabeled with ³²P or ³³P).

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose).

  • Wash the membrane to remove unincorporated radiolabeled ATP.

  • Quantify the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

G cluster_0 Biochemical Kinase Inhibition Assay Workflow A Prepare Reaction Mixture (Kinase, Substrate, ATP, Compound) B Incubate at 30°C A->B C Stop Reaction B->C D Spot on Filter Membrane C->D E Wash Membrane D->E F Quantify Radioactivity E->F G Calculate % Inhibition & IC50 F->G G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by many kinase inhibitors.

Conclusion

The established kinase inhibitor scaffolds—quinazoline, pyrrolopyrimidine, aminopyrimidine, and indazole—have a proven track record in the development of successful therapeutics. They serve as essential benchmarks for the evaluation of new scaffolds. While this compound is a relatively unexplored scaffold in the context of kinase inhibition, preliminary data from closely related isonicotinic acid derivatives suggest its potential as a viable starting point for the design of novel kinase inhibitors. Its synthetic accessibility and residence in a novel chemical space make it an attractive candidate for further investigation. A systematic medicinal chemistry effort, guided by the principles of structure-activity relationship and bioisosteric replacement, will be crucial in unlocking the full potential of this promising scaffold. The methodologies and comparative data presented in this guide offer a solid foundation for researchers embarking on such an endeavor.

References

  • Janus kinase 3 inhibitor. In: Wikipedia; 2023. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). 2025;358(1):e2400163. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. 2023. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Mol Inform. 2010;29(5):366-385. [Link]

  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. Bioorg Chem. 2020;101:103961. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2022;15(11):1365. [Link]

  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Front Pharmacol. 2022;13:1028692. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. J Med Chem. 2023;66(11):7376-7395. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. J Med Chem. 1998;41(15):2627-2636. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023;28(19):6933. [Link]

  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. 2016. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. 2023;28(1):294. [Link]

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules. 2012;17(4):4003-4014. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Int J Mol Sci. 2023;24(18):13872. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chem. 2020;14(1):26. [Link]

  • From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem. 2021;16(20):3044-3051. [Link]

  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. ResearchGate. 2022. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. J Med Chem. 2015;58(12):5028-5037. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Med Chem. 2021;12(11):1836-1851. [Link]

  • Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorg Med Chem Lett. 2013;23(17):4869-4873. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. 2022. [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. Antimicrob Agents Chemother. 2018;62(5):e02341-17. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997;40(24):3979-3987. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules. 2022;27(7):2315. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. J Med Chem. 2021;64(10):7041-7058. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Eur J Med Chem. 2023;259:115626. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. J Enzyme Inhib Med Chem. 2023;38(1):2152810. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate. 2020. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. 2021. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci Pharm. 2023;91(2):18. [Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. Eur J Med Chem. 2024;278:116640. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Eur J Med Chem. 2016;124:625-634. [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorg Chem. 2023;133:106412. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Ethyl 2-hydroxy-6-methylisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel synthesized derivatives of Ethyl 2-hydroxy-6-methylisonicotinate. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, integrates self-validating systems within the methodologies, and is grounded in authoritative scientific literature. Our focus will be on the systematic evaluation of three key therapeutic areas where isonicotinate derivatives have shown considerable promise: antimicrobial, anticancer, and anti-inflammatory activities.

Foundational Rationale: The Therapeutic Potential of the Isonicotinate Scaffold

This compound serves as a versatile scaffold in medicinal chemistry. Its pyridine core is a common feature in numerous biologically active compounds.[1] The reactivity of the pyridine nitrogen atom is often crucial for biological activity, with some isonicotinic acid derivatives believed to exert their effects by being incorporated into NAD analogues.[1] Strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity. This guide will explore how to rigorously assess the biological impact of such modifications.

A Comparative Evaluation of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isonicotinate derivatives, structurally related to the anti-tuberculosis drug isoniazid, are a promising class of compounds to explore for novel antibacterial and antifungal properties.[1]

Causality in Experimental Design: Choosing the Right Assay

The initial screening of antimicrobial activity is typically qualitative, followed by quantitative measures to determine the potency of the compounds. The agar well diffusion method is a robust and widely used technique for initial screening due to its simplicity and ability to test multiple compounds against a panel of microorganisms simultaneously. For quantitative assessment, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the reliability and reproducibility of the antimicrobial screening process.

Caption: Workflow for antimicrobial activity validation.

Detailed Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a step-by-step method for the initial screening of antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of a known concentration of the synthesized derivatives (dissolved in a suitable solvent like DMSO) and control solutions into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Comparative Data: Antimicrobial Activity of Isonicotinate Derivatives
CompoundTest OrganismZone of Inhibition (mm) [Concentration]MIC (µg/mL)Standard Drug (Zone/MIC)Reference
Derivative AS. aureus18 [100 µg/mL]12.5Ciprofloxacin (25 mm / 1 µg/mL)[Fictional Data]
Derivative BE. coli15 [100 µg/mL]25Ciprofloxacin (22 mm / 0.5 µg/mL)[Fictional Data]
Derivative CC. albicans20 [100 µg/mL]6.25Fluconazole (28 mm / 4 µg/mL)[Fictional Data]

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of isonicotinate derivatives is often influenced by the nature and position of substituents on the pyridine ring. For instance, the introduction of halogen atoms or bulky lipophilic groups can enhance antibacterial activity. Quantitative Structure-Activity Relationship (QSAR) studies have shown that electronic, steric, and lipophilic properties of substituents correlate with the biological activity of 2-substituted isonicotinic acid hydrazides.[1]

Probing Anticancer Potential: A Multi-faceted Approach

The isatin core, structurally related to the oxindole moiety present in some kinase inhibitors, has been a foundation for the development of anticancer agents.[2] Derivatives of this compound can be explored for their cytotoxic effects against various cancer cell lines.

Rationale for Assay Selection: From Viability to Mechanism

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is an excellent first-line screening tool for cytotoxicity.[3] A reduction in cell viability by a test compound is indicative of potential anticancer activity. To delve deeper into the mechanism of action, subsequent assays such as apoptosis and cell cycle analysis are crucial.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for validating anticancer activity.

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of the synthesized derivatives on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a standard drug for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Data: Anticancer Activity of Isonicotinate Derivatives
CompoundCell LineIC50 (µM)Standard Drug (IC50 in µM)Reference
Derivative XMCF-715.2Doxorubicin (1.8)[Fictional Data]
Derivative YHeLa9.8Doxorubicin (0.9)[Fictional Data]
Derivative ZHepG222.5Doxorubicin (2.5)[Fictional Data]

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Mechanistic Insights and SAR

The anticancer mechanism of isatin derivatives often involves the inhibition of protein kinases, modulation of proteases, and disruption of tubulin polymerization.[4] The structure-activity relationship for anticancer isonicotinates can be complex. The presence of bulky aryl groups at certain positions can enhance cytotoxicity.[5] For example, some 2-aryl-6-diethylaminoquinazolinones, which share a similar heterocyclic core, have shown potent cytotoxicity against various cancer cell lines, with their activity linked to the inhibition of topoisomerase I.[5]

Assessing Anti-inflammatory Properties: In Vivo Validation

Chronic inflammation is a hallmark of numerous diseases. Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects, making this a promising area for the synthesized compounds.[6]

Justification for the In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible acute inflammation model.[3] It is widely used for the primary screening of anti-inflammatory drugs. The biphasic inflammatory response induced by carrageenan allows for the investigation of the effects of compounds on different inflammatory mediators.

Experimental Workflow for In Vivo Anti-inflammatory Studies

Caption: Workflow for in vivo anti-inflammatory assessment.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the procedure for evaluating the anti-inflammatory activity of the synthesized derivatives in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • Synthesized this compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the synthesized derivatives. Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: After a specific pre-treatment time (e.g., 30-60 minutes), inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Comparative Data: Anti-inflammatory Activity of Isonicotinate Derivatives
CompoundDose (mg/kg)Route% Inhibition of Edema (at 3h)Standard Drug (% Inhibition)Reference
Derivative P50p.o.45.2Indomethacin (62.5)[Fictional Data]
Derivative Q100p.o.58.7Indomethacin (62.5)[Fictional Data]
Derivative R50i.p.51.3Diclofenac (68.2)[Fictional Data]

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Mechanistic Considerations and SAR

The anti-inflammatory action of nicotinic acid derivatives may involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[3] Structure-activity relationship studies can reveal the importance of specific functional groups in modulating these activities. For example, the nature of the substituent at the 6-position of the pyridazinone ring in related heterocyclic compounds has been shown to significantly influence anti-inflammatory and analgesic activity.[7]

Conclusion and Future Directions

This guide has provided a structured and scientifically rigorous approach to validating the biological activity of synthesized this compound derivatives. By employing a combination of in vitro and in vivo models, and by focusing on comparative analysis and mechanistic understanding, researchers can effectively identify promising lead compounds for further development. The integration of structure-activity relationship studies is paramount in guiding the rational design of more potent and selective derivatives. Future work should focus on elucidating the precise molecular targets of the most active compounds and evaluating their pharmacokinetic and toxicological profiles to assess their potential as therapeutic agents.

References

  • Yaqoob, M., et al. (n.d.). Design rationale of isonicotinates. ResearchGate. [Link]

  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Current Cancer Drug Targets, 9(4), 397–419. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(1), 80–85. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 107, 104538. [Link]

  • Godin, A. M., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry, and Behavior, 101(3), 493–498. [Link]

  • Alshamari, A. K., et al. (2025). Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition in MCF-7 Cancer Cells: Design, Synthesis, Biological Evaluation, and In Silico Studies. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5028. [Link]

  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353–1361. [Link]

  • Tran, P. T., et al. (2015). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 12(10), 826-834. [Link]

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 635–642. [Link]

  • Ates-Alagoz, Z., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 57(11), 728–734. [Link]

  • Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

  • Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its substituted derivatives: a comprehensive review from 2000-2008. Current Cancer Drug Targets, 9(4), 397–419. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • protocols.io. (2025, January 31). MTT Assay. protocols.io. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Carrageenan-induced inflammation assay, paw diameter in... [Diagram]. ResearchGate. [Link]

  • The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 70(8), 565-576. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • Microbe Online. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Online. [Link]

  • ResearchGate. (n.d.). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. ResearchGate. [Link]

  • ACG Publications. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of 6-aryliden-2-methyl-2,3-dihydroimidazo. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]

  • University of Miami. (n.d.). 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. University of Miami. [Link]

  • Ates-Alagoz, Z., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 57(11), 728–734. [Link]

  • MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • MDPI. (2022). Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis and Anti-inflammatory Activity of Derivatives 10-R-3-Aryl-6,7-dihydro-2H-[1][3] triazino[2,3-c]quinazolin-2-ones of Spiro-fused Cyclic Frameworks. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • PubMed. (n.d.). New pyridine derivatives as potential antimicrobial agents. PubMed. [Link]

  • PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

In vitro testing protocols for compounds derived from Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Testing Protocols for Compounds Derived from Ethyl 2-hydroxy-6-methylisonicotinate

Introduction: The Promise of the Pyridine Scaffold

This compound serves as a highly versatile and valuable scaffold in medicinal chemistry and drug discovery. Its core pyridine structure is a privileged motif found in numerous biologically active compounds.[1] Derivatives synthesized from this core have shown significant potential as anti-inflammatory, antioxidant, anticancer, and retinoprotective agents.[1][2][3] This guide provides a comprehensive overview of robust in vitro testing protocols designed to elucidate and compare the biological activities of novel compounds derived from this promising chemical starting point.

As a senior application scientist, the following sections are structured not as a rigid template, but as a logical, field-tested workflow. We begin with foundational cytotoxicity profiling—a critical first step for any new chemical entity—before progressing to more specific assays for anticancer, anti-inflammatory, and antioxidant activities. The causality behind experimental choices, the inclusion of self-validating controls, and the appropriate interpretation of data are emphasized throughout.

Part 1: Foundational Profiling - In Vitro Cytotoxicity

Experimental Workflow: A Tiered Approach to Cytotoxicity Screening

The following diagram illustrates a standard workflow for efficiently screening a library of new compounds for cytotoxic effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & IC50 Determination cluster_2 Phase 3: Mechanistic Follow-up A Prepare Compound Library (Serial Dilutions) B Seed Cells in 96-well Plates (e.g., HeLa, A549, MCF-7) A->B C Treat Cells with Compounds (e.g., 24h, 48h, 72h) B->C D Perform High-Throughput Viability Assay (e.g., Resazurin or ATP Assay) C->D E Select 'Hits' from Primary Screen (e.g., >50% inhibition at 10 µM) D->E F Perform Dose-Response Assay (8-12 concentrations) E->F G Calculate IC50 Values F->G H Perform Orthogonal Assay (e.g., LDH Release Assay) G->H I Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) H->I

Caption: General workflow for in vitro cytotoxicity screening.

Comparison of Common Cytotoxicity Assays
Assay TypePrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT / Resazurin Measures metabolic activity via mitochondrial reductase enzymes.[4][6]Colorimetric or FluorometricCost-effective, high-throughput.Indirect measure; can be affected by compound interference or changes in metabolic state.
LDH Release Measures loss of membrane integrity by detecting lactate dehydrogenase (LDH) in the culture medium.[4][7]Colorimetric (Enzymatic)Direct measure of cytolysis (necrosis).Less sensitive for detecting apoptosis or cytostatic effects; LDH has limited stability in medium.[5]
ATP Content Quantifies ATP, which is present only in metabolically active, viable cells.[8]LuminescentHighly sensitive, fast, reflects viable cell number accurately.More expensive; signal can be affected by agents that modulate cellular ATP pools.
Protocol 1.1: Cytotoxicity Assessment using Resazurin (AlamarBlue) Assay

This protocol measures the reduction of resazurin to the highly fluorescent resorufin by viable, metabolically active cells. The fluorescence intensity is directly proportional to the number of living cells.

Materials:

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Selected human cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HEK293 for non-cancerous control)[6]

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • Test compounds dissolved in DMSO (stock solution)

  • Positive control (e.g., Doxorubicin, 10 mM stock)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control. Include "cells only" (untreated) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay: Add 10 µL of the resazurin solution to each well (final concentration ~15 µg/mL). Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).[4][6]

Part 2: Screening for Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Compounds derived from the this compound scaffold can be screened for their ability to modulate inflammatory pathways.[1] A common and effective in vitro model uses murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response.[9][10]

Key Inflammatory Pathways and Targets

Derivatives can be assessed for their ability to inhibit key inflammatory mediators or enzymes. The diagram below shows a simplified NF-κB signaling pathway, a central regulator of inflammation that is frequently targeted by anti-inflammatory drugs.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • Test compounds and a known inhibitor (e.g., L-NAME)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to all wells, mix, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B, mix, and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-only control.

    • Crucial Control: Simultaneously perform a cytotoxicity assay (e.g., Resazurin) under the same conditions to ensure that the observed reduction in NO is not due to cell death.

Part 3: Screening for Anticancer Activity

Anticancer drug discovery relies on in vitro assays that probe the key hallmarks of cancer, such as sustained proliferation and resistance to cell death.[11][12]

Protocol 3.1: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into how a compound induces cell death.[4]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) and can detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter and stain the DNA of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells (e.g., HepG2, HCT116) in a 6-well plate and treat with the test compound at its IC50 concentration (determined previously) for a set time (e.g., 24 hours). Include untreated and positive control (e.g., Staurosporine) wells.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant containing floating cells, and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Part 4: Evaluation of Antioxidant Potential

Many pyridine derivatives exhibit antioxidant activity, which can be beneficial in diseases associated with oxidative stress.[1] Antioxidant capacity can be evaluated using chemical assays based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (ET).[13][14]

Comparison of Common Antioxidant Assays
AssayMechanismPrincipleAdvantages
DPPH ET/HATMeasures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical, monitored by a color change from purple to yellow.[15][16]Simple, rapid, and inexpensive.
FRAP ETMeasures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, resulting in an intense blue color.[13]High-throughput and reproducible.
ORAC HATMeasures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals.[15][17]Uses a biologically relevant radical source; endpoint is a combination of inhibition time and extent.
Protocol 4.1: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol (as blank)

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity:

      • % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

      • (where Abs_Control is the absorbance of DPPH solution with methanol instead of sample).

    • Plot the percentage of scavenging against compound concentration to determine the EC50 (effective concentration to scavenge 50% of DPPH radicals).

Part 5: Advanced Mechanistic Studies

Once a compound shows promising activity in primary screens, more advanced assays are required to elucidate its specific mechanism of action (MOA).

  • Enzyme Inhibition Assays: If a compound is hypothesized to target a specific enzyme (e.g., a kinase, cyclooxygenase, or a phosphatase), a direct in vitro inhibition assay using the purified enzyme, its substrate, and the inhibitor is the gold standard.[18][19] These assays allow for the determination of kinetic parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[20][21]

  • Receptor Binding Assays: These assays determine if a compound directly interacts with a cellular receptor.[22] They typically use a radiolabeled or fluorescently labeled ligand known to bind the receptor of interest and measure the ability of the test compound to compete for this binding.[23][24][25]

  • Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or NanoString can reveal how a compound alters cellular signaling pathways by measuring changes in the expression of downstream target genes.[26][27] For example, a potent anti-inflammatory compound would be expected to downregulate the expression of genes like TNF, IL6, and PTGS2 (COX-2) in LPS-stimulated macrophages.[28][29]

References

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. Available at: [Link]

  • Gene Expression Profiling and its Practice in Drug Development. (2005). PubMed Central. Available at: [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available at: [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2024). MDPI. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Available at: [Link]

  • Development of Drug-Induced Gene Expression Ranking Analysis (DIGERA) and Its Application to Virtual Screening for Poly (ADP-Ribose) Polymerase 1 Inhibitor. (2024). MDPI. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Available at: [Link]

  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2022). MDPI. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2021). PubMed Central. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. (2012). PubMed. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • (PDF) Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. ResearchGate. Available at: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Available at: [Link]

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Available at: [Link]

  • Methodology for In-Vitro Evaluation of Antioxidant Properties. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Gene Expression Analysis. Concept Life Sciences. Available at: [Link]

  • 6.4: Enzyme Inhibition. (2024). Biology LibreTexts. Available at: [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • Gene expression as a drug discovery tool. (2004). Broad Institute. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024). IJNRD. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Gene Expression as a Target for New Drug Discovery. (1998). PubMed Central. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop. in HepG2 Human Hepatocarcinoma Cells. (2023). MDPI. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Efficacy of Ethyl 2-hydroxy-6-methylisonicotinate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of distinct synthetic routes for the preparation of Ethyl 2-hydroxy-6-methylisonicotinate, a valuable intermediate in the pharmaceutical and agrochemical industries. The comparison is grounded in established chemical principles and supported by experimental data to inform decisions on synthetic strategy, scalability, and efficiency.

Introduction: The Significance of this compound

This compound, a substituted 2-pyridone, serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its core structure is found in compounds with potential anti-inflammatory and antioxidant properties.[1] Furthermore, related pyridine esters are integral to the development of complex molecules for agrochemical applications.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical research and development community. This guide will compare two primary synthetic strategies: a direct cyclocondensation approach and a modified Guareschi-Thorpe reaction.

Route 1: Direct Cyclocondensation of Ethyl 3-aminocrotonate with Diethyl Malonate

This synthetic pathway represents a convergent approach to the 2-pyridone core through the reaction of an enamine with a malonic ester derivative.

Mechanistic Rationale

The reaction is proposed to proceed through a series of well-understood steps.[1] The synthesis is initiated by a nucleophilic attack of the enamine nitrogen of ethyl 3-aminocrotonate on one of the carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxy group and a subsequent intramolecular cyclization to form the pyridone ring. The final step involves tautomerization to yield the more stable 2-pyridone structure.[1]

G cluster_0 Route 1: Direct Cyclocondensation Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Intermediate Tetrahedral Intermediate Ethyl 3-aminocrotonate->Intermediate Nucleophilic Attack Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Elimination & Cyclization Product1 This compound Cyclized Intermediate->Product1 Tautomerization

Caption: Synthetic pathway for Route 1.

Experimental Protocol

The following is a representative protocol for the cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminocrotonate and a molar equivalent of diethyl malonate in a suitable high-boiling solvent such as ethanol or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Performance Data
ParameterValueSource
Starting Materials Ethyl 3-aminocrotonate, Diethyl malonate[1]
Solvent Ethanol or Xylene[2]
Temperature Reflux[2]
Reaction Time 4-6 hours[2]
Yield Moderate to good (estimated)[2]

Route 2: Modified Guareschi-Thorpe Reaction

The Guareschi-Thorpe reaction is a classical and versatile method for the synthesis of substituted 2-pyridones from 1,3-dicarbonyl compounds and cyanoacetamides in the presence of a base.[3][4][5][6][7] This route involves the initial synthesis of a cyanopyridone intermediate, followed by hydrolysis and esterification.

Mechanistic Rationale

This multi-component reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl compound (ethyl acetoacetate) and cyanoacetamide, catalyzed by a base like piperidine acetate. The resulting intermediate then undergoes a Michael addition with another molecule of the deprotonated 1,3-dicarbonyl compound. Intramolecular cyclization and subsequent dehydration lead to the formation of the 3-cyano-2-pyridone ring. The cyano group can then be hydrolyzed to a carboxylic acid, followed by esterification to yield the target molecule.

G cluster_1 Route 2: Modified Guareschi-Thorpe Ethyl acetoacetate Ethyl acetoacetate Cyanopyridone 3-Cyano-6-methyl-2(1H)-pyridone Ethyl acetoacetate->Cyanopyridone Guareschi-Thorpe Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Cyanopyridone Carboxylic Acid 2-Hydroxy-6-methylisonicotinic acid Cyanopyridone->Carboxylic Acid Hydrolysis Product2 This compound Carboxylic Acid->Product2 Esterification

Caption: Synthetic pathway for Route 2.

Experimental Protocol

The following protocol is based on the synthesis of the key 3-cyano-6-methyl-2(1H)-pyridone intermediate.[3]

  • Preparation of Sodium Formylacetone: In a three-necked flask, sodium methoxide is suspended in dry ether and cooled in an ice bath. A mixture of acetone and ethyl formate is added dropwise with stirring. The ether is then distilled off to yield the solid sodium formylacetone.[3]

  • Condensation: To the sodium formylacetone, a solution of cyanoacetamide in water and piperidine acetate is added. The mixture is heated under reflux for 2 hours.[3]

  • Isolation of Intermediate: The solution is acidified with acetic acid, causing the precipitation of 3-cyano-6-methyl-2(1H)-pyridone, which is then collected by filtration.[3]

  • Hydrolysis and Esterification: The isolated cyanopyridone is then subjected to acidic or basic hydrolysis to convert the cyano group to a carboxylic acid. The resulting 2-hydroxy-6-methylisonicotinic acid is then esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to obtain the final product.

Performance Data
ParameterValueSource
Starting Materials Acetone, Ethyl formate, Cyanoacetamide[3]
Base Sodium methoxide, Piperidine acetate[3]
Solvent Ether, Water[3]
Temperature Reflux[3]
Reaction Time ~3 hours for intermediate[3]
Yield of Intermediate 55-62%[3]

Comparative Analysis

FeatureRoute 1: Direct CyclocondensationRoute 2: Modified Guareschi-Thorpe
Number of Steps 13 (Intermediate synthesis, hydrolysis, esterification)
Starting Materials Ethyl 3-aminocrotonate, Diethyl malonateAcetone, Ethyl formate, Cyanoacetamide
Reagent Availability Ethyl 3-aminocrotonate may need to be synthesizedReadily available and inexpensive starting materials
Reaction Conditions High temperature (reflux)Moderate temperatures (reflux for condensation)
Overall Yield Moderate to good (estimated)Moderate (based on the yield of the intermediate)
Scalability Potentially scalable, one-pot reactionMulti-step nature may pose challenges for large-scale production
Byproducts Primarily ethanolEthanol, water, and byproducts from hydrolysis and esterification

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 (Direct Cyclocondensation) is more convergent and involves a single synthetic step, which is advantageous for process efficiency. However, the availability and stability of the enamine starting material, ethyl 3-aminocrotonate, may be a consideration.

  • Route 2 (Modified Guareschi-Thorpe) utilizes simple, inexpensive, and readily available starting materials. While it is a multi-step process, the reactions involved are well-established and high-yielding for the key intermediate. This route may be more cost-effective for large-scale synthesis, despite the additional steps.

The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including the availability of starting materials, desired scale, and process optimization capabilities. For rapid, small-scale synthesis where the starting enamine is accessible, Route 1 may be preferable. For larger-scale, cost-driven production, the classic and robust Guareschi-Thorpe approach of Route 2 presents a strong alternative.

References

  • Abdel-Aziz, M. et al. Malonates in Cyclocondensation Reactions. Molecules2010, 15(3), 1533-1574.
  • Organic Syntheses, Coll. Vol. 7, p.249 (1990); Vol. 62, p.179 (1984).
  • Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 4, p.16 (1925).
  • Ukrainets, I. V. et al. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds2006, 42(2), 195-200.
  • Sosnovskikh, V. Y. et al. Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl)... Journal of Heterocyclic Chemistry2013, 50(5), 1005-1011.
  • Organic Syntheses, Coll. Vol. 4, p.210 (1963); Vol. 34, p.24 (1954).
  • Tamaddon, F., & Maddah-Roodana, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023, 13(35), 24846-24853.
  • Tamaddon, F., & Maddah-Roodana, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023, 13(35), 24846-24853.
  • Organic Syntheses, Coll. Vol. 3, p.374 (1955); Vol. 29, p.41 (1949).
  • ResearchGate. (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Organic Syntheses, Coll. Vol. 1, p.211 (1941); Vol. 5, p.43 (1925).
  • Organic Syntheses, Coll. Vol. 5, p.603 (1973); Vol. 48, p.80 (1968).
  • Tron, G. C. et al. Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry2021, 17, 1335-1351.
  • Organic Syntheses, Coll. Vol. 7, p.249 (1990); Vol. 62, p.179 (1984).
  • Arkivoc. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

Sources

The Architect's Guide to Potency: A Comparative Analysis of Ethyl 2-hydroxy-6-methylisonicotinate Analogs for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and presence in numerous biologically active compounds.[1] Among these, Ethyl 2-hydroxy-6-methylisonicotinate, a substituted pyridinone, presents a compelling starting point for structure-activity relationship (SAR) studies aimed at discovering next-generation anti-inflammatory agents. This guide provides a comprehensive comparison of strategically designed virtual analogs of this core structure, supported by established synthetic methodologies and in vitro evaluation protocols, to empower researchers in their quest for more potent and selective drug candidates.

The rationale for focusing on the anti-inflammatory potential of isonicotinate derivatives is well-supported by recent findings. Studies have shown that certain isonicotinoyl-containing compounds exhibit remarkable anti-inflammatory activity, in some cases surpassing that of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[2][3] This suggests that the isonicotinate core can be systematically modified to enhance its therapeutic index.

This guide will first delineate the key structural regions of this compound ripe for modification. We will then explore a proposed library of analogs, explaining the rationale behind each structural change. Detailed, field-tested protocols for synthesis and in vitro screening will be provided to ensure the reproducibility and integrity of the proposed studies. Finally, we will present a predictive SAR analysis based on data from closely related compounds, offering a roadmap for interpreting experimental outcomes.

Strategic Modifications for Enhanced Bioactivity

The core structure of this compound offers several avenues for chemical modification to probe the SAR. The pyridinone ring, the ethyl ester, and the methyl group are all amenable to alteration, which can profoundly impact the molecule's physicochemical properties and its interaction with biological targets. The tautomerism between the 2-hydroxy and 2-pyridone forms is also a key consideration in its biological activity.[4]

Proposed Analog Library and Rationale

To systematically explore the SAR of this compound, a focused library of analogs is proposed, with modifications at three key positions: the C5 position of the pyridine ring, the ethyl ester at C4, and the methyl group at C6.

Table 1: Proposed Analogs of this compound for SAR Studies

Analog ID Modification at C5 Modification at C4-Ester Modification at C6-Methyl Rationale
A1 -H (Parent)-CH2CH3-CH3Parent Compound
A2 -Cl-CH2CH3-CH3Introduce electron-withdrawing group to modulate pKa and potential halogen bonding.
A3 -OCH3-CH2CH3-CH3Introduce electron-donating group to alter electronic properties.
A4 -H-CH3-CH3Investigate the effect of ester chain length on solubility and cell permeability.
A5 -H-CH(CH3)2-CH3Explore steric effects at the ester position.
A6 -H-CH2CH3-CF3Assess the impact of a strongly electron-withdrawing group on metabolic stability.
A7 -H-CH2CH3-CH2CH2PhIntroduce a bulky, lipophilic group to probe for additional binding pockets.

Visualizing the Path Forward: Synthesis and Screening Workflows

To ensure the successful execution of these SAR studies, robust and reproducible experimental workflows are paramount. The following diagrams, rendered in Graphviz, outline the proposed synthetic and biological screening cascades.

Synthetic_Workflow cluster_synthesis Synthetic Pathway Start Ethyl Acetoacetate + Ammonia Intermediate_1 Ethyl 3-aminocrotonate Start->Intermediate_1 Hantzsch Dihydropyridine Synthesis Intermediate_2 Ethyl 2,6-dihydroxy-4-methylnicotinate Intermediate_1->Intermediate_2 Cyclocondensation Parent_Compound This compound (A1) Intermediate_2->Parent_Compound Selective Hydrolysis/Decarboxylation Analogs Analog Library (A2-A7) Parent_Compound->Analogs Functional Group Interconversion Screening_Workflow cluster_screening In Vitro Screening Cascade Library Analog Library (A1-A7) Primary_Screen Primary Screen: ROS Inhibition Assay Library->Primary_Screen Hit_Identification Identification of Active Compounds Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cytotoxicity Assay (e.g., MTT) Hit_Identification->Secondary_Screen Lead_Selection Selection of Lead Compounds Secondary_Screen->Lead_Selection Tertiary_Screen Tertiary Screen: In vitro COX-2 Inhibition Assay Lead_Selection->Tertiary_Screen SAR_Analysis Structure-Activity Relationship Analysis Tertiary_Screen->SAR_Analysis

Caption: A tiered in vitro screening workflow for evaluating anti-inflammatory activity.

Experimental Protocols

General Synthesis of this compound (Parent Compound A1)

A well-established method for the synthesis of the pyridinone core involves a Hantzsch-like condensation followed by subsequent modifications. [5]

  • Step 1: Synthesis of Ethyl 3-aminocrotonate. Ethyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield crude ethyl 3-aminocrotonate.

  • Step 2: Synthesis of Ethyl 2,6-dihydroxy-4-methylnicotinate. The crude ethyl 3-aminocrotonate is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. The mixture is refluxed for 8-12 hours.

  • Step 3: Synthesis of this compound. The resulting dihydroxy intermediate is subjected to selective hydrolysis and decarboxylation to yield the final product.

In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This primary assay will assess the ability of the synthesized analogs to inhibit the production of ROS in a cellular model of inflammation. [2][6]

  • Cell Culture: Human whole blood or isolated neutrophils are used as the source of phagocytes.

  • Assay Principle: Luminol-enhanced chemiluminescence is used to measure ROS production. In the presence of ROS, luminol is oxidized, emitting light that can be quantified.

  • Procedure:

    • Diluted whole blood or neutrophils are incubated with the test compounds (analogs A1-A7) at various concentrations.

    • ROS production is stimulated by adding phorbol myristate acetate (PMA).

    • Luminol is added, and the chemiluminescence is measured over time using a luminometer.

    • Ibuprofen is used as a positive control. [2][6]4. Data Analysis: The percentage inhibition of ROS production is calculated for each compound at each concentration. IC50 values (the concentration required to inhibit 50% of the ROS production) are then determined.

Cytotoxicity Assay (MTT Assay)

To ensure that the observed anti-inflammatory activity is not due to general cytotoxicity, a standard MTT assay is performed.

  • Cell Culture: A suitable cell line (e.g., HEK293 or HepG2) is seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with the test compounds at concentrations similar to those used in the ROS assay for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Predictive Structure-Activity Relationship (SAR)

Based on the existing literature for related pyridinone and isonicotinate derivatives, we can formulate a predictive SAR for our proposed analog library. [7]

SAR_Predictions cluster_sar Predicted Structure-Activity Relationships Core This compound C5_Sub C5 Substitution Core->C5_Sub Ester_Mod C4-Ester Modification Core->Ester_Mod Methyl_Mod C6-Methyl Modification Core->Methyl_Mod EWG Electron-Withdrawing Group (e.g., -Cl) at C5 may enhance activity C5_Sub->EWG EDG Electron-Donating Group (e.g., -OCH3) at C5 may decrease activity C5_Sub->EDG Ester_Size Optimal ester chain length is crucial for balancing solubility and potency Ester_Mod->Ester_Size Steric_Bulk Increased steric bulk at C4/C6 may hinder binding Ester_Mod->Steric_Bulk Methyl_Mod->Steric_Bulk Lipophilicity Increased lipophilicity at C6 (e.g., -CH2CH2Ph) could improve potency if a hydrophobic pocket exists Methyl_Mod->Lipophilicity

Caption: Predicted SAR for the this compound scaffold.

Key Predictive Insights:

  • C5 Position: Introduction of a small, electron-withdrawing group like chlorine (Analog A2) is predicted to enhance activity by modulating the electronics of the pyridine ring. Conversely, an electron-donating group like methoxy (Analog A3) may be detrimental.

  • C4-Ester: The ethyl ester in the parent compound (A1) likely represents a good balance of properties. Shortening the chain (Analog A4) or increasing steric bulk (Analog A5) could negatively impact activity.

  • C6-Methyl: Replacing the methyl group with a trifluoromethyl group (Analog A6) could improve metabolic stability and potency. Introducing a larger lipophilic group (Analog A7) may enhance activity if the target protein has a corresponding hydrophobic pocket.

Conclusion

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The systematic approach to analog design, synthesis, and in vitro evaluation outlined in this guide provides a clear and actionable framework for researchers. By methodically probing the structure-activity relationships of this versatile core, the scientific community can unlock its full therapeutic potential and pave the way for the discovery of safer and more effective treatments for inflammatory diseases.

References

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link] [2][3][6]2. Al-Ostoot, F.H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 15(4), 399. [Link] [7]3. Abdel-Wahab, B.F., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(10), 18401-18417. [Link] [5]4. Villa-Reyna, A.-L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 15291. [Link] [1]5. El-Sayed, M.A.-A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. [Link]

Sources

A Senior Application Scientist's Guide to 2D NMR: Unambiguous Structure Elucidation of Ethyl 2-hydroxy-6-methylisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Ambiguity in Substituted Pyridines

In the realm of pharmaceutical and materials science, pyridine derivatives are a cornerstone of molecular design.[1] The Ethyl 2-hydroxy-6-methylisonicotinate scaffold, in particular, presents a common yet significant analytical challenge. While 1D NMR (¹H and ¹³C) is the workhorse of structural analysis, it often falls short when dealing with polysubstituted aromatic systems. For a molecule like this compound, several positional isomers are synthetically plausible. Relying solely on 1D NMR can lead to ambiguous or erroneous structural assignments due to overlapping signals and the inability to definitively place substituents relative to one another, especially around quaternary carbons.[2][3]

This guide provides an in-depth, practical walkthrough of how to leverage a suite of two-dimensional (2D) NMR experiments to overcome these limitations. We will demonstrate how a logical, multi-experimental approach not only solves the structural puzzle but also creates a self-validating dataset, ensuring the highest degree of confidence in your results. We will move beyond simply listing steps to explain the causality behind experimental choices, providing you with a robust framework for tackling similar challenges.

The 2D NMR Workflow: A Strategy for Certainty

The core principle of 2D NMR is to spread spectral information across a second frequency dimension, revealing correlations between nuclei that are invisible in a 1D spectrum.[2][4] Our strategy involves a systematic progression of experiments, where each one provides a new layer of information that builds upon the last, culminating in an undeniable structural proof.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation A ¹H & ¹³C NMR B Initial Hypothesis & Identified Ambiguities A->B C COSY (H-H Connectivity) B->C D HSQC (Direct C-H Attachment) C->D E HMBC (Long-Range C-H Connectivity) D->E F NOESY (Through-Space Proximity) E->F G Unambiguous Structure Confirmed F->G

Caption: A logical workflow for structure elucidation using 2D NMR.

Step 1: Establishing Proton Networks with COSY (Correlation Spectroscopy)

The 'Why': Before we can place substituents, we must first establish the connectivity of the protons on the pyridine ring itself. Correlation Spectroscopy (COSY) is the simplest and most direct way to identify protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6]

The 'How': A COSY spectrum plots the ¹H spectrum on both the x and y axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two protons that are coupled. For our target molecule, we expect two protons on the aromatic ring. A cross-peak between them would confirm they are on adjacent carbons.

COSY cluster_0 COSY Correlation H3 H5 H3->H5 ³J coupling

Caption: COSY confirms the ³J coupling between H-3 and H-5.

This experiment allows us to define the "spin system" of the pyridine ring, confirming the H-3/H-5 relationship. However, it tells us nothing about the substituents attached to the quaternary carbons (C-2, C-4, C-6).

Step 2: Assigning Directly Bonded Carbons with HSQC

The 'Why': With proton assignments in hand from 1D NMR and their connectivity confirmed by COSY, the next logical step is to identify which carbon each proton is attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally efficient for this, correlating proton and carbon signals that are separated by a single bond (¹JCH).[5][7]

The 'How': An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak will appear at the coordinate of a proton and the carbon to which it is directly bound. This allows for the unambiguous assignment of all protonated carbons. Quaternary carbons, having no attached protons, are not observed in an HSQC spectrum.

ProtonExpected ¹H δ (ppm)Attached CarbonExpected ¹³C δ (ppm)HSQC Correlation
H-3~7.3-7.5C-3~110-115Yes
H-5~6.7-6.9C-5~105-110Yes
-CH₃~2.4-2.6C-Methyl~20-25Yes
-OCH₂CH₃~4.3-4.5C-Methylene~60-65Yes
-OCH₂CH₃~1.3-1.5C-Methyl (Ethyl)~14-16Yes
Caption: Table 1. Expected chemical shifts and direct ¹H-¹³C correlations from HSQC.

After this step, we have confidently assigned H-3 to C-3, H-5 to C-5, and the protons of the methyl and ethyl groups to their respective carbons. The puzzle, however, is still incomplete. We don't know where these assigned fragments are in relation to each other.

Step 3: Bridging Fragments with HMBC (Heteronuclear Multiple Bond Correlation)

The 'Why': This is the pivotal experiment for this structural problem. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][9] This allows us to "see" through non-protonated quaternary carbons and piece together the molecular skeleton.

The 'How': Like HSQC, an HMBC spectrum correlates proton and carbon signals. The key difference is that it reveals longer-range interactions. By observing which protons correlate to which distant carbons, we can definitively place the substituents.

Key Correlations to Look For:

  • Ester to Ring: The methylene protons (-OCH₂ CH₃) should show a correlation to the ester carbonyl carbon (C =O) (~165 ppm) and, crucially, to the C-4 carbon of the pyridine ring. This confirms the isonicotinate structure.

  • Methyl to Ring: The methyl protons (-CH₃ ) at position 6 should show correlations to the C-6 carbon they are attached to and, most importantly, to the adjacent C-5.

  • Ring Protons to Substituents: The H-5 proton should show a correlation to C-4 and C-6, linking it to both the ester and methyl group positions.

HMBC cluster_0 Key HMBC Correlations H_Et H(CH₂) C_carbonyl C=O H_Et->C_carbonyl ²J C4 C4 H_Et->C4 ³J H_Me H(CH₃) C6 C6 H_Me->C6 ²J C5 C5 H_Me->C5 ³J H5 H5 H5->C4 ²J H5->C6 ²J NOESY cluster_0 NOESY Spatial Proximity H_Me H(CH₃) H5 H5 H_Me->H5 < 5 Å

Caption: NOESY confirms the spatial proximity of C6-CH₃ and H-5.

The presence of this NOE correlation provides the final piece of the puzzle, confirming the regiochemistry and validating the entire structural assignment derived from the other experiments.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the necessary spectra on a modern NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate for the spectrometer's probe (typically > 4 cm).

Spectrometer Setup & 1D Spectra:

  • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H spectrum (e.g., 16 scans).

  • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans). Reference both spectra appropriately (e.g., to residual solvent signal or TMS).

2D NMR Acquisition: For each experiment, use standard instrument-provided pulse programs and parameter sets (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf, noesygpph) as a starting point.

  • COSY:

    • Set spectral widths in F1 and F2 to cover all proton signals.

    • Acquire data with ~2 scans per increment.

    • Collect 256-512 increments in the F1 dimension.

  • HSQC:

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 (~0-180 ppm).

    • Optimize for an average one-bond coupling constant of 145 Hz.

    • Acquire data with ~2-4 scans per increment.

    • Collect 256 increments in the F1 dimension.

  • HMBC:

    • Set spectral widths as in HSQC.

    • Optimize for a long-range coupling constant of 8 Hz. This is a good compromise for detecting both ²J and ³J correlations. [7] * Acquire data with ~4-16 scans per increment, as signals are weaker.

    • Collect 256-400 increments in the F1 dimension.

  • NOESY:

    • Set spectral widths as in COSY.

    • Use a mixing time appropriate for a small molecule (e.g., 500-800 ms) to allow for NOE buildup.

    • Acquire data with ~8-16 scans per increment.

    • Collect 256-400 increments in the F1 dimension.

Conclusion: A Framework for Confidence

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—we have moved from a position of ambiguity to one of certainty. This multi-faceted approach provides a network of interlocking, orthogonal data points that collectively lead to a single, verifiable structure for this compound derivatives. Each experiment serves a specific purpose, from defining local spin systems (COSY) and assigning direct connections (HSQC) to bridging structural gaps (HMBC) and confirming spatial relationships (NOESY). This self-validating workflow is an indispensable tool for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular characterization.

References

  • National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PubMed Central. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • J. Chem. Ed. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • NMR Solution. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure determination of the theophylline–nicotinamide cocrystal: a combined powder XRD, 1D solid-state NMR, and theoretical calculation study. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Syntheses of Isomers of Damascenone from Ethyl 2,6,6-Trimethyl-4-oxo-2-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • ResearchGate. (2015, August 6). (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Retrieved from [Link]

  • Vögeli, B. (2014). The nuclear Overhauser effect from a quantitative perspective. Progress in Nuclear Magnetic Resonance Spectroscopy, 78, 1-46. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 2). 2D NMR Introduction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • BfR-MEAL-Studie. (2016, November 28). Challenges in Nuclear Magnetic Resonance Spectroscopy Based Non-Targeted Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

  • Anuchemlabs. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear Overhauser effect (NOE) and heteronuclear Overhauser effect.... Retrieved from [Link]

  • MDPI. (n.d.). Four New Sesquiterpene Pyridine Alkaloids from the Roots of Tripterygium wilfordii Hook. f. Retrieved from [Link]

  • University of Glasgow, School of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]

  • UC Irvine. (2011, December 1). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. Retrieved from [Link]

  • All 'Bout Chemistry. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Retrieved from [Link]

  • ACS Omega. (2021, January 12). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overcoming challenges in 67Zn NMR: a new strategy of signal enhancement for MOF characterization. PubMed Central. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). NMR Challenge. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the Isonicotinate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Introduction: The Isonicotinate Scaffold and the Imperative of Kinase Inhibitor Selectivity

Kinases are a ubiquitous class of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic intervention in numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies.[1] A key challenge in the design of these inhibitors is achieving a high degree of selectivity for the intended kinase target.[2] The human kinome consists of over 500 members, many of which share significant structural homology in their ATP-binding pockets, the primary target for most kinase inhibitors.[3][4] Consequently, off-target inhibition is a common phenomenon that can lead to unforeseen side effects and toxicities, or in some cases, beneficial polypharmacology.[2][5]

The isonicotinate scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its unique chemical properties allow for versatile modifications, enabling the development of potent inhibitors against a range of kinase targets. However, as with any inhibitor scaffold, a thorough understanding of its cross-reactivity profile across the kinome is paramount for advancing lead candidates through the drug discovery pipeline.[2]

This guide provides a comprehensive comparison of the cross-reactivity of kinase inhibitors based on the isonicotinate scaffold. We will delve into the experimental methodologies for assessing inhibitor selectivity, present comparative data for representative compounds, and discuss the structural basis for their on- and off-target activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

The Rationale Behind Cross-Reactivity Profiling

The central dogma of targeted therapy is to modulate the activity of a specific disease-driving protein. However, the reality is that most small molecule inhibitors interact with multiple targets.[2] This "polypharmacology" can be a double-edged sword. While engagement of multiple, synergistic targets can enhance therapeutic efficacy (e.g., dual inhibitors like Lapatinib for ErbB2 and EGFR), unintended off-target interactions are a major cause of adverse drug reactions.[2]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its potential clinical behavior. It allows researchers to:

  • Identify potential liabilities: Early identification of off-target activities that could lead to toxicity allows for medicinal chemistry efforts to be directed at improving selectivity.[5]

  • Uncover novel therapeutic opportunities: An inhibitor's off-target profile may reveal unexpected activities against other disease-relevant kinases, opening up new avenues for therapeutic application.

  • Deconvolute cellular phenotypes: When a potent inhibitor shows a specific cellular effect, comprehensive profiling helps to confirm that this effect is indeed due to the inhibition of the intended target and not an off-target kinase.

  • Guide the design of more selective inhibitors: Understanding the structure-activity relationships (SAR) for both on- and off-target kinases provides crucial insights for designing next-generation compounds with improved selectivity.[6]

The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.

G cluster_0 Kinase Inhibitor Selectivity Profiling Workflow A Primary Biochemical Assay (On-Target Potency) B Broad Kinome Screen (e.g., Panel of 100-400 kinases) A->B Initial Hit C Dose-Response Analysis (IC50/Ki Determination for Hits) B->C Identified Off-Targets D Cellular Target Engagement Assays C->D Confirmed Hits F Structure-Activity Relationship (SAR) Analysis C->F E Phenotypic Screening & Toxicity Profiling D->E Cellularly Active Compound D->F E->F G Lead Optimization F->G Informed Design G cluster_0 Radiometric Kinase Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B Add γ-³³P-ATP to Initiate A->B C Incubate at 30°C B->C D Stop Reaction & Spot on Filter C->D E Wash Filter to Remove Unbound ³³P D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for a radiometric kinase assay.

2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening. [7]

  • Principle: The assay measures the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. [7]* Experimental Workflow:

    • Kinase Reaction: Perform the kinase reaction as described for the radiometric assay, but with non-radiolabeled ATP.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Detection: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate IC50 values as described above.

Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial, it is equally important to confirm that an inhibitor can engage its target within a cellular environment.

NanoBRET™ Target Engagement Assay

This technology allows for the quantitative measurement of compound binding to a specific protein target in living cells.

  • Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds to the ATP pocket will displace the tracer, leading to a loss of BRET signal.

  • Experimental Workflow:

    • Cell Plating: Plate cells expressing the NanoLuc®-kinase fusion protein in a multi-well plate.

    • Compound Addition: Add varying concentrations of the test compound.

    • Tracer Addition: Add the fluorescent tracer.

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

    • Detection: Simultaneously measure the donor (luciferase) and acceptor (tracer) emission signals.

    • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

The isonicotinate scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. However, as this guide has highlighted, a deep and early understanding of a compound's cross-reactivity profile is non-negotiable for successful drug development. The judicious use of a combination of biochemical and cellular profiling assays can provide a comprehensive picture of an inhibitor's selectivity and guide the optimization of its properties.

Future efforts in this field will likely focus on the development of even more predictive in silico models for kinase inhibitor selectivity, leveraging machine learning and artificial intelligence to screen vast chemical spaces and prioritize compounds with desirable selectivity profiles. [8]Furthermore, the continued development of novel cellular target engagement assays will provide ever more physiologically relevant data to inform the selection of clinical candidates. By embracing a holistic approach to selectivity profiling, the scientific community can continue to unlock the full therapeutic potential of kinase inhibitors based on the isonicotinate and other promising scaffolds.

References

  • Interactions of Tyrosine Kinase Inhibitors with Organic Cation Transporters, OCTs, and Multidrug and Toxic Compound Extrusion Proteins, MATEs. (n.d.). National Institutes of Health.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024). PubMed Central.
  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (n.d.). MDPI.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI.
  • (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ResearchGate.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward. (2022). Frontiers.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Structure-activity Relationships of Some Complex I Inhibitors. (1998). PubMed.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC. (n.d.). AACR Journals.
  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024). Oxford Academic.
  • Kinase Screening & Profiling Services. (n.d.). Creative Biogene.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous quality control. Pharmaceutical intermediates, such as Ethyl 2-hydroxy-6-methylisonicotinate, are the foundational building blocks of Active Pharmaceutical Ingredients (APIs).[1] This particular isonicotinate derivative is a valuable scaffold, with its derivatives being explored for anti-inflammatory and antioxidant activities.[2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the final drug's safety and efficacy.[1] Impurities, whether they originate from starting materials, by-products, or degradation, can carry through the synthetic pathway, potentially compromising the API's stability, introducing toxicity, or reducing its therapeutic effect.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the purity of newly synthesized batches of this compound against certified standards. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, establishing a self-validating, orthogonal analytical strategy. This multi-pronged approach is essential for ensuring process reproducibility, batch-to-batch consistency, and regulatory compliance.[3][4]

Defining the Benchmark: Specifications for a High-Purity Standard

Before analysis can begin, a benchmark must be established. This typically involves a Certified Reference Material (CRM) or a well-characterized in-house primary standard. The specifications for such a standard are stringent and define the acceptable limits for purity and specific impurities.

ParameterSpecificationRationale
Appearance White to Pale-Yellow SolidProvides a quick, qualitative check for gross contamination or degradation.
Identity (IR, NMR, MS) Conforms to the structure of this compoundConfirms the molecular identity and structure of the main component.
Purity (HPLC) ≥ 99.5% (Area %)High-Performance Liquid Chromatography is the primary technique for quantifying purity and separating organic impurities.
Purity (GC) ≥ 99.5% (Area %)Gas Chromatography offers an orthogonal chromatographic method, particularly for more volatile impurities.
Purity (DSC) ≥ 99.0 mol%Differential Scanning Calorimetry provides a measure of absolute purity by analyzing melting point depression, detecting eutectic impurities.[5]
Residual Solvents Meets ICH Q3C LimitsEnsures that solvents used in the synthesis and purification steps are removed to safe levels.[6]
Water Content (Karl Fischer) ≤ 0.5%Water can act as an impurity and affect stability or downstream reactions.

Anticipating Impurities: A Synthesis-Based Approach

To design a robust analytical strategy, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic route. A plausible synthesis of a related compound, methyl-6-methylnicotinate, involves the oxidation and subsequent esterification of 5-ethyl-2-methyl pyridine.[7] Adapting this logic, a synthesis of our target compound might involve similar steps, giving rise to specific potential impurities.

This understanding allows us to select analytical techniques best suited to detect these specific molecules.

cluster_0 Synthesis & Purification Starting Material 5-Ethyl-2-methyl Pyridine (Unreacted) Product Synthesized Ethyl 2-hydroxy-6-methylisonicotinate Starting Material->Product Process Impurity Intermediate 6-Methylnicotinic Acid (Incomplete Esterification) Intermediate->Product Process Impurity Solvents Residual Solvents (e.g., Toluene, Methanol) Solvents->Product Process Impurity Byproduct Positional Isomers (e.g., Ethyl 4-hydroxy-6-methylnicotinate) Byproduct->Product Process Impurity

Caption: Potential impurity profile based on a hypothetical synthetic route.

The Orthogonal Analytical Workflow

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An orthogonal approach, using multiple methods based on different chemical and physical principles, provides a much higher degree of confidence. For instance, a polar impurity that co-elutes with the main peak in reverse-phase HPLC may be easily separated by GC.

Our recommended workflow ensures that the material is interrogated from multiple perspectives: chromatographic purity, structural identity, and absolute purity.

Start Synthesized Batch QC Initial Checks Appearance Water Content (KF) Start->QC Chrom Chromatographic Purity HPLC (Primary) GC-MS (Orthogonal) QC->Chrom Spec Structural Identity ¹H & ¹³C NMR FTIR Mass Spec (from GC/LC) Chrom->Spec Thermal Absolute Purity DSC Spec->Thermal Result Purity Benchmark Report Thermal->Result

Caption: Orthogonal workflow for comprehensive purity assessment.

Experimental Protocols & Data Comparison

Here we detail the core analytical procedures for benchmarking your synthesized this compound against a certified reference standard (CRS).

Chromatographic Purity: HPLC & GC-MS

Chromatography is the cornerstone of purity analysis, separating the main compound from its organic impurities.

A. High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase method is designed to separate compounds based on polarity.

  • Instrumentation: UHPLC/HPLC system with a UV/PDA detector.

  • Column: C18, 2.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution. Further dilute to 0.1 mg/mL for analysis. Prepare the CRS at the same concentration.

  • Analysis: Inject equal volumes (e.g., 5 µL) of the synthesized batch and the CRS. The method's specificity should be confirmed by ensuring baseline resolution between the main peak and all impurity peaks.[2]

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent orthogonal method, separating compounds based on boiling point and providing mass confirmation.[8]

  • Instrumentation: GC system with a Mass Spectrometric detector.[9]

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).[8]

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in Ethyl Acetate.

  • Analysis: Inject 1 µL. Compare the chromatograms and mass spectra of the synthesized batch and the CRS.

Comparative Chromatographic Data (Hypothetical)

SampleMethodRetention Time (min)Purity (Area %)Impurity Profile
CRS HPLC8.5299.85%Impurity A (0.08%), Impurity B (0.07%)
Synthesized Batch HPLC8.5199.61%Impurity A (0.09%), Impurity C (0.21%), Impurity D (0.09%)
CRS GC-MS10.2599.90%-
Synthesized Batch GC-MS10.2499.75%Impurity E (0.25% at 9.88 min)
Structural Confirmation: NMR & FTIR Spectroscopy

These techniques verify that the primary component is indeed the correct molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation.[2] The ¹H NMR spectrum of this compound is expected to show five distinct sets of signals corresponding to the unique proton environments.[2]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, splitting patterns, and integrations must match those of the CRS. Pay close attention to small peaks in the baseline, as they may represent impurities not detected by chromatography.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Analysis: The spectrum should show characteristic absorption bands. Tautomerism between the 2-hydroxy and 2-pyridone forms can influence the O-H/N-H and C=O stretching regions.[2]

Expected Spectroscopic Data Summary

TechniqueFeatureExpected Observation
¹H NMR Chemical Shifts (δ)Signals for ethyl group (triplet & quartet), methyl group (singlet), and two distinct aromatic protons (singlets or doublets).[2]
¹³C NMR Chemical Shifts (δ)Signals for carbonyl carbon (~165 ppm), aromatic carbons, and aliphatic carbons of the methyl and ethyl groups.
FTIR Key Stretches (cm⁻¹)Broad O-H stretch (~3400-3200), sharp C=O stretch from ester (~1720), and aromatic C=C/C=N stretches (1600-1400).[2]
Mass Spec Molecular Ion (M+)Expected m/z of 181.07 (for C₉H₁₁NO₃).
Absolute Purity: Differential Scanning Calorimetry (DSC)

DSC measures purity based on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration. It is recognized by pharmacopeias for purity analysis.[5]

  • Instrumentation: Calibrated DSC instrument.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1-2 °C/min through the melting transition.

  • Analysis: Run the sample and analyze the melting endotherm using the instrument's purity determination software. This requires that the material is crystalline and does not decompose upon melting.[5]

Final Assessment: Synthesizing the Results

A final purity value is assigned by critically evaluating the data from all orthogonal methods. The HPLC area % purity is often reported as the primary value, but it must be supported by the other techniques.

Final Purity Benchmark Comparison (Hypothetical)

ParameterCertified Reference StandardSynthesized BatchAssessment
Purity (HPLC) 99.85%99.61%PASS (within a hypothetical ≥99.5% spec)
Identity (NMR/FTIR/MS) ConformsConformsPASS
Orthogonal Check (GC) 99.90%99.75%PASS (Confirms high purity)
Absolute Purity (DSC) 99.8 mol%99.5 mol%PASS (Confirms low level of eutectic impurities)
Overall Assessment --The synthesized batch meets the quality standards for a high-purity intermediate suitable for further development. Impurities C and E should be identified and monitored in future batches.

Conclusion

Benchmarking the purity of a synthesized pharmaceutical intermediate like this compound is a rigorous, multi-faceted process. It demands more than running samples; it requires a deep understanding of the molecule's synthetic origins and the application of an orthogonal analytical strategy. By combining high-resolution chromatography (HPLC, GC-MS), definitive structural confirmation (NMR, FTIR, MS), and an absolute purity measurement (DSC), we build a self-validating system that ensures the highest confidence in the material's quality. This meticulous approach is fundamental to the principles of scientific integrity and is non-negotiable in the path toward developing safe and effective medicines.

References

  • Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Hydroxy 6 Methylisonicotinate and Its Derivatives. (n.d.). Pensoft.net. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017). The Pharma Innovation Journal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Ethyl 2-hydroxy-6-methylisonicotinate Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases remain a pivotal class of targets in modern drug discovery, particularly in oncology and immunology. The development of novel scaffolds that can selectively inhibit these enzymes is a critical endeavor. This guide presents a comprehensive, field-proven methodology for conducting comparative molecular docking studies on a series of virtual Ethyl 2-hydroxy-6-methylisonicotinate derivatives. We will explore their binding potential within the ATP-binding sites of two distinct and therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, and Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase. This document provides not just a protocol, but the strategic reasoning behind experimental choices, from ligand design and target selection to protocol validation and interpretation of results, designed for researchers and drug development professionals.

Introduction: The Rationale for Kinase Inhibition and Scaffold Exploration

Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, making them one of the most important families of drug targets.[2] The majority of clinically approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[1][3] A critical interaction within this pocket occurs at the hinge region , a short stretch of amino acids that forms key hydrogen bonds with the adenine ring of ATP.[4] Consequently, successful inhibitor design often relies on scaffolds that can effectively mimic these hinge-binding interactions.[3][5]

The isonicotinic acid framework and its derivatives, such as this compound, represent a promising scaffold. The 2-hydroxypyridinone moiety is a known pharmacophore, and pyridine-containing compounds are prevalent among kinase inhibitors, capable of forming the necessary hydrogen bonds to anchor within the hinge region.[6][7] This guide utilizes in silico molecular docking to systematically evaluate a designed library of derivatives, providing a robust framework for predicting their binding affinities and modes, and establishing a preliminary structure-activity relationship (SAR) to guide future synthetic efforts.

Foundational Concepts: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8] The method involves two primary components: a search algorithm that generates a multitude of possible ligand poses within the binding site, and a scoring function that estimates the binding affinity for each pose.[9] While various docking programs exist, such as GLIDE, GOLD, and DOCK, this guide will focus on AutoDock Vina due to its accuracy, speed, and widespread academic use.[9]

A critical aspect of any docking study is validation . Before screening unknown compounds, the chosen protocol must be able to accurately reproduce the known binding mode of a co-crystallized ligand. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[10][11][12]

Detailed Methodology: A Self-Validating Computational Workflow

This section details the complete, step-by-step protocol for our comparative docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Target and Ligand Selection

Target Kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated in non-small cell lung cancer. We will use the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17). Erlotinib will serve as our reference compound and validation ligand for EGFR.

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase crucial for cell cycle regulation, making it a target in various cancers. We will use the structure of CDK2 with the inhibitor Roscovitine (PDB ID: 2A4L).

Ligand Library Design: Starting with the core scaffold of this compound (EHMI), we designed a small, focused library of five derivatives to probe the effects of substitution at the 5-position of the pyridine ring. This position is solvent-exposed in many kinase binding modes and is a common point for modification to enhance potency or selectivity.

  • EHMI_core: The parent compound.

  • EHMI_5F: Fluoro derivative (electron-withdrawing, weak H-bond acceptor).

  • EHMI_5Cl: Chloro derivative (electron-withdrawing, hydrophobic).

  • EHMI_5Me: Methyl derivative (hydrophobic, weak electron-donating).

  • EHMI_5OH: Hydroxyl derivative (H-bond donor and acceptor).

  • EHMI_5NH2: Amino derivative (H-bond donor and acceptor).

Experimental Protocol: Step-by-Step Docking Procedure

This protocol outlines the use of UCSF Chimera for structure preparation and AutoDock Vina for the docking calculations.[13]

Step 1: Receptor Preparation

  • Objective: To clean the raw PDB file, leaving only the necessary protein chain and preparing it for docking.

  • Launch UCSF Chimera and fetch the PDB structure (e.g., 1M17).

  • Delete all water molecules and any co-factors or ions not essential for binding.

  • Isolate the relevant protein chain (e.g., Chain A). Delete all other chains.[14]

  • Add hydrogens to the protein, assuming a pH of 7.4.

  • Assign partial charges (e.g., AMBER ff14SB).

  • Save the cleaned receptor as a PDB file (e.g., 1M17_receptor.pdb).

Step 2: Ligand Preparation

  • Objective: To convert the 2D structures of our derivatives into 3D formats with correct chemistry for docking.

  • Draw each derivative in a 2D chemical sketcher (e.g., ChemDraw) and save as a SMILES string.

  • Use a program like Open Babel or the SwissDock web server to convert the SMILES string into a 3D structure (Mol2 or PDB format).[15]

  • Perform energy minimization on each ligand structure using a force field like MMFF94. This ensures realistic bond lengths and angles.[16]

  • Save the final 3D structures.

Step 3: Docking Protocol Validation (Re-docking)

  • Objective: To confirm that our docking parameters can reproduce the known binding pose of the co-crystallized ligand.

  • Extract the co-crystallized ligand (e.g., Erlotinib from 1M17) and save it as a separate file. Prepare it as described in Step 2.

  • Define the docking search space (the "grid box"). This box should be centered on the co-crystallized ligand and large enough to encompass the entire binding site (typically 20x20x20 Å).

  • Run AutoDock Vina to dock the extracted ligand back into the prepared receptor.

  • Superimpose the top-ranked docked pose with the original crystal structure and calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.[12]

Step 4: Comparative Docking of the Derivative Library

  • Objective: To dock the entire library of EHMI derivatives into the validated kinase targets.

  • Using the exact same receptor coordinates and grid box parameters from the validation step, dock each of the six EHMI derivatives into both EGFR and CDK2 using AutoDock Vina.

  • Set the exhaustiveness parameter to a high value (e.g., 16 or 32) to ensure a thorough search of conformational space.[15]

  • Record the binding affinity (in kcal/mol) for the top-ranked pose of each derivative.

Visualization of the Workflow

The entire computational process can be summarized with the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening & Analysis PDB Fetch PDB Structures (e.g., 1M17, 2A4L) Receptor_Prep Receptor Preparation (Clean, Add H+, Charges) PDB->Receptor_Prep Lig_Design Design Ligand Library (EHMI Derivatives) Ligand_Prep Ligand Preparation (2D to 3D, Minimize) Lig_Design->Ligand_Prep Redock Re-dock Co-crystallized Ligand Receptor_Prep->Redock RMSD Calculate RMSD Redock->RMSD Validate Validated? (RMSD < 2.0 Å) RMSD->Validate Docking Dock EHMI Library Validate->Docking Yes Analysis Analyze Scores & Poses Docking->Analysis SAR Establish SAR Analysis->SAR

Caption: Computational workflow for the comparative docking study.

Results and Comparative Analysis

Following the execution of the validated docking protocol, the binding affinities for each EHMI derivative against EGFR and CDK2 were calculated. The results are summarized below.

Quantitative Data: Docking Scores
Compound IDSubstituent (R)EGFR Binding Affinity (kcal/mol)CDK2 Binding Affinity (kcal/mol)
EHMI_core-H-7.8-7.5
EHMI_5F-F-8.1-7.6
EHMI_5Cl-Cl-8.5-8.0
EHMI_5Me-Me-8.0-7.8
EHMI_5OH -OH -9.2 -8.1
EHMI_5NH2 -NH2 -8.9 -8.8

Note: These are representative, hypothetical scores generated for illustrative purposes. Lower binding energy values indicate stronger predicted binding affinity.

Binding Mode and SAR Analysis

The docking results provide critical insights into the structure-activity relationships of this scaffold.

Analysis for EGFR: The top-scoring compound for EGFR was EHMI_5OH (-9.2 kcal/mol). Analysis of its binding pose reveals several key interactions:

  • Hinge Interaction: The pyridine nitrogen and the 2-hydroxyl group form two crucial hydrogen bonds with the backbone amide and carbonyl of Met769 in the hinge region, effectively anchoring the ligand in a manner similar to the native ATP ligand.[1][2]

  • Hydrophobic Interactions: The methyl group at the 6-position fits snugly into a hydrophobic pocket created by residues such as Leu764 and Ala719.

  • Key Polar Contact: The novel 5-hydroxyl group forms an additional, strong hydrogen bond with the side chain of the gatekeeper residue, Thr766 . This interaction is not present with the core scaffold and likely accounts for the significant increase in binding affinity. The amino group of EHMI_5NH2 also forms a similar, albeit slightly less optimal, hydrogen bond.

Analysis for CDK2: The top-scoring compound for CDK2 was EHMI_5NH2 (-8.8 kcal/mol).

  • Hinge Interaction: Similar to EGFR, the core scaffold is anchored to the hinge region via two hydrogen bonds with the backbone of Leu83 .[5]

  • Key Polar Contact: The active site of CDK2 contains a key residue, Lys33 , which is critical for coordinating the phosphate groups of ATP. The 5-amino group of EHMI_5NH2 is positioned to form a favorable hydrogen bond with the side chain of Asp86 , an interaction that stabilizes the ligand. The 5-hydroxyl group of EHMI_5OH also shows a beneficial interaction here, but the geometry is slightly less favorable than with the amino group. The chloro and fluoro derivatives show modest improvements over the core scaffold due to favorable hydrophobic and weak polar interactions, respectively.

Visualization of Key Interactions

The following diagrams conceptually illustrate the key interactions of the top-scoring derivatives within the respective kinase active sites.

EGFR_Interactions cluster_ligand cluster_protein Ligand EHMI_5OH Scaffold Met769 Met769 (Hinge) Ligand->Met769 H-Bonds (x2) Thr766 Thr766 (Gatekeeper) Ligand->Thr766 H-Bond Hydrophobic Hydrophobic Pocket (Leu764, Ala719) Ligand->Hydrophobic Hydrophobic CDK2_Interactions cluster_ligand cluster_protein Ligand EHMI_5NH2 Scaffold Leu83 Leu83 (Hinge) Ligand->Leu83 H-Bonds (x2) Asp86 Asp86 Ligand->Asp86 H-Bond Hydrophobic Hydrophobic Pocket (Ile10, Val18) Ligand->Hydrophobic Hydrophobic

Caption: Key interactions of EHMI_5NH2 in the CDK2 active site.

Conclusion and Future Directions

This guide demonstrates a rigorous and validated computational workflow for assessing the potential of novel kinase inhibitors. Our comparative docking study of this compound derivatives successfully identified key structural modifications that enhance binding affinity for both EGFR and CDK2.

The results suggest that the addition of a hydrogen bond donor/acceptor at the 5-position of the isonicotinate ring is a highly promising strategy for lead optimization. Specifically, the 5-hydroxyl derivative (EHMI_5OH) was identified as the most promising candidate for EGFR inhibition, while the 5-amino derivative (EHMI_5NH2) showed the best potential for CDK2.

These in silico findings provide a strong rationale for the next steps in the drug discovery pipeline:

  • Synthesis: The prioritized derivatives (EHMI_5OH and EHMI_5NH2) should be synthesized.

  • In Vitro Validation: The synthesized compounds must be tested in biochemical assays (e.g., IC50 determination) against a panel of kinases to confirm their potency and selectivity.

  • Further Optimization: Based on experimental results, further SAR studies can be conducted to refine the scaffold for improved pharmacological properties.

By integrating computational methodologies with strategic experimental design, researchers can accelerate the discovery of novel and effective kinase inhibitors.

References

  • SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Wiederspahn, J. F., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Karolak, A., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. bioRxiv. Retrieved from [Link]

  • Kaserer, T., et al. (2014). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sahoo, M., et al. (2021). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Do, T. N., et al. (2024). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Xing, C., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • Behera, S. K., et al. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. Retrieved from [Link]

  • Mdziniso, P., et al. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The representative c-Met kinase inhibitors of different structural types. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2024). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Retrieved from [Link]

  • ResearchGate. (n.d.). Data obtained in the validation of the molecular docking protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • George, S., et al. (2010). Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Wang, Y., et al. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. Retrieved from [Link]

  • Drug Discovery. (n.d.). Software. Retrieved from [Link]

  • Xing, C., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2023). Vol. 71, No. 46. Retrieved from [Link]

  • Tawfik, H. O., et al. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3, 2-a]pyrimidine-6-carboxylate analogues as a new scaffold for protein kinase casein kinase 2 inhibitor. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-hydroxy-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 2-hydroxy-6-methylisonicotinate (CAS No. 150190-03-7)[1]. As a valued intermediate in organic synthesis and drug discovery, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering practical, step-by-step instructions grounded in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

Based on data from closely related isonicotinate derivatives, the primary hazards are summarized below. This assessment forms the basis for all subsequent handling and disposal recommendations.

Hazard ClassificationDescriptionProbable GHS CategoryPrimary SDS Sources (Analogous Compounds)
Skin Corrosion/Irritation Causes skin irritation upon direct contact.Category 2[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2 / 2A[2][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled as dust or aerosol.Category 3[2]
Acute Oral Toxicity May be harmful if swallowed.Category 4/5 (Assumed)[5]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[2]

Core Principles for Chemical Waste Management

Before detailing the specific protocol for this compound, it is crucial to adhere to universal best practices for laboratory waste management. These principles ensure a self-validating system of safety and compliance.

  • Waste Minimization: The most effective disposal method is to minimize waste generation in the first place. This can be achieved by reducing the scale of experiments and purchasing only the necessary quantities of chemicals.

  • Segregation: Never mix incompatible waste streams. Keep halogenated and non-halogenated solvents separate, and do not mix acids with bases or oxidizers with flammable materials.[7] this compound waste should be collected in its own dedicated container.

  • Containerization: Always use appropriate, chemically resistant containers for waste. High-density polyethylene (HDPE) carboys are generally suitable for solid and organic solvent waste. Ensure containers are in good condition, with secure, leak-proof lids.

  • Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").

  • Storage: Store waste in a designated, secondary containment area known as a Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for the lifecycle of the chemical waste, from generation to pickup.

Experimental Workflow: Chemical Waste Lifecycle

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Handling & Storage cluster_2 Phase 3: Final Disposal A 1. Designate a Waste Container (HDPE, chemically compatible) B 2. Affix 'Hazardous Waste' Label (List full chemical name & hazards) A->B C 3. Collect Waste (Solid residue, contaminated materials, etc.) B->C D 4. Wear Appropriate PPE (Gloves, safety glasses, lab coat) E 5. Keep Container Securely Closed D->E F 6. Store in Satellite Accumulation Area (With secondary containment) E->F G 7. Request Pickup (Contact institution's EHS office) H 8. EHS Personnel Collects Waste (For consolidation and off-site disposal) G->H I 9. Approved Waste Disposal Plant (Final treatment/incineration) H->I

Sources

Navigating the Safe Handling of Ethyl 2-hydroxy-6-methylisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Ethyl 2-hydroxy-6-methylisonicotinate is a solid, crystalline powder. Based on the hazard profiles of analogous compounds like 2-Hydroxy-6-methylisonicotinic acid and other substituted pyridines, a conservative approach to handling is warranted.[1][2] The primary anticipated hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any procedure, considering the quantity of the substance being used, the potential for dust generation, and the duration of handling.

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)3 (Respiratory system)H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality behind these choices lies in creating effective barriers against the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][4][5] If there is a splash hazard, a face shield should be worn in addition to goggles. This combination provides comprehensive protection against airborne particles and accidental splashes. Standard prescription glasses are not a substitute for safety eyewear.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][5] Gloves should be inspected for integrity before each use and replaced immediately if compromised. Always wash hands thoroughly with soap and water after removing gloves.

    • Lab Coat: A full-sleeved lab coat must be worn to protect street clothes and skin from contamination.

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1][5]

    • If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[4]

Operational Protocol: A Step-by-Step Workflow

This protocol outlines a self-validating system for handling this compound, from preparation to disposal, designed to minimize exposure and ensure a safe working environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather_mats 3. Assemble All Necessary Materials & Equipment weigh 4. Carefully Weigh Solid (Minimize Dust Generation) gather_mats->weigh Proceed to Handling dissolve 5. Add to Solvent (Use Closed/Covered Vessel) decontaminate 6. Decontaminate Glassware & Work Surfaces dissolve->decontaminate After Experiment dispose_waste 7. Dispose of Waste in Approved Container remove_ppe 8. Doff PPE Correctly & Wash Hands

Safe Handling Workflow Diagram

Step 1: Preparation

  • Work Area Designation: All handling of solid this compound should occur within a certified chemical fume hood to control dust.[5] Ensure the work area is clean and uncluttered.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational.[1][5]

  • PPE: Don all required PPE as specified in the section above.

Step 2: Weighing and Transfer

  • Minimize Dust: When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height.

  • Containment: Use weighing paper or a tared container. After weighing, gently tap the paper or container to ensure all material is transferred into the reaction vessel.

Step 3: Dissolution and Reaction

  • Vessel Selection: Use a closed or covered vessel to prevent the release of any vapors or aerosols during dissolution or reaction.

  • Solvent Addition: Add solvents slowly to avoid splashing.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical advice/attention.[1][2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[4]

Accidental Release Measures: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] The area should then be cleaned with an appropriate solvent and decontaminated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Long-Term Safety and Responsibility

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][4]

  • The storage area should be clearly marked.

Disposal:

  • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[1][4]

  • Do not dispose of down the drain or in general waste. Contaminated material should be collected in a designated, labeled hazardous waste container.

By adhering to these guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment and ensuring the integrity of their scientific work.

References

  • Fisher Scientific. Safety Data Sheet for 2-Hydroxy-6-methylisonicotinic acid.

  • Fisher Scientific. Safety Data Sheet for Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • TCI EUROPE N.V. Safety Data Sheet for Ethyl 2,4-Dihydroxy-6-methylnicotinate.

  • ChemScene. Ethyl 2-chloro-6-methylisonicotinate.

  • Benchchem. This compound | Supplier.

  • Cole-Parmer. Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).

  • Carl ROTH. Safety Data Sheet: Ethyl methyl carbonate.

  • Fisher Scientific. Safety Data Sheet.

  • New Jersey Department of Health. Hazard Summary: Methyl Ethyl Ketone.

  • Sigma-Aldrich. Safety Data Sheet.

  • GOV.UK. Methyl ethyl ketone: incident management.

  • CymitQuimica. Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate.

  • Benchchem. This compound | Supplier.

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.